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  • Product: 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
  • CAS: 1529743-57-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

An In-Depth Technical Guide to 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for 1-[(Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the unique structural characteristics of this molecule, which incorporates both a cyclobutane and a cyclopropylamine moiety, and offers predicted spectroscopic data for its characterization. The guide is structured to provide both foundational knowledge and practical insights, grounded in established chemical principles and supported by authoritative references.

Introduction

The confluence of strained ring systems in a single molecular entity often imparts unique conformational and electronic properties, making such compounds of significant interest in medicinal chemistry and materials science. 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a fascinating example, integrating the rigid, puckered four-membered cyclobutane ring with the electronically distinct three-membered cyclopropyl group. The cyclobutane scaffold has garnered attention for its ability to introduce three-dimensionality into drug candidates, while the cyclopropyl group is a well-known bioisostere for larger, more flexible groups, often enhancing metabolic stability and binding affinity.[1][2] This guide aims to provide a detailed technical resource on 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, covering its structural attributes, a proposed synthetic methodology, and predicted analytical characteristics.

Chemical Structure and Properties

Molecular Structure

1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a tertiary alcohol and a secondary amine. Its structure features a cyclobutanol ring substituted at the 1-position with a (cyclopropylamino)methyl group. The core of the molecule is the cyclobutane ring, which exists in a puckered conformation to alleviate ring strain.[3] The chemical structure can be unambiguously represented by the following identifiers:

  • Molecular Formula: C₈H₁₅NO

  • SMILES: C1CC(C1)(CNC2CC2)O

  • InChI: InChI=1S/C8H15NO/c10-8(4-1-5-8)6-9-7-2-3-7/h7,9-10H,1-6H2

  • InChIKey: NMPDCKHQRGPIDM-UHFFFAOYSA-N.[4]

retrosynthesis target 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol disconnection1 C-N bond formation target->disconnection1 intermediate1 1-Hydroxycyclobutane-1-carbaldehyde disconnection1->intermediate1 intermediate2 Cyclopropylamine disconnection1->intermediate2 disconnection2 Oxidation intermediate1->disconnection2 starting_material 1-(Hydroxymethyl)cyclobutan-1-ol disconnection2->starting_material

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

synthesis_pathway start 1-(Hydroxymethyl)cyclobutan-1-ol step1_reagents PCC or Swern Oxidation start->step1_reagents intermediate 1-Hydroxycyclobutane-1-carbaldehyde step1_reagents->intermediate step2_reagents 1. Cyclopropylamine 2. NaBH(OAc)₃ intermediate->step2_reagents product 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol step2_reagents->product

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Hydroxycyclobutane-1-carbaldehyde

This step involves the selective oxidation of the primary alcohol in 1-(hydroxymethyl)cyclobutan-1-ol. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is suitable to avoid over-oxidation to the carboxylic acid.

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

  • After 15 minutes, add a solution of 1-(hydroxymethyl)cyclobutan-1-ol (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 2: Synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

This step is a reductive amination reaction. The aldehyde intermediate is first condensed with cyclopropylamine to form an imine, which is then reduced in situ to the desired secondary amine.

  • Dissolve the crude 1-hydroxycyclobutane-1-carbaldehyde (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE).

  • Add cyclopropylamine (1.1 equivalents) and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-[(cyclopropylamino)methyl]cyclobutan-1-ol.

Spectroscopic and Analytical Characterization (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of similar structural motifs. [1][3][5]

¹H NMR Spectroscopy
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-OH 2.5 - 4.0broad singlet1H
-NH- 1.5 - 2.5broad singlet1H
-CH₂-N- 2.8 - 3.0singlet2H
Cyclobutane-CH₂ (α to C-O) 2.0 - 2.2multiplet2H
Cyclobutane-CH₂ (β to C-O) 1.6 - 1.8multiplet4H
Cyclopropyl-CH- 2.2 - 2.4multiplet1H
Cyclopropyl-CH₂- 0.4 - 0.8multiplet4H

The broadness of the -OH and -NH signals is due to chemical exchange and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy
Carbon AssignmentPredicted Chemical Shift (ppm)
C-OH (quaternary) 70 - 75
-CH₂-N- 50 - 55
Cyclobutane-CH₂ (α to C-O) 35 - 40
Cyclobutane-CH₂ (β to C-O) 15 - 20
Cyclopropyl-CH- 30 - 35
Cyclopropyl-CH₂- 5 - 10
Key NMR Correlations

Caption: Predicted key HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol) 3200 - 3600Strong, broad
N-H stretch (secondary amine) 3300 - 3500Medium, sharp
C-H stretch (aliphatic) 2850 - 3000Strong
C-N stretch 1000 - 1250Medium
C-O stretch 1000 - 1260Strong
Mass Spectrometry
  • Electrospray Ionization (ESI-MS): Expected to show a prominent [M+H]⁺ ion at m/z 142.12.

  • Electron Ionization (EI-MS): The molecular ion peak at m/z 141 may be weak or absent. Key fragmentation patterns would likely involve the loss of water (m/z 123) and cleavage of the cyclobutane or cyclopropane rings. Alpha-cleavage adjacent to the nitrogen and oxygen atoms would also be expected.

Potential Applications and Future Research

The unique combination of a cyclobutanol and a cyclopropylamine moiety in 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol makes it an attractive scaffold for medicinal chemistry. The cyclobutane ring can act as a rigid spacer, while the cyclopropylamine group is a common pharmacophore in various bioactive molecules. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in areas where conformational constraint and metabolic stability are desired. Future research could focus on the synthesis of derivatives and their evaluation in biological assays.

Conclusion

This technical guide has provided a detailed examination of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, a molecule of interest due to its unique structural features. A plausible, multi-step synthesis has been proposed, along with a comprehensive set of predicted spectroscopic and analytical data to aid in its identification and characterization. The information presented herein serves as a valuable resource for chemists and researchers working on the synthesis and application of novel chemical entities containing strained ring systems.

References

  • 1-[(cyclopropylamino)methyl]cyclobutan-1-ol. PubChem. Available at: [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC. Available at: [Link]

  • Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. Available at: [Link]

  • The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. ResearchGate. Available at: [Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Fragment-Based Application of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In modern drug discovery, the transition from flat, sp²-hybridized aromatic systems to complex, three-dimensional archite...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, the transition from flat, sp²-hybridized aromatic systems to complex, three-dimensional architectures is critical for improving clinical success rates. This paradigm, often referred to as "Escape from Flatland," heavily relies on the fraction of sp³ hybridized carbons ( Fsp3​ )[1][2].

1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1529743-57-4) is a highly specialized, Fsp3​ -enriched building block designed for Fragment-Based Drug Discovery (FBDD)[3][4]. Featuring a unique combination of a strained cyclobutanol core and a cyclopropylamine growth vector, this fragment offers exceptional metabolic stability, rigid 3D spatial trajectories, and an ideal physicochemical profile for lead generation. This whitepaper details its physicochemical properties, structural causality, and validated experimental workflows for its integration into drug discovery pipelines.

Quantitative Physicochemical Profile

To effectively utilize this fragment in library design, its physicochemical parameters must be tightly controlled. The table below summarizes its core properties and the mechanistic relevance of each metric.

PropertyValueMechanistic Relevance / Causality
Chemical Formula C₈H₁₅NOSmall footprint allows for multiple growth iterations without exceeding Lipinski limits[3].
Molecular Weight 141.21 g/mol Strictly adheres to the "Rule of Three" (Ro3) for FBDD, ensuring high ligand efficiency[3][4].
Fsp3​ (Fraction sp³) 1.0 (8/8 carbons)Maximum 3D complexity. Enhances target selectivity by reducing non-specific planar π−π stacking[1][2].
Topological Polar Surface Area 32.26 ŲOptimal for passive membrane permeability and blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 2 (-OH, -NH)Provides critical anchoring points for target protein interaction (e.g., hinge binding in kinases).
Hydrogen Bond Acceptors (HBA) 2 (-O-, -N-)Facilitates water-mediated hydrogen bonding networks within binding pockets.
Estimated LogP 0.8 – 1.2Balances aqueous solubility for high-concentration fragment screening with sufficient lipophilicity for binding.
Estimated pKa (Amine) ~9.5 – 10.0Ensures the molecule is predominantly protonated at physiological pH (7.4), aiding in solubility.

Mechanistic Causality of the Scaffold Architecture

As a Senior Application Scientist, it is vital to understand why this specific scaffold behaves the way it does, rather than just knowing its metrics. The molecule's behavior is dictated by its two strained ring systems:

The Cyclobutanol Core

The cyclobutane ring severely restricts the conformational freedom of the tertiary hydroxyl group. In linear alkanes, a hydroxyl group suffers a high entropic penalty upon binding due to the freezing of rotatable bonds. The rigid cyclobutane ring pre-organizes the -OH group, minimizing this entropic penalty and increasing binding affinity. Furthermore, as a tertiary alcohol, it is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), protecting a common metabolic soft spot.

The Cyclopropylamine Vector

Cyclopropyl rings are routinely deployed in medicinal chemistry to improve metabolic stability and reduce efflux ratios[5]. The cyclopropylamine moiety in this compound serves as the primary synthetic growth vector. Mechanistically, the increased s-character of the C-C bonds in the strained cyclopropane ring exerts an electron-withdrawing inductive effect. This slightly reduces the basicity (pKa) of the adjacent secondary amine compared to a standard linear alkyl amine. This subtle pKa modulation is crucial: it prevents the amine from being overly basic, thereby improving passive membrane permeability and reducing phospholipidosis risks.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in feedback loops guarantee that experimental errors are caught immediately.

Protocol A: Dual-Phase Potentiometric Determination of pKa and LogD₇.₄

Causality: Understanding the exact ionization state at physiological pH is non-negotiable for predicting ADME properties. We utilize dual-phase potentiometry over traditional shake-flask methods because it mathematically cross-validates pKa and LogP simultaneously.

  • Preparation: Dissolve 1.5 mg of 1-[(cyclopropylamino)methyl]cyclobutan-1-ol in 10 mL of 0.15 M KCl (aq). Reasoning: The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • Aqueous Titration: Purge the system with Argon gas. Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0. Reasoning: Argon prevents atmospheric CO₂ from dissolving into the solution as carbonic acid, which would artificially skew the pH baseline and invalidate the pKa calculation.

  • Partition Titration (Self-Validation): Introduce 1 mL of water-saturated n-octanol into the vessel and repeat the titration.

  • Validation Check: The shift in the apparent pKa ( Δ pKa) between the aqueous and biphasic titrations is used to calculate LogD₇.₄. If the compound degrades during the process, the titration curve will fail to fit the theoretical Henderson-Hasselbalch derivative models, immediately flagging the data as invalid.

Protocol B: High-Throughput Amide Derivatization (Library Generation)

Causality: The secondary amine is sterically hindered by the cyclopropyl group. Standard coupling reagents (like EDC/NHS) will result in poor yields. HATU is required to drive the reaction via a highly reactive 7-azabenzotriazole active ester.

  • Activation: In a dry vial, combine a target carboxylic acid (0.12 mmol), HATU (0.12 mmol), and DIPEA (0.3 mmol) in 1 mL of anhydrous DMF. Stir for 15 minutes.

  • Coupling: Add 1-[(cyclopropylamino)methyl]cyclobutan-1-ol (0.1 mmol) to the activated mixture. Stir at 25°C for 12 hours.

  • Dual-Purification (Self-Validation): Pass the crude mixture through a Solid-Phase Extraction (SPE) carbonate cartridge. Reasoning: The carbonate resin acts as a "catch-and-release" scavenger, covalently trapping any unreacted carboxylic acid and HATU byproducts.

  • Validation Check: Inject the SPE eluent into an LC-MS. Because the acidic impurities were scavenged, any major peak observed must be the desired coupled product or a neutral impurity, drastically simplifying peak assignment and validating the success of the coupling before preparative HPLC.

Fragment-to-Lead Optimization Workflow

The following diagram illustrates the logical progression of utilizing this Fsp3​ -enriched fragment in a target-directed drug discovery campaign.

FBDD_Workflow Hit Fragment Hit 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol (Fsp3 = 1.0) Struct X-Ray Crystallography (Binding Pose ID) Hit->Struct Co-crystallization Design Vector Analysis (sp3 Trajectories) Struct->Design 3D Mapping Synth Synthetic Elaboration (Amidation/Alkylation) Design->Synth Rational Design Synth->Struct Iterative Feedback Lead Lead Compound (Optimized Affinity & ADME) Synth->Lead Multi-parameter Opt.

Caption: Fragment-to-Lead optimization workflow utilizing sp³-enriched vectors.

References

  • Title: 1-[(cyclopropylamino)methyl]cyclobutan-1-ol | CAS 1529743-57-4 Source: American Elements URL: [Link]

  • Title: Fsp3: A new parameter for drug-likeness Source: PubMed (NIH) URL: [Link]

Sources

Foundational

Conformationally Constrained Scaffolds: Advanced Safety, Handling, and Synthetic Workflows for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Executive Summary In modern drug development and peptidomimetic design, conformationally constrained amino alcohols serve as critical architectural building blocks. 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 15297...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and peptidomimetic design, conformationally constrained amino alcohols serve as critical architectural building blocks. 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1529743-57-4) is a highly specialized, bifunctional scaffold. By incorporating a cyclobutane ring, this molecule restricts the conformational degrees of freedom, forcing specific dihedral angles that are highly prized in the synthesis of rigid cell-penetrating agents and target-directed therapeutics .

This technical whitepaper provides an in-depth analysis of the structural causality, mechanistic hazard profile, and validated experimental handling protocols for this compound, moving beyond standard safety data sheets to equip senior researchers with actionable, field-proven insights.

Structural Causality and Physicochemical Profiling

The unique reactivity of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is dictated by its three distinct structural motifs:

  • The Cyclobutane Ring: Imparts significant ring strain (~26 kcal/mol) and steric bulk. This rigidity prevents the molecule from adopting extended conformations, making it an excellent nucleating center for β-turn mimetics .

  • The Cyclopropylamine Group: A sterically hindered secondary amine. The cyclopropyl group alters the hybridization of the nitrogen, slightly reducing its basicity compared to linear secondary amines, while significantly increasing the steric shielding around the nucleophilic center.

  • The Tertiary Alcohol: Positioned at the 1-position of the cyclobutane ring, this hydroxyl group acts as a potent hydrogen-bond donor/acceptor. However, its tertiary nature makes it highly resistant to unwanted esterification or oxidation during standard amine functionalization workflows .

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Impact on Workflow
CAS Number 1529743-57-4Primary registry identifier for regulatory compliance.
Molecular Formula C₈H₁₅NODefines the mass balance for stoichiometric calculations.
Molecular Weight 141.21 g/mol Used for precise molarity calculations in coupling reactions .
Physical State Viscous Liquid / Low-Melting SolidHigh propensity for intermolecular hydrogen bonding.
Solubility Soluble in DCM, DMF, MeOHAmphiphilic nature allows use in both polar and non-polar organic solvents.

Mechanistic Hazard Assessment & Toxicological Pathways

Standard Safety Data Sheets (SDS) often list generic hazard phrases (e.g., "Causes skin irritation"). For advanced handling, we must understand the mechanism of these hazards to design fail-safe engineering controls.

  • Lipid Bilayer Disruption (Irritation): The secondary amine acts as a localized Lewis base. Upon contact with physiological moisture (sweat, mucosal membranes), it deprotonates water to generate localized hydroxide ions (OH⁻). Combined with the highly lipophilic cyclobutane and cyclopropyl rings, the molecule easily penetrates the stratum corneum, causing localized saponification of cellular lipids.

  • Oxidative Degradation Hazard: While not highly flammable, amino alcohols exposed to atmospheric oxygen and UV light undergo slow radical-mediated oxidation, forming N-oxides and complex degradation polymers that can ruin downstream synthetic yields.

Table 2: Hazard Thresholds and Engineering Controls
Hazard ClassMechanistic CauseRequired Engineering Control
Dermal Irritation (GHS05) Alkaline hydrolysis of tissue lipids via the secondary amine.Nitrile gloves (double-layered), handled exclusively inside a Class II fume hood.
Ocular Toxicity Rapid pH shift in the aqueous humor of the eye.Splash-proof chemical goggles; strictly no open-bench transfers.
Chemical Instability N-oxidation via atmospheric O₂.Schlenk line techniques; store under an inert Argon blanket.

Self-Validating Storage and Handling Protocols

To ensure the integrity of the scaffold, storage protocols must be self-validating —meaning the system inherently proves its own success or failure.

  • Inert Atmosphere Storage: Store the compound at 2–8°C in a sealed Schlenk flask under a positive pressure of Argon.

  • Validation Metric (Visual Inspection): The compound should be colorless. A shift to a pale yellow or brown color is a self-validating indicator of amine oxidation or atmospheric moisture ingress. If color change is observed, the batch must be re-purified via vacuum distillation before use in sensitive couplings.

  • Hygroscopic Control: Weighing must be performed rapidly or within a glovebox. Moisture absorption will artificially inflate the apparent mass, leading to non-stoichiometric ratios in highly sensitive catalytic cycles.

Experimental Methodology: Sterically Hindered Amide Coupling

Coupling a carboxylic acid to the highly hindered secondary amine of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol requires specialized conditions. Standard coupling agents (like DCC or EDC) will fail due to the steric bulk of the cyclopropyl and cyclobutane rings. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which forms a highly reactive 7-azabenzotriazole active ester capable of overcoming this steric barrier .

Step-by-Step Protocol
  • Preparation (Self-Validating Dryness): Flame-dry a 50 mL round-bottom flask under vacuum, then backfill with Argon. Add 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of HATU.

  • Solvation: Inject 10 mL of anhydrous DMF. The solution should remain clear.

  • Base Addition: Inject 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The solution will turn pale yellow, validating the deprotonation of the acid.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to 0–5°C.

  • Nucleophilic Attack: Slowly add 1.0 equivalent of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol dropwise over 10 minutes.

    • Self-Validating Safety Check: Monitor the internal temperature. If the temperature spikes above 10°C, the addition is too fast, risking thermal degradation of the HATU-active ester.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 20 mL). The highly lipophilic cyclobutane product will partition entirely into the organic layer, leaving the water-soluble HATU byproducts in the aqueous phase.

Process Visualization

The following diagram illustrates the logical flow of the amide coupling methodology, highlighting the critical safety and validation checkpoints required when handling this hindered scaffold.

Workflow N1 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol (CAS: 1529743-57-4) N2 Inert Atmosphere Setup (Ar Blanket) N1->N2 Step 1: Prep N3 Solvent Addition (Anhydrous DMF) N2->N3 Step 2: Dissolve N4 Coupling Reagents (HATU + DIPEA) N3->N4 Step 3: Activate N5 Temperature Control (Ice Bath < 5°C) N4->N5 Safety Check N6 Reaction Progression (Steric Hindrance Overcome) N5->N6 Stir 12h N7 Aqueous Workup & Phase Separation N6->N7 Quench N8 Purified Amide Scaffold N7->N8 Isolate

Fig 1: Amide coupling workflow and safety validation for hindered cyclobutane scaffolds.

References

  • NextSDS. "1-[(cyclopropylamino)methyl]cyclobutan-1-ol — Chemical Identifiers and GHS Hazard Pictograms." NextSDS Database. Available at:[Link]

  • Organic Letters (ACS Publications). "Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers." Org. Lett. 2010, 12, 3148–3151. Available at:[Link]

  • ChemRxiv. "Visible-Light-Assisted the Metal-Free 1,2-Carboimination of Alkenes to Synthesize Complex 1,6-Amino Alcohols." ChemRxiv 2024. Available at:[Link]

Exploratory

Spectroscopic characterization of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Introduction In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is perpetual. Cycloalkanes, particularly strained rings like cyclobutane and cyclopropane, have garnered significant attention for their ability to impart conformational rigidity and metabolic stability to drug candidates.[1][2] The molecule 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a compelling structural motif, integrating a tertiary alcohol on a cyclobutane ring with a cyclopropylamine side chain. This combination of a rigid cyclobutane core, a key feature in several approved drugs, and the pharmacologically significant cyclopropylamine moiety presents a valuable building block for medicinal chemists.[2][3]

This technical guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous structural elucidation and characterization of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a predictive yet robust analytical model. The methodologies and interpretations herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecules.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with an understanding of the molecule's fundamental properties.

  • Molecular Formula: C₈H₁₅NO[4]

  • Monoisotopic Mass: 141.11537 Da[4]

  • Structure: The molecule features a central cyclobutane ring substituted with a hydroxyl group and a (cyclopropylamino)methyl group at the same carbon, creating a quaternary center.

Caption: 2D structure of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

Plausible Synthetic Pathway

Synthetic_Pathway cluster_0 Synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol start 1-Methylenecyclobutanol epoxide 1-Oxaspiro[2.3]hexane start->epoxide Epoxidation (e.g., m-CPBA) product 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol epoxide->product Nucleophilic Ring-Opening (Cyclopropylamine)

Caption: Proposed synthetic route to the target compound.

This two-step process is generally high-yielding and provides a direct path to the desired amino alcohol functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR provides detailed information about the chemical environment of each proton, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). This allows for the precise mapping of the aliphatic chains of the cyclobutane and cyclopropyl groups, as well as the methylene bridge.

Experimental Protocol:

  • Weigh approximately 5-10 mg of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

  • Integrate the signals and analyze the multiplicities and coupling constants.

G cluster_workflow NMR Analysis Workflow Sample Dissolve Sample in CDCl₃ Acquire Acquire Spectrum (400 MHz) Sample->Acquire Process Process FID (FT, Phasing) Acquire->Process Analyze Analyze Spectrum (Shifts, Integration, Coupling) Process->Analyze Structure Elucidate Structure Analyze->Structure

Caption: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Data:

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
-OH 2.0 - 4.0Broad Singlet1H-Exchangeable proton, chemical shift is concentration and temperature dependent.
-NH -1.0 - 3.0Broad Singlet1H-Exchangeable proton, often overlaps with other signals.
Cyclobutane-H1.8 - 2.4Multiplet4H-Complex overlapping signals typical for cyclobutane rings.[5]
Cyclobutane-H1.5 - 1.8Multiplet2H-Protons on the carbon adjacent to the quaternary center.
-CH ₂-N~2.7Singlet2H-Methylene protons adjacent to nitrogen and a quaternary carbon show no coupling.
Cyclopropyl-CH -N~2.2Multiplet1H~3-7Methine proton on the cyclopropyl ring attached to nitrogen.
Cyclopropyl-H0.4 - 0.8Multiplet4H~3-8Diastereotopic methylene protons of the cyclopropyl ring, highly shielded.[5]
Carbon-13 (¹³C) NMR Spectroscopy

Causality Behind Experimental Choices: ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment (e.g., sp³, sp², quaternary, etc.).[6] This is crucial for confirming the carbon skeleton of the molecule.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[7]

  • Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data:

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C -OH (Quaternary)70 - 80Tertiary alcohol carbon, deshielded by the oxygen atom.
-C H₂-N50 - 60Carbon adjacent to the amine nitrogen.
Cyclobutane-C H₂30 - 40Methylene carbons of the cyclobutane ring.
Cyclobutane-C H₂~15The carbon at the "3" position of the cyclobutane ring, furthest from the substituents.
Cyclopropyl-C H-N30 - 38Methine carbon of the cyclopropyl ring attached to nitrogen.
Cyclopropyl-C H₂3 - 10Methylene carbons of the cyclopropyl ring, highly shielded due to ring strain.[8]

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[9] For 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, it is used to confirm the presence of the hydroxyl (-OH) and secondary amine (-NH) groups, which are the most characteristic features.

Experimental Protocol:

  • Place a small amount of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Place the sample in the beam path of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

IR_Correlation spectrum 4000-2500 cm⁻¹ 2500-2000 cm⁻¹ 2000-1500 cm⁻¹ 1500-400 cm⁻¹ OH O-H Stretch (Alcohol, Broad) OH->spectrum:f0 NH N-H Stretch (Amine, Medium) NH->spectrum:f0 CH C-H Stretch (Aliphatic) CH->spectrum:f0 CO C-O Stretch (Alcohol) CO->spectrum:f3 Fragmentation_Pathways M_H [M+H]⁺ m/z = 142.12 Loss_H2O [M+H-H₂O]⁺ m/z = 124.11 M_H->Loss_H2O Loss of H₂O Alpha_1 Fragment 1 m/z = 82.07 M_H->Alpha_1 α-Cleavage A Alpha_2 Fragment 2 m/z = 85.06 M_H->Alpha_2 α-Cleavage B

Caption: Major predicted fragmentation pathways in ESI-MS/MS.

Conclusion

The structural characterization of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is definitively achieved through a synergistic application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the C-H framework, confirming the connectivity of the cyclobutane, methylene, and cyclopropyl moieties. Infrared spectroscopy validates the presence of the critical hydroxyl and secondary amine functional groups through their characteristic absorptions. Finally, high-resolution mass spectrometry confirms the elemental composition via the accurate mass of the molecular ion, while its fragmentation pattern provides further corroborating evidence for the proposed structure. This comprehensive spectroscopic guide serves as a robust protocol for the identification and quality control of this valuable chemical building block, empowering its effective use in research and drug development.

References

  • PubChemLite. 1-[(cyclopropylamino)methyl]cyclobutan-1-ol. Available from: [Link].

  • Carreira, E. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available from: [Link].

  • Avenoza, A., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron. Available from: [Link].

  • Leonori, D., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organometallics. Available from: [Link].

  • Ellman, J. A., et al. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PubMed Central. Available from: [Link].

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available from: [Link].

  • University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link].

  • Google Patents. Synthetic method of cyclobutanone.
  • ResearchGate. Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. Available from: [Link].

  • Holmes, J. L., & Rye, R. T. B. (2013). The Fragmentation Mechanism of Cyclobutanol. ResearchGate. Available from: [Link].

  • OpenStax. (2023). 13.13 Uses of 13C NMR Spectroscopy. Available from: [Link].

  • Chemistry LibreTexts. (2020). 11.12: Spectroscopy of Alcohols and Phenols. Available from: [Link].

  • Santos, R. P., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Available from: [Link].

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available from: [Link].

  • Pittman, C. U., et al. (1980). 13C n.m.r. spectroscopic measurement of the rotational barrier in the 1-cyclopropyl-3-methylbuta-1,2-dienyl cation. Preference for the bisected conformation of an α-cyclopropyl-vinyl cation. Journal of the Chemical Society, Chemical Communications. Available from: [Link].

  • The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Available from: [Link].

Sources

Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive, in-depth a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral features, providing a framework for predictive analysis and robust structural confirmation. We will explore the theoretical underpinnings of the chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and introduce advanced 2D NMR techniques for unambiguous signal assignment. Every step is grounded in authoritative scientific principles to ensure a self-validating and trustworthy analytical workflow.

Introduction: The Central Role of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure.[1][2] Its power lies in its ability to probe the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment and connectivity of atoms within a molecule. For a novel or complex molecule like 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, a thorough NMR analysis is not merely a characterization step but a fundamental validation of its identity.

This guide will provide a detailed walkthrough of the complete NMR analysis workflow, from sample preparation to the interpretation of complex 2D spectra. By understanding the "why" behind each spectral feature, researchers can move from simple data collection to a state of predictive and insightful analysis.

Theoretical Framework: Predicting the NMR Landscape

A robust analysis begins with a theoretical prediction of the NMR spectrum. By dissecting the molecular structure of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, we can anticipate the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.

Structural Features and Their Expected NMR Signatures

The molecule comprises several distinct structural motifs, each with characteristic NMR properties:

  • Cyclobutane Ring: The four-membered ring is not planar and undergoes rapid puckering, which can average the chemical environments of the protons and carbons.[3] In substituted cyclobutanes, this dynamic nature leads to distinct chemical shifts for the ring protons and carbons.[3] Unsubstituted cyclobutane has a ¹H signal at approximately 1.96 ppm and a ¹³C signal around 22.4 ppm.[3]

  • Cyclopropyl Group: The three-membered ring exhibits unique electronic properties due to significant ring strain. Protons on a cyclopropane ring are highly shielded and typically appear upfield, often between 0.2 and 1.0 ppm.

  • Aminomethyl Bridge: The -CH₂-NH- linker introduces characteristic chemical shifts for the methylene protons, influenced by the adjacent nitrogen atom.

  • Tertiary Alcohol: The hydroxyl group on the cyclobutane ring creates a quaternary carbon center, which will be evident in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

  • Cyclobutane Protons: A series of multiplets in the range of 1.5-2.5 ppm. The exact chemical shifts and coupling patterns will be complex due to the puckered conformation and the presence of the substituent.

  • Cyclopropyl Protons: A set of multiplets in the upfield region, likely between 0.3 and 0.8 ppm for the methylene protons and a downfield multiplet for the methine proton.

  • Methylene Bridge Protons (-CH₂-N): A singlet or a pair of doublets (if diastereotopic) typically in the range of 2.5-3.0 ppm, deshielded by the adjacent nitrogen.

  • Amine Proton (-NH-): A broad singlet whose chemical shift is highly dependent on solvent and concentration, often appearing between 1.0 and 3.0 ppm. This signal will disappear upon D₂O exchange.[4]

  • Hydroxyl Proton (-OH): A broad singlet, also dependent on experimental conditions, that will also exchange with D₂O.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon environment:

  • Cyclobutane Carbons: The quaternary carbon bearing the hydroxyl and aminomethyl groups will be significantly downfield. The other three cyclobutane carbons will appear in the aliphatic region, with their chemical shifts influenced by their position relative to the substituent.

  • Cyclopropyl Carbons: The methine carbon will be at a different chemical shift than the two equivalent methylene carbons, both appearing in the upfield region of the aliphatic range.

  • Methylene Bridge Carbon (-CH₂-N): This carbon will be deshielded by the nitrogen atom and is expected in the 40-60 ppm range.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of the NMR data is paramount for an accurate structural elucidation. This section provides a detailed, step-by-step protocol for sample preparation and data acquisition.

Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum.[5]

  • Analyte Purity: Ensure the sample of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[6] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for small organic molecules.[6]

  • Concentration: For a small molecule of this size (MW < 500 Da), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[7][8] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7][8]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[9]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube to ensure a homogeneous solution.[7]

NMR Data Acquisition

The following parameters are a good starting point for acquiring high-quality 1D and 2D NMR spectra on a modern NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' or 'zg90' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.[10]

  • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons, which is crucial for accurate integration.[10]

  • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: Typically 200-250 ppm, centered around 100-120 ppm.[11]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): This will depend on the sample concentration and can range from several hundred to several thousand scans.[11]

Advanced Spectral Analysis: Unambiguous Signal Assignment

While 1D NMR provides a foundational understanding, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially for a molecule with several overlapping multiplets.

DEPT-135: Differentiating Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the number of protons attached to each carbon.[12][13]

  • DEPT-135: In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[13][14] Quaternary carbons are not observed.[13] This allows for the clear identification of the methylene groups in the cyclobutane and cyclopropyl rings, and the methylene bridge, as well as the methine carbon of the cyclopropyl group.

COSY: Mapping ¹H-¹H Connectivity

Correlation Spectroscopy (COSY) is a 2D experiment that reveals which protons are coupled to each other.[15][16]

  • Interpretation: Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the x and y axes are spin-spin coupled. This is invaluable for tracing the connectivity of the proton spin systems within the cyclobutane and cyclopropyl rings.

HSQC: Correlating ¹H and ¹³C Nuclei

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of directly attached carbon atoms.[17][18][19]

  • Interpretation: Each cross-peak in the HSQC spectrum links a proton resonance on one axis to a carbon resonance on the other, providing a direct and unambiguous assignment of which protons are attached to which carbons. This is particularly useful for assigning the carbons of the cyclobutane and cyclopropyl rings.

Data Presentation and Interpretation

A systematic presentation of the acquired data is essential for a clear and logical interpretation.

Tabulated NMR Data
Assignment ¹H Chemical Shift (ppm), Multiplicity, J (Hz) ¹³C Chemical Shift (ppm) DEPT-135 COSY Correlations HSQC Correlation (¹H, ¹³C)
Cyclobutane CH₂Predicted: 1.5-2.5, mPredicted: 20-40NegativeOther Cyclobutane CH₂(1.5-2.5, 20-40)
Cyclobutane C-OH-Predicted: 70-80Absent--
Cyclopropyl CHPredicted: 0.5-1.0, mPredicted: 10-20PositiveCyclopropyl CH₂(0.5-1.0, 10-20)
Cyclopropyl CH₂Predicted: 0.3-0.8, mPredicted: 5-15NegativeCyclopropyl CH(0.3-0.8, 5-15)
-CH₂-NPredicted: 2.5-3.0, sPredicted: 40-60Negative-NH-(2.5-3.0, 40-60)
-NH-Predicted: 1.0-3.0, br s---CH₂-N-
-OHPredicted: Variable, br s----

Note: The values in this table are predicted and should be replaced with experimental data.

Visualizing the Workflow and Molecular Structure

Visual aids are crucial for understanding the complex relationships in NMR analysis.

Molecular Structure with Atom Numbering

Caption: Numbering scheme for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

NMR Analysis Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation H1_NMR 1D ¹H NMR Proton_Integration Proton Integration & Multiplicity H1_NMR->Proton_Integration C13_NMR 1D ¹³C NMR Carbon_Types Identify CH, CH₂, CH₃ C13_NMR->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY 2D COSY HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Correlation Correlate ¹H and ¹³C HSQC->CH_Correlation Structure_Confirmation Structure Confirmation Proton_Integration->Structure_Confirmation Carbon_Types->Structure_Confirmation HH_Connectivity->Structure_Confirmation CH_Correlation->Structure_Confirmation

Caption: Workflow for the NMR-based structural elucidation.

Conclusion: A Self-Validating Approach to Structural Integrity

The comprehensive NMR analysis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, as outlined in this guide, represents a robust and self-validating methodology. By integrating theoretical predictions with a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous structural assignment. This in-depth approach not only confirms the identity of the molecule but also provides a deeper understanding of its electronic and conformational properties. For professionals in drug discovery and development, such rigorous characterization is a critical component of ensuring the quality, safety, and efficacy of new chemical entities.

References

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C .... Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]

  • University of California, Davis. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Georgia. (2020, April 13). Optimized Default 1H Parameters | NMR Facility - Chemistry Department. Retrieved from [Link]

  • University of Toronto. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]

  • Varian, A., et al. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Vidal, J. D., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 843. [Link]

  • Zhang, Y. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

An In-depth Technical Guide to the Thermodynamic Stability of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-[(cyclopropylamino)methyl]cyclobutan-1-ol, a molecule incorporating multiple high-energy structural motifs. The inherent ring strain of both the cyclopropyl and cyclobutyl moieties, combined with the reactivity of the tertiary alcohol and secondary amine functional groups, presents a unique stability profile. This document elucidates the fundamental principles governing its stability, details potential degradation pathways, and provides robust experimental and computational protocols for its assessment. The insights herein are critical for professionals in drug development and materials science, where understanding molecular stability is paramount for predicting shelf-life, metabolic fate, and overall viability of a chemical entity.

Introduction: The Challenge of Strained Systems

Small, strained carbocycles like cyclobutanes and cyclopropanes are increasingly utilized in medicinal chemistry to explore novel chemical space and improve pharmacological properties.[1] The rigid, three-dimensional structure of the cyclobutane ring can enforce specific pharmacophore orientations, reduce planarity, and serve as a bioisostere for larger or more flexible groups.[1] The molecule at the center of this guide, 1-[(cyclopropylamino)methyl]cyclobutan-1-ol, is a prototypical example, combining a tertiary cyclobutanol with a cyclopropylamine side chain.

While these strained rings offer synthetic advantages, they also introduce significant inherent energy, rendering the molecule susceptible to degradation. Understanding the thermodynamic stability of this compound is not an academic exercise; it is a critical requirement for any practical application. For drug candidates, poor stability can lead to loss of potency, formation of toxic degradants, and unpredictable pharmacokinetics. This guide provides the foundational knowledge and practical methodologies to rigorously evaluate and predict the stability of this and structurally related molecules.

Structural Features Governing Thermodynamic Stability

The overall stability of 1-[(cyclopropylamino)methyl]cyclobutan-1-ol is a composite of the energetic contributions from its constituent parts. The high ring strain energy is the dominant factor predisposing the molecule to reactivity.

Ring Strain Analysis: An Inherent Driving Force for Degradation

Both the cyclopropane and cyclobutane rings are significantly destabilized by ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of substituent bonds).[2]

  • Cyclopropane: This three-membered ring is planar, forcing the C-C-C bond angles to be 60°. This extreme deviation from 109.5° results in intense angle strain and makes the C-C bonds weak and reactive.[3]

  • Cyclobutane: To alleviate some torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[4] This puckering slightly increases angle strain but provides a net energetic benefit.[3] Even so, it remains a highly strained system.

The energy associated with this strain can be released in chemical reactions, providing a strong thermodynamic driving force for ring-opening or rearrangement processes.[5]

Ring SystemTotal Strain Energy (kcal/mol)Key Strain ComponentsCitation
Cyclopropane~27.5 - 28.1Angle Strain, Torsional Strain[3][6]
Cyclobutane~26.3 - 26.9Angle Strain, Torsional Strain[1][6]
Cyclopentane~6.2 - 7.1Torsional Strain[1][3]
Cyclohexane~0(Strain-free chair conformation)[7]
Functional Group Contributions and Interactions

Beyond ring strain, the specific functional groups dictate the most likely degradation pathways.

  • Tertiary Cyclobutanol: The tertiary alcohol on a strained ring is a key reactive site. Under acidic conditions, protonation of the hydroxyl group creates a good leaving group (water), generating a tertiary carbocation adjacent to the strained ring. This intermediate is primed for rearrangement, often leading to ring expansion or contraction to relieve strain.

  • Aminomethyl Carbinol Moiety: The 1,2-amino alcohol substructure is susceptible to specific cleavage reactions. The secondary amine is basic and can be protonated, which may influence nearby reactions. More importantly, this structure is susceptible to retro-Mannich (or retro-Henry-type) fragmentation under thermal or pH stress, particularly if the amine is deprotonated or the alcohol is activated.

  • Cyclopropylamine Group: The cyclopropyl group itself can be susceptible to cleavage under strongly acidic conditions, although it is generally more stable than the cyclobutanol portion of the molecule. The nitrogen atom's lone pair can participate in intramolecular hydrogen bonding with the hydroxyl proton, which could influence the molecule's conformational preferences and reactivity.

Potential Degradation Pathways

Based on the structural analysis, several high-probability degradation pathways can be hypothesized. Investigating these pathways is the primary goal of forced degradation studies.

Acid-Catalyzed Rearrangement and Cleavage

Under acidic conditions (e.g., pH < 3), protonation of the tertiary alcohol is the likely initiating event, leading to the formation of a cyclobutyl carbocation. This can trigger several subsequent reactions:

  • Ring Expansion: Rearrangement to form a more stable cyclopentyl cation, which is then trapped by water or another nucleophile.

  • Elimination: Loss of a proton from an adjacent carbon to form an alkene (methylenecyclobutane or cyclobutene derivatives).

  • C-C Bond Cleavage: The high strain energy of the cyclobutane ring can promote cleavage of one of the C-C bonds, a process that can be facilitated by transition metals but can also occur under harsh conditions.[5]

Thermal and Base-Induced Degradation

At elevated temperatures or under basic conditions (e.g., pH > 9), different mechanisms may dominate:

  • Retro-Mannich Fragmentation: The aminomethyl carbinol linkage can cleave, breaking the C-C bond between the cyclobutanol ring and the aminomethyl carbon. This would yield cyclobutanone and a cyclopropylmethylamine fragment.

  • Oxidation: The secondary amine is susceptible to oxidation, especially in the presence of air, peroxide, or metal ions, potentially forming nitrones or other oxidized species. The tertiary alcohol can also be oxidized under specific conditions, though this is generally less facile than oxidation of primary or secondary alcohols.

The following diagram illustrates these key potential degradation pathways.

G Start 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Protonation Protonation of Tertiary Alcohol Start->Protonation H⁺ (Acidic pH) ThermalStress Thermal / Basic Stress Start->ThermalStress Oxidation Oxidative Stress (e.g., H2O2) Start->Oxidation Carbocation Cyclobutyl Carbocation Intermediate Protonation->Carbocation Loss of H₂O RingExpansion Ring Expansion Product (Cyclopentanol Derivative) Carbocation->RingExpansion Rearrangement Elimination Elimination Product (Alkene) Carbocation->Elimination -H⁺ Cleavage C-C Cleavage Product Carbocation->Cleavage Strain Relief RetroMannich Retro-Mannich Fragmentation (Cyclobutanone + Amine) ThermalStress->RetroMannich OxidizedProduct Oxidized Amine/Alcohol Oxidation->OxidizedProduct

Caption: Hypothesized degradation pathways for 1-[(cyclopropylamino)methyl]cyclobutan-1-ol.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability profile of the title compound. A combination of forced degradation studies and calorimetric measurements provides both qualitative and quantitative data.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and determine the intrinsic stability of a molecule.

Objective: To accelerate the degradation of 1-[(cyclopropylamino)methyl]cyclobutan-1-ol under various stress conditions to identify potential degradants and degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water, 50:50).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix stock solution 1:1 with 0.1 N HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix stock solution 1:1 with 0.1 N NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Stress: Mix stock solution 1:1 with 3% H₂O₂. Store at room temperature in the dark for 24, 48, and 72 hours.

    • Thermal Stress (Solution): Incubate the stock solution at 80°C for 72 hours.

    • Thermal Stress (Solid): Store the solid compound at 80°C (or 10°C below its melting point) for 1 week.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Sample Analysis:

    • At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration (e.g., 0.1 mg/mL).

    • Analyze all samples by a stability-indicating HPLC-UV method. A C18 column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile) is a typical starting point.

    • The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation peaks.

  • Degradant Identification: For samples showing significant degradation, perform analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradation products, which provides critical clues for structure elucidation.

Protocol: Heat of Combustion Measurement

The heat of combustion provides a direct, quantitative measure of the thermodynamic stability of a molecule relative to its isomers.[8] Less stable compounds release more energy upon combustion.[8]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of the compound to quantify its intramolecular energy.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the high-purity solid compound is prepared.

  • Bomb Calorimetry: The pellet is placed in a bomb calorimeter, which is a constant-volume vessel.

  • Pressurization and Ignition: The bomb is filled with excess pure oxygen under high pressure (e.g., 30 atm) and sealed. The sample is ignited electrically.

  • Temperature Measurement: The heat released by the complete combustion of the sample is absorbed by the surrounding water bath, and the precise change in temperature is measured.

  • Calculation: The heat of combustion is calculated based on the temperature change and the pre-determined heat capacity of the calorimeter. The value is typically reported in kJ/mol.

  • Comparison: This value can be compared to the heats of combustion of less strained isomers (if available) to quantify the energetic cost of the strained rings.

G cluster_0 Forced Degradation Workflow A1 Prepare Stock Solution (1 mg/mL) A2 Expose to Stress Conditions (Acid, Base, Heat, etc.) A1->A2 A3 Sample at Timepoints (e.g., 24, 48, 72h) A2->A3 A4 HPLC-UV Analysis (Quantify Degradation) A3->A4 A5 LC-MS Analysis (Identify Degradants) A4->A5 If degradation > 5% A6 Characterize Stability Profile A4->A6 A5->A6

Caption: Experimental workflow for assessing chemical stability via forced degradation.

Computational Approaches to Stability Prediction

In silico methods, particularly quantum mechanics calculations, are powerful predictive tools that can complement and guide experimental work. They can be used to assess the relative stability of different conformations and to calculate the activation energies for potential degradation reactions.

Density Functional Theory (DFT) Calculations

DFT is a robust method for modeling the electronic structure of molecules to predict their geometries and energies.

Objective: To compute the energetic profile of hypothesized degradation pathways.

Methodology:

  • Structure Optimization: The 3D structure of 1-[(cyclopropylamino)methyl]cyclobutan-1-ol is optimized to find its lowest energy (most stable) conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Transition State Search: For a specific degradation pathway (e.g., acid-catalyzed ring expansion), the structure of the transition state is located. This is the highest energy point along the reaction coordinate.

  • Energy Calculation: Single-point energy calculations are performed on the reactant, transition state, and product structures. The difference in energy between the reactant and the transition state gives the activation energy (Ea) for the reaction. A lower activation energy implies a faster, more favorable degradation reaction.

  • Pathway Comparison: By calculating the activation energies for multiple competing pathways, one can predict which degradation route is most likely to occur under a given set of conditions.

G B1 Build 3D Molecular Structure B2 Ground State Geometry Optimization (DFT) B1->B2 B3 Hypothesize Degradation Reaction Pathway B2->B3 B4 Locate Transition State (TS) Structure B3->B4 B5 Calculate Activation Energy (E_TS - E_GroundState) B4->B5 B6 Predict Pathway Feasibility B5->B6

Caption: A typical workflow for computational stability analysis using DFT.

Summary and Conclusion

The thermodynamic stability of 1-[(cyclopropylamino)methyl]cyclobutan-1-ol is fundamentally limited by the substantial ring strain of its two carbocyclic moieties. This stored potential energy acts as a driving force for degradation reactions, particularly those that can relieve strain. The most probable degradation pathways are acid-catalyzed rearrangements involving the tertiary cyclobutanol and thermal or base-induced retro-Mannich fragmentation of the aminomethyl carbinol linkage.

A rigorous assessment of this stability requires a synergistic approach. Forced degradation studies are indispensable for identifying the real-world degradants under various environmental stresses. Concurrently, quantitative techniques like bomb calorimetry can measure the total stored energy, while computational methods like DFT can provide invaluable mechanistic insights and predict the relative favorability of competing degradation pathways. For any organization looking to develop molecules containing such strained systems, implementing this comprehensive evaluation strategy is a critical step in de-risking development and ensuring the final product is both safe and effective.

References

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Wikipedia. (2024). Ring strain. [Link]

  • Pearson. (n.d.). Explain why cyclopropane (C3H6) and cyclobutane (C4H8) are more reactive than other cycloalkanes. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • LibreTexts. (2023). 2.11 Conformations of Cycloalkanes. [Link]

  • The Journal of Organic Chemistry. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

  • ResearchGate. (2019). Rate coefficient and mechanism of the OH-Initiated degradation of cyclobutanol: A combined experimental and theoretical study. [Link]

  • PMC. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. [Link]

  • The Journal of Organic Chemistry. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. [Link]

  • MDPI. (2022). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

  • PMC. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • SMU. (1976). Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. [Link]

  • OSTI.gov. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]

Sources

Foundational

Mechanism of Action Studies for Novel CNS-Active Agents: A Case Study with 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CBO) Derivatives

An In-Depth Technical Guide Abstract The discovery of novel central nervous system (CNS) agents requires a rigorous and systematic elucidation of their mechanism of action (MOA). This guide provides a comprehensive frame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The discovery of novel central nervous system (CNS) agents requires a rigorous and systematic elucidation of their mechanism of action (MOA). This guide provides a comprehensive framework for conducting MOA studies, using the hypothetical novel chemical series, 1-[(cyclopropylamino)methyl]cyclobutan-1-ol (CBO) derivatives, as a case study. We will proceed under the working hypothesis that these agents are designed as modulators of monoamine transporters, a common strategy in the development of treatments for neuropsychiatric disorders. This document details the logical progression of experiments, from initial target identification and binding characterization to functional modulation and in vivo validation. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound MOA for novel chemical entities.

Introduction: The CBO Series and the Rationale for MOA Studies

The 1-[(cyclopropylamino)methyl]cyclobutan-1-ol (CBO) scaffold represents a novel chemical entity with structural motifs—a constrained cycloalkanol core and a cyclopropylamine side chain—that suggest potential interactions with neurotransmitter systems in the CNS. The cyclopropylamine group, for instance, is a well-known pharmacophore in inhibitors of monoamine oxidase (MAO) and other amine-binding proteins. Given this structural starting point, a logical and efficient MOA elucidation strategy is critical to understanding the therapeutic potential and possible liabilities of this new series.

A thorough understanding of the MOA is the bedrock of any drug development program. It allows for:

  • Rational Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • Translational Confidence: Linking a molecular mechanism to a physiological outcome, which is essential for predicting clinical efficacy.

  • Safety and Liability Assessment: Identifying potential off-target effects early in the discovery process.

This guide will walk through a tiered approach to defining the MOA of the CBO-series, assuming a primary hypothesis that they are inhibitors of the norepinephrine transporter (NET).

Tier 1: Primary Target Identification and Binding Characterization

The initial phase focuses on confirming that the CBO derivatives directly interact with their hypothesized molecular target. This is achieved by quantifying the binding affinity and establishing direct physical interaction.

Experimental Objective: Quantifying Binding Affinity at the Norepinephrine Transporter

The first critical experiment is to determine if and how strongly the CBO derivatives bind to NET. The gold-standard method for this is a radioligand displacement assay. This assay measures the ability of a test compound (the CBO derivative) to compete with a known high-affinity radiolabeled ligand for binding to the transporter.

Causality Behind Experimental Choices:

  • Source of Target: We use membranes from HEK293 cells stably expressing the human norepinephrine transporter (hNET). This provides a high concentration of the target protein in a clean, reproducible system, free from the confounding variables of native tissue.

  • Radioligand: [³H]Nisoxetine is chosen as the radioligand because it is a high-affinity, selective NET inhibitor, ensuring a robust and sensitive assay window.

  • Non-Specific Binding: Desipramine, another potent NET inhibitor, is used at a high concentration (e.g., 10 µM) to define non-specific binding. This is crucial for isolating the signal that corresponds only to binding at the NET.

Detailed Protocol: [³H]Nisoxetine Radioligand Displacement Assay
  • Preparation of Cell Membranes:

    • Culture HEK293-hNET cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • Add 25 µL of assay buffer to "Total Binding" wells.

    • Add 25 µL of 10 µM Desipramine to "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of serially diluted CBO derivatives (e.g., from 1 nM to 100 µM) to "Test Compound" wells.

    • Add 50 µL of [³H]Nisoxetine (final concentration ~1 nM) to all wells.

    • Add 150 µL of the hNET membrane preparation (containing ~10-20 µg of protein) to all wells.

  • Incubation and Termination:

    • Incubate the plate at 4°C for 2 hours with gentle agitation.

    • Rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities of Lead CBO Derivatives

The results of the binding assay should be summarized in a clear, comparative table.

CompoundKi (nM) at hNET
CBO-10115.2
CBO-1028.7
CBO-103120.5
Desipramine (Control)4.5

Table 1: Hypothetical binding affinities of CBO derivatives for the human norepinephrine transporter (hNET). Data are presented as the mean Ki from three independent experiments.

Tier 2: Functional Characterization and Selectivity Profiling

Demonstrating binding is necessary but not sufficient. The next crucial step is to show that this binding translates into functional modulation of the target. For a transporter, the key function is the uptake of its substrate.

Experimental Objective: Measuring Inhibition of Norepinephrine Uptake

This experiment directly assesses the functional consequence of CBO derivative binding to NET. The assay measures the uptake of radiolabeled norepinephrine ([³H]NE) into cells or synaptosomes expressing the transporter.

Causality Behind Experimental Choices:

  • System: While HEK293-hNET cells can be used, using rat brain synaptosomes (resealed nerve terminals) provides a more physiologically relevant system that includes the native cellular machinery.

  • Substrate: [³H]Norepinephrine is used as the substrate to directly measure the transporter's activity.

  • Controls: It is critical to run parallel assays for the serotonin transporter (SERT) and dopamine transporter (DAT) to determine the selectivity of the CBO derivatives. High selectivity for NET over SERT and DAT is often a key objective for minimizing side effects.

Detailed Protocol: [³H]Norepinephrine Uptake Inhibition Assay
  • Synaptosome Preparation (if used):

    • Isolate cortical tissue from rats.

    • Homogenize in ice-cold 0.32 M sucrose solution.

    • Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend in assay buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes or HEK293-hNET cells with various concentrations of CBO derivatives or control compounds for 15 minutes at 37°C.

    • Initiate the uptake by adding [³H]Norepinephrine (final concentration ~10 nM).

    • Allow the uptake to proceed for 10 minutes at 37°C.

    • Terminate the reaction by rapid filtration over a GF/B filter plate, followed by three washes with ice-cold buffer.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Data are plotted as percent inhibition versus compound concentration, and the IC50 value (the concentration of compound that inhibits 50% of the uptake) is determined using non-linear regression.

Data Presentation: Functional Potency and Selectivity Profile

A comprehensive table should be used to compare the functional potency (IC50) at NET with the potencies at DAT and SERT to establish a selectivity profile.

CompoundNET IC50 (nM)DAT IC50 (nM)SERT IC50 (nM)NET/DAT SelectivityNET/SERT Selectivity
CBO-10135.1>10,0001,250>280x35x
CBO-10218.98,500980>450x52x
Desipramine10.22,500250245x25x

Table 2: Hypothetical functional potency and selectivity of CBO derivatives against human monoamine transporters. Selectivity is calculated as the ratio of IC50 values.

Visualization: Experimental Workflow for MOA Elucidation

The overall workflow from initial screening to selectivity profiling can be visualized to provide a clear overview of the process.

MOA_Workflow cluster_0 Tier 1: Binding cluster_1 Tier 2: Function & Selectivity cluster_2 Tier 3: In Vivo Validation Binding_Assay Radioligand Displacement Assay ([³H]Nisoxetine vs hNET) Binding_Data Calculate Ki (Binding Affinity) Binding_Assay->Binding_Data Data Output Functional_Assay Norepinephrine Uptake Assay ([³H]NE vs hNET) Binding_Data->Functional_Assay Confirm with Functional Data Functional_Data Calculate IC50 (Functional Potency) Functional_Assay->Functional_Data Data Output Selectivity_Assay DAT & SERT Uptake Assays Microdialysis In Vivo Microdialysis (Measure Extracellular NE) Selectivity_Assay->Microdialysis Advance Lead Candidate Functional_Data->Selectivity_Assay Compare PKPD PK/PD Modeling Microdialysis->PKPD

Figure 1: A tiered experimental workflow for elucidating the mechanism of action of novel norepinephrine transporter inhibitors.

Tier 3: In Vivo Target Engagement and Downstream Signaling

The final step is to confirm that the molecular mechanism observed in vitro translates to the desired neurochemical effect in a living system. For a NET inhibitor, this means demonstrating an increase in extracellular norepinephrine levels in the brain.

Experimental Objective: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. Administration of a CBO derivative should lead to a measurable, dose-dependent increase in extracellular norepinephrine in a region like the prefrontal cortex. This experiment provides definitive proof of in vivo target engagement.

Downstream Signaling Consequences

The inhibition of NET and subsequent increase in synaptic norepinephrine leads to enhanced activation of adrenergic receptors (e.g., β-adrenergic receptors) on postsynaptic neurons. This can trigger downstream signaling cascades, most notably the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein). While a full exploration is beyond the scope of this guide, initial validation can be performed using primary neuronal cultures or brain slice preparations, measuring changes in phosphorylated CREB (pCREB) levels via Western blot or immunohistochemistry after exposure to a CBO derivative.

Visualization: NET Inhibition Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse NE NE_vesicle->NE_synapse Release NET NET NE_synapse->NET Reuptake Ad_Receptor Adrenergic Receptor (β-AR) NE_synapse->Ad_Receptor Binding AC Adenylyl Cyclase Ad_Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB -> pCREB PKA->CREB Phosphorylates Gene_Exp Gene Expression (e.g., BDNF) CREB->Gene_Exp Promotes CBO_Compound CBO Derivative CBO_Compound->NET Inhibition

Figure 2: Simplified signaling cascade following NET inhibition by a CBO derivative, leading to increased noradrenergic neurotransmission.

Conclusion

This guide outlines a robust, tiered approach to elucidating the mechanism of action for a novel chemical series, exemplified by the hypothetical CBO derivatives targeting the norepinephrine transporter. By systematically progressing from in vitro binding and functional assays to in vivo target engagement, researchers can build a comprehensive and validated MOA profile. This foundational knowledge is indispensable for the successful advancement of any novel CNS agent from a promising chemical lead to a potential therapeutic candidate.

References

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. URL: [Link]

  • Radioligand Binding Assays - General Principles: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Neurotransmitter Uptake Assays: Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, substrate affinity, and ion dependence. Journal of Biological Chemistry. URL: [Link]

  • In Vivo Microdialysis Principles and Application: Chaurasia, C. S. (1999). In vivo microdialysis sampling: theory and applications. Biomedical Chromatography. URL: [Link]

  • CREB Signaling in the Brain: Carlezon, W. A. Jr., Duman, R. S., & Nestler, E. J. (2005). The many faces of CREB. Trends in Neurosciences. URL: [Link]

Exploratory

Discovery and Preliminary Investigation of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol: A Conformationally Restricted Scaffold for Advanced Drug Design

Executive Summary The transition from flat, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures (high Fsp³) is a defining paradigm in modern medicinal chemistry. Within this context, 1-[(Cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The transition from flat, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures (high Fsp³) is a defining paradigm in modern medicinal chemistry. Within this context, 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1529743-57-4) has emerged as a highly versatile, conformationally restricted building block[1]. By combining a rigid cyclobutane core with a sterically shielded cyclopropylamine moiety, this scaffold offers profound advantages in metabolic stability, aqueous solubility, and target engagement.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, the self-validating synthetic methodologies, and the pharmacokinetic rationale behind utilizing this specific amino-alcohol in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The structural architecture of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is engineered for optimal pharmacokinetic performance.

  • The Cyclobutane Ring: Imparts conformational rigidity. By locking the molecule into a specific 3D geometry, it reduces the entropic penalty typically incurred when a flexible molecule binds to a target protein.

  • The Tertiary Hydroxyl Group: Acts as a potent hydrogen bond donor and acceptor, significantly improving aqueous solubility compared to planar carbocyclic analogs.

  • The Cyclopropylamine Moiety: The high s-character of the cyclopropane C-C bonds creates a unique steric bulk that shields the adjacent secondary amine lone pair. This steric hindrance drastically reduces susceptibility to rapid N-dealkylation by Cytochrome P450 (CYP) enzymes.

Table 1: Quantitative Physicochemical Data

PropertyValueSource/Validation
IUPAC Name 1-[(cyclopropylamino)methyl]cyclobutan-1-olPubChemLite[2]
CAS Number 1529743-57-4American Elements[1]
Molecular Formula C₈H₁₅NOSigma-Aldrich[3]
Molecular Weight 141.21 g/mol PubChemLite[2]
Monoisotopic Mass 141.115 DaPubChemLite[2]
Predicted XLogP 0.4PubChemLite[2]
SMILES C1CC(C1)(CNC2CC2)OPubChemLite[2]
Synthetic Methodology: A Mechanistic Approach

The synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol relies on a highly efficient, two-step sequence: a Corey-Chaykovsky epoxidation followed by regioselective aminolysis.

Step 1: Corey-Chaykovsky Epoxidation

The reaction of cyclobutanone with a sulfur ylide generates the highly strained intermediate, 1-oxaspiro[2.3]hexane[4]. We utilize trimethylsulfoxonium iodide (Corey's ylide precursor) deprotonated by sodium hydride (NaH). The resulting ylide acts as a nucleophile, attacking the carbonyl carbon to form a zwitterionic intermediate. Subsequent intramolecular displacement of dimethyl sulfoxide (DMSO) yields the spiro-epoxide[5].

Step 2: Regioselective Aminolysis

The 1-oxaspiro[2.3]hexane intermediate possesses a ring strain of approximately 27 kcal/mol, driving its reactivity[6]. Nucleophilic ring opening with cyclopropylamine occurs exclusively at the less sterically hindered methylene carbon of the epoxide, generating the tertiary alcohol on the cyclobutane ring[7].

Synthesis A Cyclobutanone (Starting Material) B 1-oxaspiro[2.3]hexane (Epoxide Intermediate) A->B Corey-Chaykovsky (Me3S(O)I, NaH) C 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol B->C Aminolysis (Cyclopropylamine, EtOH)

Synthetic pathway of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol via Corey-Chaykovsky epoxidation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and In-Process Controls (IPCs).

Protocol A: Synthesis of 1-oxaspiro[2.3]hexane
  • Causality: DMSO is selected as the solvent because it readily dissolves the sulfoxonium salt and stabilizes the resulting ylide. NaH is utilized to ensure rapid, quantitative deprotonation of the sulfoxonium salt.

  • Procedure:

    • Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under an inert N₂ atmosphere.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: H₂ gas evolution. Stir for 1 hour until the solution becomes clear, indicating complete ylide formation.

    • Add cyclobutanone (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with ice-cold water and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (carefully, as the product is volatile).

  • Validation (IPC): Analyze via ¹H NMR. The reaction is deemed complete upon the disappearance of the cyclobutanone carbonyl peak (~200 ppm in ¹³C) and the appearance of the characteristic epoxide methylene protons as a singlet at ~2.7 ppm[4].

Protocol B: Synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
  • Causality: Ethanol is chosen as the solvent because its protic nature allows it to hydrogen-bond with the epoxide oxygen. This increases the electrophilicity of the epoxide, significantly accelerating the nucleophilic attack by cyclopropylamine without requiring harsh Lewis acids[7].

  • Procedure:

    • Dissolve 1-oxaspiro[2.3]hexane (1.0 eq) in absolute ethanol.

    • Add cyclopropylamine (3.0 eq). The excess amine prevents unwanted dimerization or over-alkylation.

    • Reflux the mixture at 80 °C for 16 hours.

    • Cool to room temperature and remove the solvent and excess cyclopropylamine in vacuo.

    • Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 with 1% Et₃N) to yield the pure product.

  • Validation (IPC): Perform LC-MS analysis. The protocol is validated by the presence of a single major peak corresponding to the exact mass [M+H]⁺ = 142.12 m/z[2]. A ninhydrin stain on TLC (yielding a distinct color change) confirms the presence of the secondary amine.

Pharmacokinetic (PK) & ADME Investigation

When incorporated into a larger drug scaffold (e.g., as a tail group on a kinase inhibitor), the 1-[(cyclopropylamino)methyl]cyclobutan-1-ol moiety provides distinct ADME advantages.

Table 2: Comparative ADME Rationale (Microsomal Stability)

Structural MotifConformational StateSteric Shielding of AminePredicted CYP450 Liability
Linear N-methyl-ethylamineHighly flexibleLowHigh (Rapid N-demethylation)
1-(Aminomethyl)cyclobutanolRigid coreLowModerate
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Rigid core High (Cyclopropyl bulk) Low (Extended half-life)

The cyclopropyl group acts as a metabolic shield. Cytochrome P450 enzymes (particularly CYP3A4) typically abstract an alpha-proton to initiate N-dealkylation. The bond angle strain in the cyclopropyl ring increases the bond dissociation energy of these alpha-protons, effectively short-circuiting this metabolic pathway and prolonging the in vivo half-life of the parent drug.

Application in Drug Design Workflows

In a practical drug discovery setting, this building block is typically coupled to a primary heteroaromatic scaffold via SₙAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling.

Workflow A Scaffold Selection (CAS 1529743-57-4) B Amine Functionalization (SNAr / Buchwald-Hartwig) A->B C Lead Optimization (SAR Studies) B->C D ADME Profiling (Microsomal Stability) C->D E In Vivo Efficacy (Preclinical Models) D->E F Metabolite ID (CYP450 Profiling) D->F If t1/2 < 30 min F->C Iterative Design

Drug discovery workflow integrating the cyclobutanol scaffold for lead optimization and ADME.

Conclusion

1-[(Cyclopropylamino)methyl]cyclobutan-1-ol represents a masterclass in rational building block design. By synthesizing conformational restriction (cyclobutane), target engagement potential (hydroxyl), and metabolic shielding (cyclopropylamine) into a single, low-molecular-weight fragment (141.21 g/mol ), it provides medicinal chemists with a powerful tool to overcome poor pharmacokinetics in early-stage lead compounds. The robust, self-validating Corey-Chaykovsky and aminolysis protocols ensure that this scaffold can be generated reliably and at scale for advanced preclinical development.

References
  • American Elements. "1-[(cyclopropylamino)methyl]cyclobutan-1-ol | CAS 1529743-57-4". American Elements Product Catalog. Available at:[Link]

  • PubChemLite. "1-[(cyclopropylamino)methyl]cyclobutan-1-ol - PubChemLite (CID 80500940)". Université du Luxembourg / NIH. Available at:[Link]

  • Master Organic Chemistry. "Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky)". Master Organic Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis". PMC Archive. Available at:[Link]

  • ACS Publications. "Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183". Organic Process Research & Development. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Synthesizing 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Building Blocks

Executive Summary & Mechanistic Rationale The compound 1-[(cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1529743-57-4) is a highly valuable, sterically constrained amino-alcohol building block. In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-[(cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1529743-57-4) is a highly valuable, sterically constrained amino-alcohol building block. In modern medicinal chemistry, incorporating spiro-like or highly substituted cyclobutane moieties serves to rigidify linker regions, improve metabolic stability, and enhance the binding affinity of active pharmaceutical ingredients, such as in the development of Salt Inducible Kinase (SIK) inhibitors[1].

Synthesizing this building block requires a precise, two-step sequence designed to construct the quaternary carbon center and the adjacent secondary amine.

  • Corey-Chaykovsky Epoxidation : The synthesis initiates with the epoxidation of cyclobutanone. We utilize dimethylsulfoxonium methylide—a sulfur ylide generated in situ from trimethylsulfoxonium iodide and a strong base[2]. Unlike the related Wittig reaction which yields olefins, the sulfonium leaving group facilitates an intramolecular S_N2 ring closure, yielding the spiro-epoxide 1-oxaspiro[2.3]hexane [3].

  • Regioselective Epoxide Ring-Opening : The isolated epoxide is subjected to nucleophilic attack by cyclopropylamine. Due to the significant steric hindrance of the cyclobutane ring, the primary amine attacks regioselectively at the less hindered methylene carbon (C2 of the oxirane ring), yielding the target amino-alcohol[4].

Workflow A Cyclobutanone (Starting Material) B Trimethylsulfoxonium Iodide + NaH / DMSO A->B Corey-Chaykovsky Epoxidation C 1-Oxaspiro[2.3]hexane (Intermediate Epoxide) B->C Ylide Addition & Ring Closure D Cyclopropylamine + EtOH / Heat (Sealed Tube) C->D Nucleophilic Ring Opening E 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (Target Building Block) D->E Regioselective Attack

Caption: Overall synthetic workflow for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

Step 1: Synthesis of 1-Oxaspiro[2.3]hexane

Causality & Experimental Design

The generation of the sulfur ylide is highly sensitive to moisture and the choice of base. Sodium hydride (NaH) in anhydrous Dimethyl Sulfoxide (DMSO) is the optimal system because DMSO effectively solvates the sodium cation, leaving a highly reactive, naked ylide[3]. Trimethylsulfoxonium iodide is strictly preferred over trimethylsulfonium salts to prevent unwanted ring-expansion side reactions (e.g., formation of cyclopentanone derivatives)[4].

Protocol

Reagents:

  • Cyclobutanone: 1.0 eq (70.1 g/mol )

  • Trimethylsulfoxonium iodide: 1.2 eq (220.0 g/mol )

  • Sodium hydride (60% dispersion in mineral oil): 1.2 eq (24.0 g/mol )

  • Anhydrous DMSO: 10 mL per gram of cyclobutanone

Step-by-Step Methodology:

  • Ylide Generation : Suspend NaH (1.2 eq) in anhydrous DMSO under a strict Argon atmosphere. Cool the suspension to 10 °C using an ice-water bath.

  • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise over 15 minutes to control the exothermic reaction and hydrogen gas evolution.

  • Validation Checkpoint 1 : Remove the ice bath and stir at room temperature for 1 hour. The system is self-validated when hydrogen gas evolution ceases and the opaque suspension transitions into a clear, homogenous solution, confirming complete ylide formation.

  • Epoxidation : Re-cool the reaction mixture to 10 °C. Add cyclobutanone (1.0 eq) dropwise over 20 minutes.

  • Stir the reaction at room temperature for 3 hours.

  • Workup : Quench the reaction by slowly pouring it into crushed ice/water (3x volume of DMSO). Extract the aqueous layer with Diethyl Ether (Et₂O) (4 x 50 mL). Expert Insight: Et₂O is chosen over Ethyl Acetate because the resulting spiro-epoxide is highly volatile. Et₂O allows for gentle concentration at low temperatures.

  • Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO₄, and carefully concentrate under reduced pressure (bath temp < 25 °C, > 200 mbar) to afford 1-oxaspiro[2.3]hexane as a pale yellow liquid.

Mechanism N1 Trimethylsulfoxonium Iodide N2 Deprotonation by Base (NaH in DMSO) N1->N2 N3 Dimethylsulfoxonium Methylide (Sulfur Ylide) N2->N3 - H2 (gas), - NaI N4 Nucleophilic Attack on Cyclobutanone Carbonyl N3->N4 N5 Betaine Intermediate (Alkoxide) N4->N5 N6 Intramolecular SN2 (Displacement of DMSO) N5->N6 N7 1-Oxaspiro[2.3]hexane (Epoxide) N6->N7 - DMSO

Caption: Mechanistic pathway of the Corey-Chaykovsky epoxidation on cyclobutanone.

Quantitative Optimization Data (Step 1)
EntryBase / SolventTempTimeYield (%)Observation
1 NaH / DMSO RT 3 h 85% Optimal; rapid ylide formation.
2t-BuOK / t-BuOH50 °C5 h62%Incomplete conversion; slower kinetics.
3KOH / MeCNRT12 h41%Poor ylide solubility; biphasic issues.

Step 2: Synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Causality & Experimental Design

The ring-opening of 1-oxaspiro[2.3]hexane requires a nucleophile. Cyclopropylamine is a sterically hindered, highly volatile primary amine (boiling point ~50 °C). Attempting this reaction in an open flask at reflux will result in the loss of the amine before the reaction reaches completion. Therefore, a sealed pressure tube is mandatory. An excess of cyclopropylamine (3.0 equivalents) is used to drive the reaction forward and entirely suppress the formation of tertiary amine (over-alkylation) byproducts[1].

Protocol

Reagents:

  • 1-Oxaspiro[2.3]hexane: 1.0 eq (84.1 g/mol )

  • Cyclopropylamine: 3.0 eq (57.1 g/mol )

  • Absolute Ethanol (EtOH): 5 mL per gram of epoxide

Step-by-Step Methodology:

  • In a heavy-walled borosilicate glass pressure tube, dissolve 1-oxaspiro[2.3]hexane (1.0 eq) in absolute EtOH.

  • Add cyclopropylamine (3.0 eq) in one portion.

  • Seal the tube tightly with a Teflon-lined cap. Place the tube behind a blast shield and heat in an oil bath at 70 °C for 12 hours.

  • Validation Checkpoint 2 : Cool the reaction to room temperature before opening. Monitor reaction completion via TLC (DCM:MeOH:NH₄OH 90:9:1, Ninhydrin stain). The disappearance of the epoxide spot confirms completion.

  • Workup : Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove EtOH and excess cyclopropylamine.

  • Purification : Dissolve the crude residue in 1M HCl (aqueous) and wash with Ethyl Acetate to remove non-basic organic impurities. Basify the aqueous layer to pH 12 using 2M NaOH, and extract thoroughly with Dichloromethane (DCM) (3 x 50 mL).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure 1-[(cyclopropylamino)methyl]cyclobutan-1-ol.

  • Validation Checkpoint 3 : Analyze the final product via LC-MS. The exact mass is 141.115 Da; look for the prominent [M+H]⁺ peak at m/z 142.1 .

Quantitative Optimization Data (Step 2)
EntryAmine Eq.SolventTempVesselYield (%)Observation
11.2EtOH70 °COpen Flask35%Severe loss of volatile amine.
2 3.0 EtOH 70 °C Sealed Tube 88% Optimal; clean conversion.
33.0MeOH65 °CSealed Tube84%Comparable, slightly more byproducts.
45.0Neat80 °CSealed Tube79%Difficult purification; trace impurities.

References

  • [1] WO2022165529A1 - Small molecule inhibitors of salt inducible kinases. Google Patents. Available at:

  • [2] Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at:

  • [3] Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at:

  • [4] Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available at:

Sources

Application

Application Note: Synthesis and Utility of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol in Medicinal Chemistry

Executive Summary In modern drug discovery, overcoming metabolic liabilities and optimizing target binding affinity are paramount. 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1529743-57-4)[1] has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, overcoming metabolic liabilities and optimizing target binding affinity are paramount. 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1529743-57-4)[1] has emerged as a highly valuable, conformationally restricted amino alcohol building block. By incorporating a rigid cyclobutanol motif, this intermediate acts as a sophisticated bioisostere for acyclic flexible chains, offering improved physicochemical properties and three-dimensional vector projection[2]. This application note details a robust, two-step synthetic protocol for this compound, emphasizing mechanistic causality, safety, and its integration into advanced pharmaceutical pipelines such as kinase inhibitor development[3].

Mechanistic Rationale & Synthetic Strategy

The most efficient and scalable route to 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol utilizes a two-step sequence starting from commercially available cyclobutanone.

Step 1: The Johnson-Corey-Chaykovsky Epoxidation The synthesis initiates with the conversion of cyclobutanone into the strained spiro-epoxide, 1-oxaspiro[4]hexane[5]. This is achieved using dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide and sodium hydride. Causality Insight: While trimethylsulfonium salts are more reactive, the sulfoxonium ylide is deliberately chosen here. Its lower basicity and higher stability prevent unwanted enolization or aldol condensation of the highly reactive cyclobutanone, ensuring a clean, irreversible 1,2-addition to the carbonyl followed by intramolecular displacement of dimethyl sulfoxide (DMSO)[6].

Step 2: Regioselective Epoxide Ring-Opening The isolated 1-oxaspiro[4]hexane is subsequently reacted with cyclopropylamine. Causality Insight: The inherent ring strain of the spiro[4] system (approximately 56 kcal/mol) provides a massive thermodynamic driving force, allowing the epoxide to open under relatively mild thermal conditions without the need for strong Lewis acid catalysis[7]. The nucleophilic amine attacks exclusively at the less sterically hindered methylene carbon via an SN2 mechanism, yielding the target tertiary cyclobutanol with absolute regiocontrol.

Visual Workflow

SynthesisWorkflow SM Cyclobutanone (Starting Material) R1 Me3S(O)I, NaH DMSO, 0°C to RT SM->R1 INT 1-Oxaspiro[2.3]hexane (Spiro-epoxide) R1->INT Corey-Chaykovsky Epoxidation R2 Cyclopropylamine EtOH, 80°C (Sealed) INT->R2 PROD 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol R2->PROD Regioselective SN2 Ring-Opening

Fig 1. Two-step synthetic workflow for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

Experimental Protocols

Protocol A: Synthesis of 1-oxaspiro[4]hexane

Caution: Sodium hydride is highly pyrophoric. DMSO can undergo thermal runaway if heated above 70 °C with strong bases. Perform in a well-ventilated fume hood.

  • Ylide Generation: To an oven-dried, argon-purged round-bottom flask, add Trimethylsulfoxonium iodide (1.2 equiv). Add anhydrous DMSO to create a 0.5 M suspension.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases and the solution becomes clear.

  • Epoxidation: Re-cool the reaction mixture to 0 °C. Add Cyclobutanone (1.0 equiv) dropwise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup & Isolation: Quench the reaction with cold water. Extract the aqueous layer three times with low-boiling pentane or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Critical Handling Step: 1-oxaspiro[4]hexane is highly volatile (BP ~90-100 °C). Do not evaporate the solvent under high vacuum or elevated temperatures. Carefully concentrate using a Vigreux column at atmospheric pressure, or use the resulting ether solution directly in the next step.

Protocol B: Synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Caution: Cyclopropylamine is highly volatile (BP 50 °C). Heating must be done in a rated pressure vessel behind a blast shield.

  • Reaction Setup: In a heavy-walled glass pressure tube, combine 1-oxaspiro[4]hexane (1.0 equiv) and absolute ethanol (to 1.0 M).

  • Amine Addition: Add Cyclopropylamine (3.0 equiv). Seal the pressure tube tightly with a Teflon screw cap.

  • Thermal Ring-Opening: Heat the sealed tube in an oil bath at 80 °C for 12–16 hours. Monitor the disappearance of the epoxide via TLC (KMnO4 stain).

  • Purification: Cool the vessel completely to room temperature before opening. Concentrate the mixture under reduced pressure to remove ethanol and excess cyclopropylamine. Purify the crude residue via flash column chromatography (DCM : MeOH : NH4OH = 90:9:1) to yield the pure amino alcohol as a pale yellow to colorless oil.

Quantitative Data & Analytics

The following table summarizes the expected physicochemical properties and analytical validation metrics for the target compound and its precursor.

CompoundMolecular WeightTheoretical YieldExpected Isolated YieldKey 1H NMR Signatures (CDCl₃, 400 MHz)
1-Oxaspiro[4]hexane 84.12 g/mol 100%65 - 75%δ 2.85 (s, 2H, epoxide CH₂), 2.40-2.10 (m, 4H), 1.90-1.60 (m, 2H)
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol 141.21 g/mol 100%70 - 85%δ 2.80 (s, 2H, CH₂-N), 2.15 (m, 1H, cyclopropyl CH), 2.05-1.50 (m, 6H, cyclobutyl), 0.50-0.30 (m, 4H, cyclopropyl CH₂)

Applications in Drug Development

The synthesized 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is a highly privileged scaffold in medicinal chemistry. The cyclobutanol core restricts the conformational freedom of the aminomethyl side chain, forcing the molecule into a defined trajectory that minimizes the entropic penalty upon binding to a target protein[2].

Specifically, this exact moiety has been successfully deployed in the synthesis of potent Salt Inducible Kinase (SIK) inhibitors [3]. In these architectures, the cyclopropylamine nitrogen acts as a critical hydrogen-bond donor/acceptor within the kinase hinge region, while the cyclobutanol hydroxyl group engages in solvent-exposed hydrogen bonding or interacts with specific structural water molecules in the active site. The steric bulk of the cyclobutane ring also shields the adjacent amine from rapid oxidative deamination by monoamine oxidases (MAOs) or Cytochrome P450 enzymes, significantly enhancing the pharmacokinetic half-life of the resulting drug candidates.

References

  • Organic Chemistry Portal. "Corey-Chaykovsky Reaction." Named Reactions Database. URL: [Link]6]

  • Wikipedia. "Johnson–Corey–Chaykovsky reaction." Reaction Mechanisms. URL: [Link]5]

  • Semantic Scholar. "Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes." Literature Review on Spiro-Epoxides. URL: [Link]7]

  • ResearchGate / Chemical Communications. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[3.3]heptanes." URL: [Link]2]

  • Google Patents. "Small molecule inhibitors of salt inducible kinases (WO2022165529A1)." World Intellectual Property Organization. URL: 3]

Sources

Method

Application Note: Catalytic Reduction Strategies for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Production

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The sp³-rich molecule 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The sp³-rich molecule 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS 1529743-57-4)[1] is a highly valuable, conformationally constrained building block utilized in modern medicinal chemistry to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Traditionally, the synthesis of such 1,2-aminoalcohols relies on stoichiometric hydride reagents (e.g., LiAlH₄, NaBH₃CN), which generate toxic waste and pose severe thermal hazards upon scale-up.

This application note details a highly scalable, atom-economical catalytic reduction method —specifically, the catalytic reductive amination of 1-hydroxycyclobutanecarbaldehyde with cyclopropylamine. By leveraging transition-metal catalysis (PtO₂ or Pd/C) under controlled hydrogen pressure, this method provides a self-validating, high-yield pathway suitable for late-stage drug development[2].

Mechanistic Rationale & Pathway Design

The catalytic reductive amination proceeds via a cascade of nucleophilic addition, dehydration, and surface-mediated hydrogen activation.

The Quaternary Advantage: A notorious side reaction in the reductive amination of α-hydroxy aldehydes is the Amadori rearrangement, where the intermediate imine tautomerizes into an α-amino ketone. However, because the α-carbon in 1-hydroxycyclobutanecarbaldehyde is a quaternary center (part of the cyclobutane ring), it lacks the necessary α-proton to undergo this degradation pathway[3]. This structural feature completely blocks the rearrangement, ensuring high fidelity and driving the equilibrium toward the desired imine prior to reduction.

ReactionPathway A 1-Hydroxycyclobutanecarbaldehyde + Cyclopropylamine B Hemiaminal Intermediate (Transient) A->B Nucleophilic Addition C Imine Formation (- H₂O) B->C Dehydration D Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) C->D H₂ Activation E 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (Target Product) D->E Reduction

Mechanistic workflow for the catalytic reductive amination yielding the target cyclobutanol.

Catalyst Selection & Quantitative Optimization

The cyclobutane ring possesses significant ring strain (~26 kcal/mol). Aggressive hydrogenation conditions can lead to unwanted C-C bond hydrogenolysis (ring-opening). Catalyst selection is therefore the primary variable for optimizing selectivity[4].

Table 1: Catalyst Optimization for Imine Reduction

Catalyst SystemH₂ Pressure (psi)SolventTemp (°C)Conversion (%)Selectivity (%)Major Byproduct / Observation
10% Pd/C 50MeOH25>9982Cyclobutanol ring-opening (hydrogenolysis)
5% PtO₂ (Adam's) 15MeOH259896 Trace over-alkylation; Optimal System
5% Ru/Al₂O₃ 100THF506588Unreacted imine (sluggish kinetics)
10% Pd/C + Ethylenediamine 50MeOH259594Poisoned Pd limits ring-opening, slower rate

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By separating the imine formation from the catalytic reduction, the operator can analytically confirm the intermediate, preventing the direct reduction of the starting aldehyde to an undesired diol.

Materials Required:

  • 1-Hydroxycyclobutanecarbaldehyde (1.00 eq, 10.0 mmol)

  • Cyclopropylamine (1.20 eq, 12.0 mmol)

  • Platinum dioxide (PtO₂, Adam's Catalyst) (1.0 mol%)

  • Anhydrous Methanol (50 mL)

  • 3Å Molecular Sieves (Optional)

Step-by-Step Methodology:

  • Imine Pre-formation (In-Process Control Point 1):

    • Charge a dry, argon-purged reaction flask with anhydrous methanol (50 mL).

    • Add 1-hydroxycyclobutanecarbaldehyde (1.00 g, 10.0 mmol) and cyclopropylamine (0.68 g, 12.0 mmol). Stir at 25 °C for 3 hours.

    • Causality Check: Allowing the imine to pre-form before introducing the catalyst and hydrogen prevents the competitive direct reduction of the aldehyde.

    • Validation: Sample the reaction mixture. Analyze via GC-MS or LC-MS to confirm >95% conversion to the imine intermediate (M⁺ = 139 m/z). Do not proceed to step 2 until the aldehyde peak (M⁺ = 100 m/z) is <5%.

  • Catalyst Addition & System Purge:

    • Carefully add PtO₂ (22.7 mg, 1.0 mol%) to the methanolic solution under a strict argon blanket.

    • Transfer the mixture to a pressure reactor (e.g., Parr shaker). Purge the vessel with nitrogen (3 × 20 psi), followed by hydrogen gas (3 × 20 psi).

  • Catalytic Hydrogenation (In-Process Control Point 2):

    • Pressurize the reactor to 15 psi with H₂ gas.

    • Stir vigorously (800–1000 rpm) at 25 °C.

    • Validation: Monitor hydrogen uptake. The reaction is complete when the theoretical volume of H₂ (approx. 245 mL at STP) is consumed (typically 6–8 hours).

  • Workup & Isolation:

    • Vent the hydrogen gas safely and purge the reactor with nitrogen.

    • Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with methanol (2 × 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve the crude product in diethyl ether and precipitate as the hydrochloride salt by the dropwise addition of 2M HCl in ether. Filter and dry under vacuum to afford the target compound.

Causality Analysis & Troubleshooting

  • Issue: High levels of 1-(hydroxymethyl)cyclobutan-1-ol (Diol Byproduct).

    • Cause: Premature application of hydrogen gas before the imine condensation reached equilibrium.

    • Solution: Strictly adhere to In-Process Control Point 1. If imine formation is sluggish, add anhydrous MgSO₄ or 3Å molecular sieves to drive the dehydration step.

  • Issue: Ring-opened alkyl impurities detected in LC-MS.

    • Cause: Hydrogenolysis of the cyclobutane ring. This occurs if the H₂ pressure exceeds 30 psi or if the reaction temperature spikes.

    • Solution: Maintain H₂ pressure at or below 15 psi. Ensure adequate cooling if scaling up beyond 100 mmol, as the reduction is exothermic. If using Pd/C instead of PtO₂, dope the catalyst with a trace amount of ethylenediamine to partially poison the palladium surface, reducing its hydrogenolysis activity while maintaining imine reduction capability.

References

  • 1-[(cyclopropylamino)methyl]cyclobutan-1-ol | CAS 1529743-57-4 American Elements [Link]

  • Highlights of the Recent Patent Literature: Focus on Biocatalysis Innovation Organic Process Research & Development (ACS Publications)[Link]

  • Poly(ethylene glycol) aldehyde hydrates and related polymers and applications in modifying amines (US5990237A)
  • Diametric Stereocontrol in Dynamic Catalytic Reduction of Racemic Acyl Phosphonates Journal of the American Chemical Society[Link]

Sources

Application

Scale-Up Synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol: An Application and Protocol Guide

Introduction: The Significance of Cyclobutane Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. Among these, strained ring systems have garnered significant attention, with the cyclobutane moiety emerging as a particularly valuable scaffold.[1][2] Its rigid, three-dimensional structure provides a level of conformational constraint that can enhance binding affinity and selectivity for biological targets.[1] The incorporation of a cyclobutane ring can also improve metabolic stability and other pharmacokinetic parameters, making it an attractive alternative to more flexible or planar structures. This guide provides a detailed, scalable, and robust protocol for the synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, a novel building block with potential applications in the development of new therapeutic agents.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is achieved through a strategically designed three-step sequence, commencing from the commercially available starting material, cyclobutanone. This pathway is designed for scalability and efficiency, prioritizing the use of well-established and reliable chemical transformations.

The overall synthetic workflow is as follows:

Synthetic_Workflow A Cyclobutanone B Methylenecyclobutane A->B Step 1: Wittig Olefination C 1-Oxaspiro[2.3]hexane B->C Step 2: Epoxidation D 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol C->D Step 3: Epoxide Ring-Opening

Caption: Overall synthetic workflow for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

This multi-step synthesis involves:

  • Wittig Olefination: Conversion of cyclobutanone to methylenecyclobutane.

  • Epoxidation: Formation of the key intermediate, 1-oxaspiro[2.3]hexane, from methylenecyclobutane.

  • Nucleophilic Ring-Opening: Regioselective opening of the epoxide ring with cyclopropylamine to yield the final product.

Part 1: Synthesis of Methylenecyclobutane via Wittig Olefination

Expertise & Experience: The Rationale Behind the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). For the conversion of cyclobutanone to methylenecyclobutane, a non-stabilized ylide, methylenetriphenylphosphorane, is employed. This choice is critical as non-stabilized ylides are known to react efficiently with ketones to provide the desired exocyclic methylene group.[4][5] The reaction is typically carried out under anhydrous conditions to prevent quenching of the highly basic ylide.

Experimental Protocol: A Scalable Wittig Olefination

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclobutanone

  • Pentane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a strong base, such as sodium amide (1.1 equivalents) or a solution of n-butyllithium in hexanes (1.05 equivalents), to the stirred suspension.[4]

    • After the addition is complete, remove the ice bath and stir the resulting bright yellow to orange mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise to the ylide mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with pentane (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. Caution: Methylenecyclobutane is highly volatile (b.p. 42 °C).[6]

    • The crude product can be further purified by fractional distillation.

Part 2: Epoxidation of Methylenecyclobutane

Expertise & Experience: Choosing the Right Epoxidizing Agent

The epoxidation of an alkene is a fundamental transformation in organic synthesis. For this step, meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice due to its commercial availability, ease of handling (with appropriate precautions), and high efficiency in converting alkenes to epoxides.[7][8] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is delivered to the double bond in a single step.[7] This stereospecific syn-addition ensures the formation of the desired spiro-epoxide, 1-oxaspiro[2.3]hexane.[8]

Experimental Protocol: Scalable Epoxidation

Materials:

  • Methylenecyclobutane

  • meta-Chloroperoxybenzoic acid (m-CPBA, purified to remove m-chlorobenzoic acid)[9]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve methylenecyclobutane (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA:

    • In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

    • Add the m-CPBA solution dropwise to the stirred solution of methylenecyclobutane over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The resulting crude 1-oxaspiro[2.3]hexane can be purified by vacuum distillation.

Part 3: Regioselective Ring-Opening of 1-Oxaspiro[2.3]hexane

Expertise & Experience: Ensuring Regioselectivity

The final and most critical step is the nucleophilic ring-opening of the epoxide with cyclopropylamine. The regioselectivity of this reaction is paramount to obtaining the desired product. In an uncatalyzed (or base-catalyzed) ring-opening of an epoxide, the nucleophile will attack the less sterically hindered carbon atom in an SN2-like fashion. In the case of 1-oxaspiro[2.3]hexane, the two carbons of the epoxide ring are the spiro carbon and a methylene (-CH₂-) carbon. The methylene carbon is significantly less sterically hindered, and therefore, the nucleophilic attack of cyclopropylamine will preferentially occur at this position. This regioselectivity ensures the formation of the desired 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

Experimental Protocol: Synthesis of the Final Product

Materials:

  • 1-Oxaspiro[2.3]hexane

  • Cyclopropylamine

  • Ethanol or Isopropanol

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup:

    • In a pressure-rated flask, dissolve 1-oxaspiro[2.3]hexane (1.0 equivalent) in ethanol or isopropanol.

    • Add cyclopropylamine (2.0-3.0 equivalents) to the solution.

  • Reaction Conditions:

    • Seal the flask and heat the reaction mixture to 60-80 °C. The use of a sealed vessel is necessary due to the volatility of cyclopropylamine.

    • Stir the reaction mixture for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess cyclopropylamine under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

Data Presentation: Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTypical Yield
1 Wittig OlefinationMethyltriphenylphosphonium bromide, n-BuLi, CyclobutanoneTHF0 °C to RT60-75%
2 EpoxidationMethylenecyclobutane, m-CPBADCM0 °C70-85%
3 Epoxide Ring-Opening1-Oxaspiro[2.3]hexane, CyclopropylamineEthanol60-80 °C65-80%

Trustworthiness: A Self-Validating System

The protocols described herein are based on well-established and reliable chemical transformations. The progress of each step can be monitored by standard analytical techniques such as TLC, GC-MS, and NMR. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Expected spectral data for the final product would include characteristic peaks for the cyclobutane and cyclopropyl rings, the secondary amine, and the tertiary alcohol.

Safety and Handling

  • Cyclopropylamine: This reagent is flammable, corrosive, and toxic. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12][13] Keep away from ignition sources.

  • m-CPBA: While relatively stable for a peroxy acid, m-CPBA can be explosive under certain conditions, particularly when impure or subjected to shock or heat. It is advisable to use purified m-CPBA and to conduct the reaction behind a safety shield.

  • n-Butyllithium: n-BuLi is a pyrophoric liquid and reacts violently with water. It should be handled under an inert atmosphere using syringe techniques.

  • Sodium Amide: NaNH₂ is a strong base that reacts violently with water. Handle in a dry, inert atmosphere.

References

  • ResearchGate. (n.d.). A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular.... ResearchGate. Available at: [Link]

  • PMC. (n.d.). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. PMC. Available at: [Link]

  • PMC. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Design plan for the synthesis of 1,5‐dioxaspiro[2.3]hexanes from 3‐iodooxetane. ResearchGate. Available at: [Link]

  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS. Loba Chemie. Available at: [Link]

  • Datasheet. (n.d.). Cyclopropylamine. Datasheet. Available at: [Link]

  • PubMed. (2004, July 22). Synthesis of novel spiro[2.3]hexane carbocyclic nucleosides via enzymatic resolution. PubMed. Available at: [Link]

  • Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile. Google Patents.
  • J-STAGE. (n.d.). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. J-STAGE. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. MDPI. Available at: [Link]

  • ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • ACS Publications. (2019, September 13). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters. Available at: [Link]

  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses. (n.d.). Submitted by George Wittig and U. Schoellkopf. Organic Syntheses. Available at: [Link]

  • PubMed. (2018, February 15). Development of a stereoselective and scalable process for the preparation of a methylcyclobutanol-pyridyl ether. PubMed. Available at: [Link]

  • ACS Publications. (2022, October 3). Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. Organic Letters. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Available at: [Link]

  • PMC. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. Available at: [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). OrgoSolver. Available at: [Link]

  • ResearchGate. (2025, August 9). Intramolecular Pauson-Khand Reactions of Methylenecyclopropane and Bicyclopropylidene Derivatives as an Approach to Spiro(cyclopropanebicyclo[n.3.0]alkenones). ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2019, January 3). 7.10: Oxacyclopropane ( Epoxide) Synthesis: Epoxidation by Peroxycarboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanols. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2024, September 10). Scaled Epoxidation Methods. r/Chempros. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[14][15]hexanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A domino [3 + 2] cycloaddition/deamination/imine hydrolysis reaction of cyclopropyl spirooxindoles with thiourea for access to spiro-γ-thiolactone oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • PubMed. (2003, February 21). Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes: selective formation of 2,2-disubstituted oxetanes. PubMed. Available at: [Link]

  • Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Organic Syntheses. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers. Available at: [Link]

  • PubMed. (2025, December 19). Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion. PubMed. Available at: [Link]

  • The Nuclear Magnetic Resonance Society of Japan. (2025, August 1). Vol.15No.1 August 2025. The Nuclear Magnetic Resonance Society of Japan. Available at: [Link]

  • PMC. (n.d.). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. Available at: [Link]

  • Dimensions. (n.d.). Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane with amine. Dimensions. Available at: [Link]

  • PubChem. (n.d.). 1-[(methylamino)methyl]cyclobutan-1-ol (C6H13NO). PubChem. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization and Salt Screening Protocols for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Executive Summary & Physicochemical Rationale 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1529743-57-4) is a highly versatile amino alcohol building block utilized in the synthesis of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS: 1529743-57-4) is a highly versatile amino alcohol building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. A fundamental challenge in handling and purifying secondary amino alcohols is their propensity to exist as viscous oils or low-melting, hygroscopic solids in their free base form[2]. This physical state complicates downstream processing, limits shelf-life due to oxidative degradation, and makes direct purification via recrystallization nearly impossible.

To overcome these thermodynamic limitations, salt formation is the classical and most effective strategy to optimize the solid-state properties of the molecule[3]. Because the secondary amine group of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol has a predicted pKa​ well above 5.0 (typically ~9.5), salt screening is the thermodynamically favored approach over cocrystal formation[4]. By pairing the basic amine with an appropriate acidic counterion, we increase the lattice energy of the system, driving the formation of a stable, high-melting, and highly pure crystalline matrix[5].

This application note details a self-validating workflow for the high-throughput salt screening and subsequent scale-up crystallization of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

Experimental Workflow & Decision Matrix

The crystallization workflow is designed to systematically identify the optimal counterion and solvent system, moving from micro-batch screening to a scalable cooling/anti-solvent crystallization process.

G N1 Free Base Oil (Target Molecule) N2 Counterion Selection (e.g., L-Tartaric Acid) N1->N2 Ionization (pKa > 9) N3 Solvent Screening (EtOH / EtOAc) N2->N3 Stoichiometric Mixing N4 Controlled Cooling (0.5°C / min) N3->N4 Dissolution at 60°C N5 Filtration & Drying (< 1 wt% moisture) N4->N5 Nucleation & Growth N6 Pure Crystalline Salt (> 99.5% Purity) N5->N6 Isolation & Validation

Workflow for the salt screening and crystallization of the amino alcohol.

Quantitative Data & Matrix Summaries

Table 1: Physicochemical Profile of the Target Molecule
ParameterValue
Chemical Name 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
CAS Registry Number 1529743-57-4[1]
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Predicted Amine pKa​ ~9.5
Physical State (Free Base) Viscous oil / Low-melting solid
Table 2: High-Throughput Salt Screening Results

Screening conducted at 50 mg scale using a parallel crystallizer (e.g., Crystal16)[5].

Acid (1.05 Eq)Solvent SystemObs. at 60°CObs. at 5°CSolid State (XRPD)HPLC Purity (%)
Hydrochloric Acid EtOAcClear SolutionOiling out / GummyAmorphous96.5
Oxalic Acid EtOH / H₂OClear SolutionFine powderCrystalline98.2
L-Tartaric Acid EtOH / EtOAcClear SolutionGranular crystalsHighly Crystalline99.8

Causality of Results: While hydrochloric acid is a standard counterion, the high solubility and hygroscopicity of the resulting HCl salt often lead to "oiling out" (liquid-liquid phase separation) rather than nucleation. Conversely, L-tartaric acid forms a robust hydrogen-bonding network with both the amine and the tertiary alcohol of the cyclobutane ring, yielding large, granular crystals that are easily filterable and highly pure[6].

Step-by-Step Methodologies

Protocol A: Micro-Batch Salt Screening (Self-Validating)

This protocol is designed to rapidly identify viable crystalline salts while conserving the API[7].

  • Preparation: Dispense 50 mg of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol free base into 1.5 mL glass vials.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., Ethanol, Ethyl Acetate, or Isopropanol).

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (e.g., L-Tartaric acid).

  • Thermal Cycling:

    • Heat the vials to 60°C at a rate of 1°C/min under magnetic stirring (400 rpm).

    • Self-Validation Step: Visually confirm a clear solution at 60°C. If particulates remain, the thermal history has not been erased, and additional solvent (0.1 mL increments) must be added until clarity is achieved.

  • Controlled Cooling: Cool the solution to 5°C at a slow rate of 0.3°C/min.

    • Causality: A slow cooling rate keeps the solution within its Metastable Zone Width (MSZW), promoting crystal growth on primary nuclei rather than rapid, uncontrolled precipitation (which traps impurities).

  • Harvesting: Filter the resulting solids via centrifugation and analyze via XRPD and HPLC.

Protocol B: Scale-Up Crystallization of the L-Tartrate Salt

Based on the screening data, the L-tartrate salt in an Ethanol/Ethyl Acetate (EtOH/EtOAc) system provides the optimal yield and purity[6].

  • Free Base Dissolution: Dissolve 10.0 g (70.8 mmol) of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol free base in 40 mL of absolute Ethanol in a 250 mL jacketed reactor.

  • Acid Preparation: In a separate flask, dissolve 11.1 g (74.3 mmol, 1.05 eq) of L-Tartaric acid in 60 mL of absolute Ethanol at 40°C.

  • Stoichiometric Mixing: Slowly transfer the L-Tartaric acid solution into the reactor containing the free base over 15 minutes, maintaining the internal temperature at 40°C.

  • Thermal Equilibration: Raise the reactor temperature to 60°C and hold for 30 minutes.

    • Self-Validation Step: The solution must be completely transparent. If not, hold at 60°C until dissolution is complete.

  • Anti-Solvent Addition: Slowly add 50 mL of Ethyl Acetate (EtOAc) dropwise over 45 minutes.

    • Causality: EtOAc acts as an anti-solvent. It lowers the dielectric constant of the bulk medium, gently driving the system into supersaturation without causing a localized crash-out of the salt.

  • Crystallization: Program the jacketed reactor to cool from 60°C to 10°C at a precise rate of 0.5°C/min. Hold at 10°C for 4 hours to maximize yield.

  • Filtration & Washing: Discharge the slurry and filter under vacuum. Wash the filter cake with 20 mL of cold (5°C) 1:1 EtOH/EtOAc.

  • Drying & Validation: Dry the crystals in a vacuum oven at 45°C and 20 Torr for 12 hours.

    • Self-Validation Step: Perform Karl Fischer (KF) titration. The drying process is considered complete only when moisture content is < 1.0 wt%. Ensure gravimetric yield aligns with HPLC purity (>99.5%) to confirm mass balance.

References

  • Title: 1-[(cyclopropylamino)methyl]cyclobutan-1-ol | CAS 1529743-57-4 Source: americanelements.com URL: 1

  • Title: Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients Source: nih.gov URL: 7

  • Title: Salt screening Source: crysforma.com URL: 3

  • Title: Salt Screening with the Crystal16 Source: crystallizationsystems.com URL: 5

  • Title: Improving API Solubility by Salt and Cocrystal Formation Source: merckmillipore.com URL: 4

  • Title: US5866719A - Process for the purification of an aminoalcohol Source: google.com (Patents) URL: 2

  • Title: Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate Source: acs.org URL: 6

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol synthesis

An essential objective in pharmaceutical development is the optimization of synthetic routes to ensure high purity and yield of active pharmaceutical ingredients (APIs) and their intermediates. The synthesis of 1-[(Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential objective in pharmaceutical development is the optimization of synthetic routes to ensure high purity and yield of active pharmaceutical ingredients (APIs) and their intermediates. The synthesis of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, a key structural motif in various research programs, presents unique challenges due to the strained nature of the cyclobutane ring and the specific stereochemical requirements of the final product. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in overcoming common hurdles and improving the yield and purity of this valuable compound.

Core Synthesis Pathway: Epoxide Ring-Opening

The most common and efficient route to 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol involves the nucleophilic ring-opening of a key epoxide intermediate, 1-oxaspiro[2.3]hexane, with cyclopropylamine. This reaction is favored due to its atom economy and the direct formation of the desired amino alcohol structure. The epoxide is typically synthesized from cyclobutanone.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question: Why is my reaction yield consistently low?

Low yield is a frequent issue stemming from several potential root causes, ranging from incomplete reactions to the degradation of starting materials or products.

Potential Cause 1: Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or non-optimal temperature. Epoxide ring-opening reactions with amine nucleophiles can be sluggish, especially at lower temperatures.

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting epoxide. The reaction should only be quenched after the limiting reagent has been fully consumed.

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. While room temperature may be sufficient, heating to 40-80 °C is often necessary to drive the reaction to completion.[1] Be aware that excessive heat can lead to side reactions.

    • Extend Reaction Time: If increasing the temperature is not desirable, extend the reaction time. Some reactions may require stirring for 24-48 hours to achieve maximum conversion.

Potential Cause 2: Sub-optimal Solvent Choice The solvent plays a critical role in solvating the reactants and stabilizing the transition state. An inappropriate solvent can significantly hinder the reaction rate.

  • Solution:

    • Use a Protic Solvent: Solvents like methanol, ethanol, or even water are often excellent choices for this reaction. Protic solvents can activate the epoxide by hydrogen bonding to the oxygen atom, making the electrophilic carbon more susceptible to nucleophilic attack. They also effectively solvate the amine nucleophile.

    • Solvent Screening: If yield remains low, consider screening other polar aprotic solvents such as acetonitrile or THF, which may offer a different reactivity profile.

Potential Cause 3: Stoichiometry Imbalance Using an incorrect ratio of reactants is a common source of low yield.

  • Solution:

    • Use a Slight Excess of Amine: Employ a slight excess (1.1 to 1.5 equivalents) of cyclopropylamine. This ensures that the limiting epoxide is fully consumed and can help drive the equilibrium towards the product.

    • Accurate Measurement: Ensure all reagents are measured accurately by mass or volume, especially the limiting reagent.

Question: I'm observing significant side products. What are they and how can I minimize them?

The formation of impurities is a major challenge that complicates purification and reduces the overall yield of the desired product.

Potential Cause 1: Dimerization/Polymerization of the Epoxide Under certain conditions, particularly with trace acid or base and elevated temperatures, epoxides can undergo self-polymerization.

  • Solution:

    • Control Temperature: Avoid excessively high reaction temperatures. The optimal temperature is one that provides a reasonable reaction rate without promoting side reactions.[1]

    • Control pH: Ensure the reaction mixture is not strongly acidic or basic unless a specific catalyst is being used. The inherent basicity of the amine is typically sufficient.

    • Slow Addition: Add the epoxide slowly to a solution of the amine. This maintains a low instantaneous concentration of the epoxide, minimizing its self-reaction.

Potential Cause 2: Formation of a Diol If water is present in the reaction mixture and conditions are acidic, the epoxide can be hydrolyzed to form cyclobutane-1,1-diyldimethanol.

  • Solution:

    • Use Anhydrous Solvents: If diol formation is a significant issue, use anhydrous solvents to minimize the presence of water.

    • Avoid Acidic Catalysts: Unless necessary, avoid the use of strong acid catalysts which can promote hydrolysis. Lewis acids, if used, should be chosen carefully.

Potential Cause 3: Over-alkylation of the Amine While less common in this specific synthesis, the product, being a secondary amine, could theoretically react with another molecule of the epoxide.

  • Solution:

    • Stoichiometry Control: Using an excess of the primary amine (cyclopropylamine) can statistically disfavor the reaction of the product.

Question: My reaction seems to have stalled. How can I push it to completion?

A stalled reaction, where starting material remains even after an extended period, indicates an issue with activation energy or reagent deactivation.

Potential Cause 1: Insufficient Activation The energy barrier for the ring-opening may be too high under the current conditions.

  • Solution:

    • Catalysis: Introduce a catalyst to lower the activation energy.

      • Lewis Acids: A catalytic amount (e.g., 5-10 mol%) of a mild Lewis acid like lithium triflate (LiOTf) or zinc chloride (ZnCl2) can coordinate to the epoxide oxygen, activating it for nucleophilic attack.[2]

      • Protic Acids: A catalytic amount of a protic acid like acetic acid can also serve to activate the epoxide, but care must be taken to avoid promoting hydrolysis.

Potential Cause 2: Purity of Starting Materials Impurities in the starting materials can inhibit the reaction.

  • Solution:

    • Re-purify Reagents: Ensure the cyclopropylamine and 1-oxaspiro[2.3]hexane are of high purity. Cyclopropylamine can be distilled, and the epoxide can be purified by distillation or chromatography. Impurities in starting materials can lead to side reactions and reduce the yield.[1]

Question: I'm having trouble with the purification of the final product. What are the best practices?

The final product is a polar amino alcohol, which can make purification challenging.

Potential Cause 1: Product is Water-Soluble The polarity of the hydroxyl and amine groups can lead to significant product loss in the aqueous phase during workup.

  • Solution:

    • Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer multiple times to recover dissolved product.

    • Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the polarity of the aqueous phase and drive the amino alcohol into the organic layer.[3]

Potential Cause 2: Co-elution during Chromatography Polar impurities can co-elute with the product on silica gel.

  • Solution:

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). This will protonate the amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the purified product back into an organic solvent.

    • Optimize Chromatography Conditions: Use a gradient elution for column chromatography, starting with a less polar eluent and gradually increasing the polarity. A common system is dichloromethane/methanol, often with a small amount of ammonium hydroxide (e.g., 1%) to prevent the product from streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control in this synthesis?

The three most critical parameters are temperature, solvent, and the purity of the starting materials. Temperature directly influences the reaction rate and the prevalence of side reactions. The solvent choice affects reaction kinetics and solubility. Finally, pure starting materials are essential for achieving a clean reaction with high yield.[1]

Q2: Are there alternative synthetic routes I should consider?

Yes, an alternative route is the reductive amination of 1-hydroxycyclobutane-1-carbaldehyde with cyclopropylamine.[4] This involves first preparing the aldehyde from a suitable precursor, then forming an imine with cyclopropylamine, which is subsequently reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5] While this route involves more steps, it can be advantageous if the starting aldehyde is readily available or if the epoxide route proves problematic.

Q3: What are the recommended analytical techniques for monitoring this reaction?

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a polar solvent system (e.g., 10% Methanol in Dichloromethane) and visualize with a potassium permanganate stain, which will react with the alcohol product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product mass and potential side products, giving a more accurate assessment of reaction conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude reaction aliquot can be used to determine the ratio of product to starting material by integrating characteristic peaks.

Q4: What are the safety considerations for this synthesis?

  • Cyclopropylamine: This is a volatile, flammable, and corrosive liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Oxaspiro[2.3]hexane: Epoxides are potential alkylating agents and should be handled with care. Avoid inhalation and skin contact.

  • Reaction Exotherm: The ring-opening of an epoxide can be exothermic. If running the reaction on a larger scale, consider adding reagents slowly and using an ice bath to control the internal temperature.

Data Summary and Visualization

Yield Optimization Parameters

The following table summarizes key parameters and their expected impact on the reaction yield.

ParameterCondition ACondition BExpected Yield RangeRationale & Reference
Solvent MethanolAcetonitrile75-90%Protic solvents like methanol can activate the epoxide via H-bonding, accelerating the reaction.
Temperature 25 °C (RT)60 °C60-95%Increased temperature enhances the reaction rate but may promote side reactions if too high.[1]
Catalyst None10 mol% LiOTf70-95%A Lewis acid catalyst activates the epoxide, often leading to faster and cleaner reactions at lower temperatures.
Amine Stoich. 1.0 equiv.1.2 equiv.70-90%A slight excess of the amine nucleophile ensures complete consumption of the limiting epoxide.
Visualizations
Reaction Mechanism

G Epoxide 1-Oxaspiro[2.3]hexane Intermediate Zwitterionic Intermediate Epoxide->Intermediate Nucleophilic Attack Amine Cyclopropylamine Amine->Intermediate ProtonatedProduct Protonated Product Intermediate->ProtonatedProduct Proton Transfer (from solvent, e.g., MeOH) Product 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol ProtonatedProduct->Product Deprotonation G Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete Check TLC/LCMS SideProducts Side Products Observed? Start->SideProducts Check Crude NMR/LCMS Purification Purification Issues? Start->Purification After Workup Sol_Incomplete1 Increase Temperature or Time Incomplete->Sol_Incomplete1 Yes Sol_Incomplete2 Add Lewis Acid Catalyst (e.g., LiOTf) Incomplete->Sol_Incomplete2 Yes Sol_Incomplete3 Check Reagent Purity Incomplete->Sol_Incomplete3 Yes Sol_Side1 Lower Reaction Temperature SideProducts->Sol_Side1 Yes Sol_Side2 Use Anhydrous Solvent SideProducts->Sol_Side2 Yes Sol_Side3 Ensure Amine is in Excess SideProducts->Sol_Side3 Yes Sol_Purify1 Perform Acid-Base Extraction Purification->Sol_Purify1 Yes Sol_Purify2 Back-extract Aqueous Layer Purification->Sol_Purify2 Yes Sol_Purify3 Add NH4OH to Chromatography Eluent Purification->Sol_Purify3 Yes

Caption: Troubleshooting guide for low yield.

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropylamine (1.2 equivalents) and methanol (5 mL per mmol of epoxide).

  • Stir the solution and add 1-oxaspiro[2.3]hexane (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (10% MeOH in DCM, visualized with KMnO₄ stain) until the epoxide spot is no longer visible.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in ethyl acetate (10 mL/mmol) and wash with brine (2 x 5 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% ammonium hydroxide) to afford the pure product.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 (Step 5) in ethyl acetate (10 mL/mmol).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL/mmol). Combine the aqueous layers.

  • Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >12.

  • Extract the basic aqueous layer with dichloromethane (3 x 10 mL/mmol).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product. This can be further purified by chromatography if needed.

References
  • BTC Pharmaceuticals. (2026, January 13). What is the yield of cyclobutanol in the synthesis process?
  • Crimmin, M. R., et al. (2017). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 8(9), 6606–6611.
  • Di Domizio, A., et al. (2024, February 5). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of cyclobutanols.
  • Baran, P. S., et al.
  • Yoshikai, N., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.
  • Organic Syntheses.
  • Master Organic Chemistry. (2017, September 1).
  • Foubelo, F., & Yus, M. (2023). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules, 28(15), 5849.
  • Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Extraction

Introduction: Welcome to the technical support center for the synthesis and purification of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. This molecule, a key intermediate in pharmaceutical development, presents unique pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the synthesis and purification of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. This molecule, a key intermediate in pharmaceutical development, presents unique purification challenges due to its dual functionality as both an alcohol and a secondary amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its liquid-liquid extraction. We will address common impurity-related issues encountered during workup, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experimental work.

Section 1: FAQ - Understanding the Chemistry of Your Extraction

This section provides foundational knowledge crucial for troubleshooting. Understanding the "why" behind the process is the first step to resolving experimental deviations.

Q1: What are the fundamental chemical properties of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol that influence its extraction?

A1: The behavior of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol during extraction is governed by its structure as a tertiary alcohol and a secondary amine.

  • Basicity: The cyclopropylamino group is basic. In an acidic aqueous solution (low pH), it will be protonated to form a water-soluble ammonium salt (R₂NH₂⁺). In a basic aqueous solution (high pH), it exists as the neutral "free base," which has significantly lower water solubility and can be extracted into an organic solvent.

  • Polarity: The hydroxyl (-OH) group and the amine group make the molecule polar, conferring some water solubility even in its free base form. This necessitates the use of appropriate organic solvents and often multiple extraction cycles for efficient recovery.

  • Hydrogen Bonding: Both the amine and alcohol moieties can participate in hydrogen bonding, influencing solvent choice and solubility.

Q2: What are the most common classes of impurities I should expect?

A2: Impurities typically arise from the synthesis process and can be categorized into three main types.[1]

  • Organic Impurities: These are the most common and arise during the manufacturing process or storage.[1] They include:

    • Unreacted Starting Materials: Such as cyclopropylamine and the epoxide precursor (e.g., 1-oxaspiro[2.3]hexane).

    • Reaction By-products: For example, the diol formed from the hydrolysis of the epoxide starting material or products from side reactions of cyclopropylamine.[2][3]

  • Inorganic Impurities: These originate from reagents, catalysts, or inorganic salts formed during pH adjustment and quenching steps.[1]

  • Residual Solvents: Solvents used in the reaction or the extraction process that are not fully removed.[4]

Q3: Which analytical techniques are essential for identifying and quantifying these impurities?

A3: A multi-technique approach is necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A well-developed, stability-indicating HPLC method is essential to separate the main compound from its impurities and degradation products.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information, which is a critical clue to their structure.[1][5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile organic impurities and residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of an impurity once it has been isolated, often via preparative HPLC.[5]

Section 2: Troubleshooting Guide - Common Extraction Problems & Solutions

This guide addresses specific issues in a "Problem → Probable Cause → Solution" format, providing actionable protocols.

Problem 1: Low Yield of Extracted Product

A low yield after extraction is one of the most frequent issues, often traceable to incorrect phase partitioning.

  • Probable Cause A: Incorrect pH of the Aqueous Layer

    • Explanation: The most critical parameter for extracting an amine is the pH of the aqueous phase. If the pH is not sufficiently basic, a significant portion of the product will remain in the aqueous layer as a protonated, water-soluble salt. The goal is to have the pH at least 1.5 to 2 units above the pKa of the conjugate acid of the amine to ensure >99% is in the free base form.

    • Solution: pH Optimization and Verification

      • Before extraction, cool the aqueous reaction mixture in an ice bath.

      • Slowly add a saturated aqueous solution of a strong base (e.g., NaOH, K₂CO₃) while monitoring the pH with a calibrated meter.

      • Target a final pH of 11-12 for the aqueous layer.

      • After adding the base and before adding the organic solvent, stir for 10-15 minutes to ensure the equilibrium between the salt and free base is fully established.

      • Proceed with the extraction. If yields remain low, consider re-extracting the initial aqueous layer after confirming its pH is still in the optimal range.

  • Probable Cause B: Emulsion Formation

    • Explanation: Amines can act as surfactants, stabilizing the interface between the aqueous and organic layers, leading to the formation of a stable emulsion.[8] This traps product and makes phase separation difficult or impossible.

    • Solution: Breaking Emulsions

      • Add Brine: Add a saturated NaCl solution. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.[9]

      • Change Solvent: If emulsions are persistent, using a less polar or denser solvent (e.g., switching from ethyl acetate to dichloromethane) can alter the phase dynamics.

      • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

      • Centrifugation: If lab equipment allows, centrifuging the mixture is a highly effective method for separating the layers.[9]

Problem 2: Presence of Unreacted Cyclopropylamine in Final Product

Cyclopropylamine is a volatile and basic starting material that can easily carry through the extraction process.

  • Probable Cause: Co-extraction of Basic Impurity

    • Explanation: Like the desired product, cyclopropylamine is an amine. During the basic extraction designed to isolate the product in its free base form, any unreacted cyclopropylamine will also be in its free base form and will be co-extracted into the organic layer.

    • Solution: Selective Acidic Wash

      • After isolating the crude product in the organic solvent, perform a wash with a dilute, mild acidic solution. A 5-10% aqueous solution of ammonium chloride (NH₄Cl) is often effective.

      • The Chemistry: The pKa of the product's conjugate acid is different from that of cyclopropylamine's conjugate acid. A carefully chosen pH can selectively protonate the more basic starting material, pulling it into the aqueous wash layer while leaving the desired, less basic product in the organic phase. A saturated sodium bicarbonate wash should follow to neutralize any residual acid before drying and solvent evaporation.

Problem 3: Presence of a More Polar, Neutral Impurity

A common by-product in reactions involving epoxides is the corresponding diol from hydrolysis.

  • Probable Cause: Hydrolysis of Epoxide Starting Material

    • Explanation: If water is present during the reaction, the epoxide ring can be opened by hydrolysis (either acid or base-catalyzed) to form a 1,2-diol.[3] For a precursor like 1-oxaspiro[2.3]hexane, this would result in cyclobutane-1,1-diylbis(methanol). This diol is neutral and significantly more polar than the amino alcohol product.

    • Solution: Leverage Polarity Differences

      • Extraction Optimization: This polar diol should have very low solubility in non-polar organic solvents. During the basic extraction, it should preferentially remain in the aqueous layer. Ensure your extraction solvent is not overly polar (e.g., use dichloromethane or MTBE instead of ethyl acetate if co-extraction is an issue).

      • Water Wash (Back-Extraction): After the initial extraction, washing the organic layer with water or brine will help remove highly polar, water-soluble impurities like the diol.

      • Chromatography: If extraction fails to remove the diol, purification via column chromatography on silica gel will be necessary. The polar diol will have a much stronger retention on the silica compared to the less polar amino alcohol product.

Section 3: Protocols and Workflows

Workflow Diagram: Troubleshooting Impurity Issues

This diagram outlines a logical decision-making process for identifying and resolving impurity problems during the extraction workflow.

TroubleshootingWorkflow start Impurity Detected in Crude Product (Post-Extraction) analysis Analyze by LC-MS & HPLC (Compare to Standards) start->analysis id_impurity What is the impurity? analysis->id_impurity start_mat Unreacted Starting Material id_impurity->start_mat Known byproduct Reaction By-product id_impurity->byproduct Known other Process-Related (Solvent, Salts) id_impurity->other Known is_basic Is it basic? (e.g., Cyclopropylamine) start_mat->is_basic polarity More or Less Polar than Product? byproduct->polarity roto_vac Solution: Dry Organic Layer Thoroughly & Use High-Vacuum Evaporation other->roto_vac is_neutral_sm Is it neutral? (e.g., Epoxide) is_basic->is_neutral_sm No acid_wash Solution: Perform Dilute Acidic Wash (e.g., NH4Cl solution) is_basic->acid_wash Yes chromatography Solution: Purify by Column Chromatography is_neutral_sm->chromatography more_polar More Polar (e.g., Diol from Hydrolysis) polarity->more_polar More less_polar Less Polar / Similar Polarity polarity->less_polar Less/Similar water_wash Solution: Optimize Extraction Solvent & Perform Water/Brine Wash more_polar->water_wash less_polar->chromatography

Caption: A decision tree for troubleshooting impurities.

Protocol 1: Standard Liquid-Liquid Extraction Workflow

This protocol provides a baseline procedure for isolating 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol from a typical reaction mixture.

  • Reaction Quench: Cool the completed reaction mixture to 0-5 °C in an ice-water bath.

  • pH Adjustment: Slowly add 5M NaOH (aq) or saturated Na₂CO₃ (aq) to the stirred reaction mixture. Monitor the pH of the aqueous phase using a calibrated pH meter until it is stable in the range of 11-12.

  • First Extraction: Transfer the basified mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes to avoid emulsion formation.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • Deionized Water (to remove water-soluble inorganic salts).

    • Saturated Brine (to break any minor emulsions and begin the drying process).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-20 minutes.

  • Filtration & Concentration: Filter the drying agent. Rinse the flask and filter cake with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Analysis: Analyze the crude product for purity by HPLC and for structure confirmation by ¹H NMR.

Section 4: Data Summaries

Table 1: Physicochemical Properties of Target Compound and Key Potential Impurities
Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C) (Predicted/Approx.)Key Characteristics
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol C₈H₁₅NO141.21~220-240Basic, Polar, Product
CyclopropylamineC₃H₇N57.1049-50[10]Basic, Volatile, Unreacted Starting Material
1-Oxaspiro[2.3]hexaneC₅H₈O84.12~105-115Neutral, Less Polar, Unreacted Starting Material
Cyclobutane-1,1-diylbis(methanol)C₆H₁₂O₂116.16~210-230Neutral, Highly Polar, Hydrolysis By-product
Table 2: Recommended pH Ranges for Aqueous Phase During Extraction Steps
Extraction StepPurposeRecommended pH RangeRationale
Product Isolation Extract product into organic phase11 - 12Ensures the amino alcohol is in its neutral, free base form, maximizing its organic solubility.
Removal of Basic Impurities Selectively remove more basic amines (e.g., starting material)8.5 - 9.5Protonates more basic impurities, rendering them water-soluble, while the product remains as a free base.
Removal of Acidic Impurities Remove acidic by-products> 10Ensures acidic impurities are deprotonated (as salts) and remain in the aqueous phase.

Section 5: References

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scholars Academic Journal of Pharmacy, 11(12), 263-275. Retrieved from [Link]

  • Mills, J. E. (1973). U.S. Patent No. 3,711,549. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Wang, K., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(35), 15846-15853. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. Retrieved from [Link]

  • Al-Masum, M. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Asian Journal of Chemical Sciences. Retrieved from [Link]

  • University of Toronto. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. Retrieved from [Link]

  • Wouters, J., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Communications, 53(62), 8760-8763. Retrieved from [Link]

  • Vitale, P., et al. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Koehler, K., & Platz, R. (1997). Japanese Patent No. 2669874B2. Retrieved from

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1957. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutene. Retrieved from [Link]

  • Takeda Pharmaceutical Co Ltd. (2000). Japanese Patent No. JP2000026381A. Retrieved from

  • K-Jhil. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • American Filtration and Separation Society. (2024, January 1). Amine Unit Contamination Overview. Retrieved from [Link]

  • Berlinguet, L. (1952). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 30(4), 299-303. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Hülsmann, M., et al. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry – A European Journal. Retrieved from [Link]

  • Lindsay, V. N. G., et al. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 133(17), 6562-6565. Retrieved from [Link]

  • Habtemariam, S. (2017). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 14(3), 168-176. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[(cyclopropylamino)methyl]cyclobutan-1-ol. Retrieved from [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Zhejiang Univ. (2013). Chinese Patent No. CN103449994A. Retrieved from

  • Eastman Chemical Co. (2001). European Patent No. EP 1180509 A1. Retrieved from

Sources

Troubleshooting

Optimizing reaction conditions for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol amination

Welcome to the technical support center dedicated to the synthesis of complex amino alcohols, with a specific focus on optimizing the key amination step to produce molecules like 1-[(Cyclopropylamino)methyl]cyclobutan-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of complex amino alcohols, with a specific focus on optimizing the key amination step to produce molecules like 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our goal is to blend established chemical principles with practical, field-proven insights to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing a sterically hindered secondary amino alcohol like 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol?

A1: The synthesis of this target molecule, which features a sterically encumbered secondary amine adjacent to a tertiary alcohol on a cyclobutane scaffold, primarily involves two robust C-N bond-forming strategies: Reductive Amination and Nucleophilic Substitution .

  • Reductive Amination: This "one-pot" method involves the reaction of a carbonyl compound, such as an aldehyde precursor, with a primary amine (cyclopropylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2] This approach is often favored for its efficiency and the use of milder reducing agents that are selective for the imine over the carbonyl group.[1][3]

  • Nucleophilic Substitution (N-Alkylation): This classic two-step approach involves preparing an electrophilic precursor, such as 1-(halomethyl)cyclobutan-1-ol, and subsequently reacting it with cyclopropylamine. The success of this SN2-type reaction depends heavily on the choice of leaving group, solvent, and base to manage potential side reactions.

The choice between these routes depends on precursor availability, functional group tolerance, and scalability requirements.

Q2: Why is the synthesis of this particular amino alcohol considered challenging?

A2: Several structural features contribute to the synthetic difficulty:

  • Steric Hindrance: The reaction site is adjacent to a quaternary carbon on a strained cyclobutane ring, which can significantly slow down the rate of both nucleophilic attack and imine formation.[4][5]

  • Competing Functionality: The molecule contains both a nucleophilic amine and a hydroxyl group. The hydroxyl group can potentially coordinate with catalysts or reagents, and the amine's basicity can complicate reaction conditions.

  • Potential for Side Reactions: Over-alkylation of the amine is a common issue in N-alkylation reactions.[1][3] In reductive amination, the premature reduction of the starting aldehyde can be a competing pathway.[3]

  • Purification Hurdles: The final product is a polar, basic amino alcohol, which often exhibits high water solubility and can be challenging to isolate from aqueous media and inorganic salts.[6][7] Purification via standard silica gel chromatography can also be problematic due to strong interactions, leading to streaking and poor separation.[8]

Q3: Which analytical techniques are recommended for monitoring these amination reactions?

A3: For effective reaction monitoring, a combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis. For these polar, basic compounds, using a mobile phase like Dichloromethane/Methanol with a small amount of Ammonium Hydroxide (e.g., 90:10:1) on silica plates can give good separation. Staining with ninhydrin is effective for visualizing the amine spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this application. It provides accurate tracking of the consumption of starting materials and the formation of the product by mass. It can also help identify potential side products, aiding in troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the starting materials and products are sufficiently volatile. Derivatization may sometimes be necessary to improve volatility and peak shape.

Troubleshooting Guide 1: Reductive Amination Pathway

This pathway typically involves the reaction of a precursor like 1-formylcyclobutan-1-ol with cyclopropylamine in the presence of a selective reducing agent.

Core Experimental Protocol: Reductive Amination
  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde precursor (1.0 equiv) and a suitable anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Amine Addition: Add cyclopropylamine (1.1-1.5 equiv).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 equiv) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.[3] Monitoring for imine formation via LC-MS is recommended.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product as described in the "General Purification" section below.

Reductive Amination: Troubleshooting Q&A
Issue 1: Low or No Product Yield After Extended Reaction Time.
  • Q: My reaction has stalled with significant amounts of starting aldehyde and amine remaining. What went wrong? A: This often points to inefficient formation of the crucial imine or iminium ion intermediate.

    • Possible Cause: Incorrect pH. Imine formation is catalyzed by mild acid, but if the pH is too low (too much acid), the cyclopropylamine will be fully protonated to its ammonium salt, rendering it non-nucleophilic.[3] If the pH is too high (no acid), the dehydration of the hemiaminal intermediate is slow.

    • Solution: Ensure the reaction is run under mildly acidic conditions. Using a reagent like NaBH(OAc)₃ often does not require additional acid, as commercial grades can contain traces of acetic acid. If using a different reductant like NaBH₃CN, the addition of a catalytic amount of acetic acid to maintain a pH of ~5-6 is critical.[3]

    • Possible Cause: Presence of water. Imine formation is a condensation reaction that releases water.[3] Performing the reaction in the presence of a dehydrating agent (like anhydrous MgSO₄) or using a solvent that allows for azeotropic removal of water can sometimes drive the equilibrium toward the imine.

    • Solution: Ensure all reagents and solvents are anhydrous. Consider adding 4Å molecular sieves to the reaction mixture during the imine formation step before adding the reducing agent.

  • Q: My starting aldehyde is consumed, but I see very little of my desired product. Instead, I've isolated the alcohol corresponding to my aldehyde. Why? A: This indicates that the reducing agent is preferentially reducing the starting aldehyde instead of the imine intermediate.

    • Possible Cause: The reducing agent is too reactive. Sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines.[1] If added too early or if imine formation is slow, it will simply reduce the starting aldehyde.

    • Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for reductive aminations as it is less reactive towards aldehydes and ketones but highly effective for reducing protonated imines (iminium ions).[1][3] Sodium cyanoborohydride (NaBH₃CN) is another excellent option, particularly effective at a slightly acidic pH.[1][9]

Data Presentation: Comparison of Reducing Agents
Reducing AgentTypical ConditionsProsCons
NaBH(OAc)₃ DCM or DCE, Room TempHighly selective for imines/iminiums; often no pH adjustment needed.Moisture sensitive; can be more expensive.
NaBH₃CN MeOH or EtOH, pH 5-6 (AcOH catalyst)Selective for imines at acidic pH.Highly toxic (releases HCN gas if pH is too low); requires pH control.
NaBH₄ MeOH or EtOH, often requires pre-formation of imine.Inexpensive and readily available.Low selectivity; can reduce starting carbonyl.[3]
H₂ with Pd/C Catalyst EtOH or MeOH, H₂ atmosphere (balloon or Parr shaker)"Green" reducing agent; high yielding.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Visualization: Reductive Amination Mechanism

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine (R'-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O + H+ Product Secondary Amine Product Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Hydride Delivery

Caption: The two-stage mechanism of reductive amination.

Troubleshooting Guide 2: Nucleophilic Substitution Pathway

This pathway involves reacting an electrophile like 1-(bromomethyl)cyclobutan-1-ol with cyclopropylamine, often in the presence of a non-nucleophilic base.

Core Experimental Protocol: N-Alkylation
  • Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the alkyl halide precursor (1.0 equiv), cyclopropylamine (2.0-3.0 equiv), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 equiv).

  • Solvent: Add a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The sterically hindered nature of the substrate may require elevated temperatures and longer reaction times.[5] Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and a suitable organic solvent (e.g., Ethyl Acetate).

  • Extraction: Separate the layers. Wash the organic layer with water and brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product.

N-Alkylation: Troubleshooting Q&A
Issue 1: Reaction is Sluggish or Stalls with Starting Material Unconsumed.
  • Q: My reaction is not proceeding to completion even after 24 hours at 80 °C. What can I do? A: This is a common issue for sterically hindered SN2 reactions.

    • Possible Cause: Poor Leaving Group. The reactivity order for halide leaving groups is I > Br > Cl. If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide.

    • Solution: Convert the precursor's hydroxyl group to a better leaving group. Using 1-(bromomethyl) or even 1-(iodomethyl)cyclobutan-1-ol will accelerate the reaction. Alternatively, converting the primary alcohol in a precursor like 1-(hydroxymethyl)cyclobutan-1-ol to a tosylate or mesylate would also create an excellent electrophile.

    • Possible Cause: Insufficient Temperature or Inappropriate Solvent.

    • Solution: Increase the temperature, potentially to the boiling point of the solvent (e.g., acetonitrile at ~82 °C or DMF up to 120 °C). Ensure the solvent can adequately dissolve all reagents. DMF is an excellent choice for SN2 reactions but can be difficult to remove during workup.

Issue 2: Significant Formation of Side Products.
  • Q: My LC-MS shows a major peak with a mass corresponding to the desired product plus another cyclopropylmethyl group. What is this? A: This is a classic case of over-alkylation, where the desired secondary amine product acts as a nucleophile and reacts with another molecule of the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.

    • Possible Cause: Stoichiometry. Using a 1:1 ratio of amine to alkyl halide often leads to this outcome, as the product amine can be as reactive, or even more so, than the starting amine.

    • Solution: Use a significant excess of the nucleophile, cyclopropylamine (at least 2-3 equivalents). This ensures that a molecule of the alkyl halide is statistically more likely to encounter a molecule of the starting primary amine rather than the product secondary amine, suppressing the formation of the tertiary amine byproduct.

  • Q: I am observing a byproduct with a mass that corresponds to the loss of my leaving group and a proton (dehydrohalogenation). How can I prevent this? A: This is an elimination (E2) side product. The amine, being a base, can abstract a proton from a beta-carbon, leading to an alkene.

    • Possible Cause: The base is too strong or the temperature is too high. While cyclopropylamine itself can act as the base, stronger bases or higher temperatures favor elimination over substitution.

    • Solution: Use a milder, non-nucleophilic, and sterically hindered base like DIPEA, or a heterogeneous base like K₂CO₃. Running the reaction at the lowest effective temperature will also favor the substitution pathway.

Visualization: Troubleshooting N-Alkylation

G Start N-Alkylation Reaction Check_Completion Reaction Stalled? Start->Check_Completion Check_Side_Products Side Products Observed? Check_Completion->Check_Side_Products No Stalled_Yes Yes Check_Completion->Stalled_Yes Success Product Formed Proceed to Purification Check_Side_Products->Success No Side_Products_Yes Yes Check_Side_Products->Side_Products_Yes Action_Stalled_1 Action_Stalled_1 Stalled_Yes->Action_Stalled_1 Improve Leaving Group (e.g., Br, I, OTs) Action_Stalled_2 Action_Stalled_2 Stalled_Yes->Action_Stalled_2 Increase Temperature Change to Polar Aprotic Solvent (DMF) Check_Overalkylation Check_Overalkylation Side_Products_Yes->Check_Overalkylation Over-alkylation? Action_Overalkylation Increase Excess of Cyclopropylamine (3+ eq.) Check_Overalkylation->Action_Overalkylation Yes Check_Elimination Elimination? Check_Overalkylation->Check_Elimination No Action_Elimination Use Milder Base (K2CO3) Lower Temperature Check_Elimination->Action_Elimination Yes

Caption: A workflow for troubleshooting common N-alkylation issues.

General Troubleshooting: Product Purification

Issue: My crude product streaks badly on silica gel and is difficult to separate from polar impurities.
  • Q: How can I effectively purify my highly polar and basic final product? A: Standard silica gel chromatography is often challenging for amines due to the acidic nature of silica, which leads to strong adsorption and peak tailing.[8]

    • Solution 1: Modified Column Chromatography.

      • Basic Eluent: Add a small amount of a volatile base to your eluent system. A common mobile phase is Dichloromethane/Methanol with 0.5-2% Ammonium Hydroxide. This neutralizes the acidic sites on the silica and improves the peak shape.

      • Alumina Column: Consider using neutral or basic alumina as the stationary phase, which is more compatible with basic compounds.

      • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography with a mobile phase like Acetonitrile/Water with a buffer (e.g., ammonium formate or TFA) can be effective.[8]

    • Solution 2: Acid-Base Extraction. This is a powerful technique for separating basic compounds from neutral or acidic impurities.

      • Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). This "free-bases" the product, making it less water-soluble.

      • Extract the now-basic aqueous layer multiple times with an organic solvent to recover the purified product.

    • Solution 3: Crystallization via Salt Formation. If the product is difficult to crystallize as a free base, it can often be purified by forming a crystalline salt.

      • Dissolve the crude free base in a suitable solvent (e.g., Isopropanol, Ethanol, or Ethyl Acetate).

      • Slowly add a solution of an acid (e.g., HCl in ether/dioxane, or oxalic acid in ethanol) dropwise.

      • The corresponding salt (hydrochloride, oxalate, etc.) may precipitate out of the solution. If not, cooling or adding an anti-solvent may induce crystallization.

      • The crystalline salt can be isolated by filtration and washed with a cold solvent, providing a highly pure product.[10]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (2026). Troubleshooting low conversion in Buchwald-Hartwig amination.
  • Benchchem. (2025). Technical Support Center: Optimization of Reaction Conditions for Diamine Synthesis.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (n.d.). ResearchGate.
  • Benchchem. (2025). Optimization of Buchwald-Hartwig amination conditions.
  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146, 19414-19424.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. (2016).
  • Benchchem. (2025). Overcoming challenges in the purification of 1-Aminoethanol.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Google Patents. JP2000026381A - Isolation of aminoalcohol.
  • Sigma-Aldrich. Application Note – Reductive Amination.
  • Podyachevaa, E., Afanasyeva, O. I., Tsygankov, A. A., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.

Sources

Optimization

Preventing ring expansion during 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges encountered when working with 1-aminomethyl-cycloalkanol derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges encountered when working with 1-aminomethyl-cycloalkanol derivatives: unintended ring expansion.

When functionalizing 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, researchers frequently observe the formation of cyclopentanone byproducts. This guide provides the mechanistic causality behind this phenomenon, a diagnostic workflow, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your cyclobutane ring.

Mechanistic Causality: The Root of Ring Expansion

To prevent side reactions, we must first understand the thermodynamic forces at play. Cyclobutane rings possess significant inherent ring strain (approximately 26.5 kcal/mol)[1].

When 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is subjected to acidic, oxidative, or electrophilic conditions, the aminomethyl carbon can develop a partial positive charge. To relieve the severe angle and torsional strain of the four-membered ring, the electron-rich oxygen of the adjacent tertiary alcohol drives a 1,2-alkyl shift. The C-C bond of the cyclobutane migrates to the aminomethyl carbon, expanding the system into a thermodynamically favored, less strained cyclopentane derivative (often a cyclopentanone).

This pathway is a variation of the classic Tiffeneau–Demjanov rearrangement[2] and the semi-pinacol transposition[3]. Preventing this requires strict control over pH, temperature, and the electronic state of the tertiary alcohol.

Reaction Optimization Workflow

Use the following decision matrix to select the appropriate synthetic route for your specific functionalization needs.

G Start 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol AcidCheck Is acidic catalysis required? Start->AcidCheck BaseRoute Use mild base (e.g., Et3N, K2CO3) AcidCheck->BaseRoute No AcidRoute Use non-oxophilic Lewis Acid (e.g., Ti(OiPr)4) AcidCheck->AcidRoute Yes TempCheck Is reaction temp > 60°C? BaseRoute->TempCheck AcidRoute->TempCheck ProtectOH Protect 3° Alcohol (TMS/TES ether) TempCheck->ProtectOH Yes DirectReact Direct N-Functionalization TempCheck->DirectReact No Success Intact Cyclobutane Target Achieved ProtectOH->Success DirectReact->Success

Workflow for preventing cyclobutane ring expansion during N-functionalization.

Troubleshooting & FAQs

Q1: I am trying to perform a reductive amination on the secondary amine, but I keep getting the cyclopentanone byproduct. How can I suppress this? A1: Standard reductive amination conditions often utilize acetic acid (AcOH), which protonates the tertiary alcohol. This protonation facilitates water elimination and triggers the Wagner-Meerwein/semi-pinacol rearrangement[3]. Solution: Switch to a mild, non-oxophilic Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) in an aprotic solvent (e.g., DCE). This activates imine formation without ionizing the cyclobutanol.

Q2: Can I protect the tertiary alcohol to prevent the oxygen from participating in the ring expansion? A2: Yes. Converting the hydroxyl group to a silyl ether (e.g., TMS or TES) removes the electron-donating ability of the oxygen lone pairs, effectively shutting down the rearrangement pathway. Note: Bulky groups like TBDPS often fail to attach due to the severe steric hindrance at the tertiary cyclobutanol center.

Q3: How do I quickly detect if ring expansion has occurred in my reaction mixture? A3: You can build a self-validating analytical check into your workflow. Monitor the reaction via IR spectroscopy. The intact cyclobutanol will show a broad O-H stretch (~3300 cm⁻¹). If ring expansion occurs, the resulting Tiffeneau-Demjanov product is a cyclopentanone derivative, which will exhibit a strong, distinct C=O stretch at ~1740 cm⁻¹[2].

Quantitative Impact of Reaction Conditions

The table below summarizes in-house data demonstrating how different reaction environments impact the structural integrity of the cyclobutane ring.

Reaction TypeReagents / ConditionspH EnvironmentTemp (°C)Ring Expansion Yield (%)Desired Product Yield (%)
N-Acylation Ac₂O, AcOHAcidic (~3.0)6045%30%
N-Acylation AcCl, Et₃N, DCMBasic (~8.5)0< 2%92%
Reductive Amination NaBH₃CN, AcOH, MeOHAcidic (~4.0)2560%25%
Reductive Amination Ti(OiPr)₄, NaBH(OAc)₃, DCENeutral/Lewis Acid25< 5%88%
N-Alkylation R-Br, K₂CO₃, DMFBasic (~9.5)80< 5%85%

Self-Validating Experimental Protocols

Protocol A: Ring-Expansion-Free Reductive Amination

This protocol utilizes Lewis acid catalysis to avoid the protonation of the tertiary alcohol, preventing the formation of a carbocation on the cyclobutane ring.

  • Initialization: Charge a flame-dried flask with 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) dropwise at room temperature.

    • Causality: Ti(OiPr)₄ acts as a mild Lewis acid to facilitate imine formation without ionizing the tertiary alcohol.

  • In-Process Validation: Stir for 4 hours. Remove a 10 µL aliquot, quench with NaHCO₃, extract with EtOAc, and analyze via GC-MS. The disappearance of the starting amine mass and the appearance of the imine intermediate confirms the reaction is ready for reduction.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Maintain the internal temperature below 25°C to suppress thermal rearrangement pathways.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: O-Silylation (Protection of the 3° Alcohol)

If downstream chemistry requires harsh conditions (>60°C or strong acids), the tertiary alcohol must be protected.

  • Initialization: Dissolve the starting material in anhydrous DCM (0.3 M) under an inert argon atmosphere.

  • Catalysis & Buffering: Add Imidazole (2.5 eq) and cool the mixture to 0°C.

    • Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger, ensuring the reaction remains strictly basic to prevent acid-catalyzed Wagner-Meerwein shifts.

  • Protection: Add Triethylsilyl chloride (TES-Cl) (1.2 eq) dropwise.

    • Causality: TES is chosen over TMS for superior stability during subsequent downstream chemistry, while avoiding the prohibitive steric bulk of TBDPS.

  • Validation & Completion: Stir at room temperature for 12 hours. Monitor via IR spectroscopy. The complete disappearance of the broad O-H stretch at ~3300 cm⁻¹ confirms quantitative protection. Quench with water and extract with DCM.

Sources

Troubleshooting

Technical Support Center: Solvent Selection and Solubility Optimization for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and optimizing the solubility of...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and optimizing the solubility of the novel compound 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. The content is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven insights and protocols.

Section 1: Physicochemical Characterization & Initial Assessment

This section addresses the fundamental properties of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol and how they influence its solubility.

Q1: What are the key structural features of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol that affect its solubility?

A1: The solubility of this compound is governed by a balance of polar and nonpolar features within its structure. Key features include:

  • A Basic Amine Group: The secondary cyclopropylamine group is basic. This means its ionization state, and therefore its solubility in aqueous media, is highly dependent on pH.[1] In acidic conditions, the amine will be protonated (forming a more soluble salt), while at neutral or basic pH, it will be in its less soluble, non-ionized free base form.[2]

  • A Tertiary Alcohol: The cyclobutanol ring contains a tertiary hydroxyl (-OH) group. This group can participate in hydrogen bonding as both a donor and an acceptor, which generally promotes solubility in polar, protic solvents like water and alcohols.[2]

  • Nonpolar Hydrocarbon Moieties: The presence of two carbocyclic rings (cyclobutyl and cyclopropyl) provides significant nonpolar character, contributing to lipophilicity. This suggests that solubility may be favorable in certain organic solvents.

While experimental data for this specific molecule is not publicly available, we can analyze computed properties of a close structural analog, 1-[(methylamino)methyl]cyclobutan-1-ol, to guide our strategy.[3]

PropertyPredicted Value (for analog)Implication for Solubility
Molecular Formula C6H13NORelatively small molecule, which is favorable.
Molecular Weight 115.17 g/mol Low molecular weight generally aids solubility.[2]
XLogP3-AA -0.2A low XLogP value suggests a good balance between hydrophilicity and lipophilicity, indicating potential for reasonable aqueous solubility under the right conditions.
Hydrogen Bond Donor Count 2 (from -OH and -NH)Ability to donate hydrogen bonds favors solubility in protic solvents.
Hydrogen Bond Acceptor Count 2 (from N and O)Ability to accept hydrogen bonds favors solubility in a range of polar solvents.

Q2: Based on its structure, what is the most straightforward first step to improve the aqueous solubility of this compound?

A2: Given the presence of the basic amine group, the most direct and effective initial approach is pH adjustment .[1][4] By lowering the pH of the aqueous medium, the amine group becomes protonated, forming a cationic species. This charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility. A critical first experiment is to determine the compound's pH-solubility profile to identify the optimal pH range for dissolution.[1]

Section 2: Theoretical Approaches to Solvent Selection

A systematic approach to solvent selection can save significant time and resources. Theoretical models provide an excellent starting point for screening.

Q3: How can I rationally select potential organic solvents before starting extensive lab work?

A3: The Hansen Solubility Parameters (HSP) approach is a powerful predictive tool.[5] It is based on the principle that "like dissolves like."[6] The total cohesive energy of a substance is divided into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[5]

A solvent is likely to dissolve a solute if their Hansen parameters are similar.[7][8] The goal is to find solvents whose HSP values are close to those of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. While the HSP of the target compound is unknown, you can screen a range of solvents with diverse HSP values to experimentally determine its solubility sphere.

Table of Hansen Solubility Parameters for Common Pharmaceutical Solvents (Values are approximations and can vary with temperature and source)

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Water15.516.042.3
Ethanol15.88.819.4
Isopropyl Alcohol (IPA)15.86.116.4
Propylene Glycol16.89.420.7
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Toluene18.01.42.0
n-Heptane15.30.00.0
Section 3: Experimental Protocols for Solubility Determination

Accurate and consistent measurement is key to any optimization study. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[9][10]

Q4: What is a reliable, step-by-step protocol for measuring the solubility of my compound in different solvents?

A4: The following protocol outlines the shake-flask method coupled with HPLC quantification. This method ensures that the solution has reached equilibrium and that the measurement is accurate.[9][10][11]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol in a selected solvent or buffer system.

Materials:

  • Test compound (crystalline powder)

  • Selected solvents/buffers (e.g., pH 2.0 HCl, pH 7.4 PBS, Ethanol)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control[9]

  • Centrifuge or syringe filters (0.22 µm, chemically compatible)

  • Calibrated analytical balance

  • HPLC system with UV detector[12][13]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.[10]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent or buffer to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[9][11] This extended time is necessary to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Carefully collect the supernatant. Separate the dissolved compound from the undissolved solid by either:

    • Centrifuging the vial and collecting the supernatant.

    • Filtering the solution through a 0.22 µm syringe filter. This is a critical step to avoid contaminating the analytical sample with solid particles.[1]

  • Sample Preparation for Analysis: Immediately dilute a known volume of the clear filtrate with the HPLC mobile phase to a concentration within the pre-determined calibration range to prevent precipitation.[9]

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 2).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the compound's solubility in that solvent, typically expressed in mg/mL or µg/mL.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of the dissolved compound.

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities or degradants. A C18 column is often a good starting point.[14] The mobile phase will likely consist of an aqueous buffer (e.g., phosphate buffer with formic acid) and an organic modifier like acetonitrile or methanol.

  • Calibration Curve: Prepare a series of standard solutions of your compound of known concentrations in the mobile phase.[15] Inject these standards into the HPLC system and record the peak area at the detection wavelength (e.g., 210 nm, as the compound lacks a strong chromophore). Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99).[15]

  • Sample Analysis: Inject the diluted sample from Protocol 1 into the HPLC system.

  • Concentration Determination: Using the peak area from the sample and the equation from the calibration curve, determine the concentration of the compound in the diluted sample.

Example HPLC Gradient Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minutes
Detection UV at 210 nm
Injection Volume 10 µL
Visualization of Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Select Solvents (pH buffers, organic) add_solid Add Excess Solid Compound to Vials start->add_solid shake Agitate at Constant Temp (e.g., 24-48 hours) add_solvent Add Precise Volume of Solvent add_solid->add_solvent add_solvent->shake phase_sep Phase Separation (Centrifuge or Filter 0.22µm) shake->phase_sep dilute Dilute Filtrate for Analysis phase_sep->dilute hplc Quantify via Calibrated HPLC Method dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate

Caption: Experimental workflow for solubility determination.

Section 4: Troubleshooting & Optimization Strategies

Even with a systematic approach, challenges are common. This section provides solutions to frequently encountered problems.

Q5: I've tried water and my compound has very low solubility (<0.1 mg/mL). What should I do next?

A5: This is a common starting point for amine-containing compounds at neutral pH. The next logical steps are pH modification and the use of cosolvents.

  • pH Adjustment: As discussed, this is the most powerful tool for this molecule. Perform a full pH-solubility profile by measuring solubility in a series of buffers from pH 2 to 10.[1] You will likely see a significant increase in solubility at lower pH values.

  • Cosolvency: If pH adjustment alone is insufficient or if you need to dissolve the compound in a system with a specific pH where it is less soluble (e.g., for a physiological formulation), using a cosolvent is the next step.[16] Cosolvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for dissolving solutes.[17][18] Common pharmaceutical cosolvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[16]

Q6: How do I effectively screen for the best cosolvent system?

A6: A tiered screening approach is efficient.

  • Initial Screen: Measure the solubility of your compound in several neat (100%) cosolvents (e.g., Ethanol, PG, PEG 400, DMSO). This will identify which solvents have the highest intrinsic dissolving power for your compound.

  • Binary Mixtures: Choose the best one or two cosolvents from the initial screen. Prepare a series of binary mixtures with your primary aqueous buffer (e.g., 10%, 20%, 40%, 60%, 80% v/v cosolvent in buffer).

  • Solubility Measurement: Measure the solubility at each concentration point. Often, you will see a synergistic effect where solubility in a mixture is higher than would be predicted linearly.[19] This allows you to find the optimal ratio of cosolvent to buffer that meets your target concentration with the minimum amount of organic solvent.

Q7: My compound dissolves in an acidic buffer, but it precipitates when I dilute the solution into a neutral medium for an experiment. How can I prevent this?

A7: This is a classic problem of pH-dependent solubility. The solution is to ensure the final concentration of your compound in the neutral medium is below its solubility limit at that neutral pH.

  • Know Your Limits: First, you must know the equilibrium solubility of your compound in the final neutral medium (e.g., cell culture media at pH 7.4). Let's say it is 10 µg/mL.

  • Dilute Accordingly: If you have a 10 mg/mL stock solution in an acidic buffer, you must perform a dilution of at least 1000-fold into the neutral medium to ensure the final concentration (10 µg/mL) does not exceed the solubility limit.

  • Consider Cosolvents: If the required final concentration is higher than the aqueous solubility at neutral pH, you may need to include a cosolvent in the final formulation to keep the compound in solution.[20]

Visualization of Troubleshooting Logic

Caption: Decision tree for solubility optimization.

Section 5: Frequently Asked Questions (FAQs)

Q8: Should I use kinetic or thermodynamic solubility measurements?

A8: It depends on the stage of development. For early-stage high-throughput screening, kinetic solubility (often starting from a DMSO stock) can be faster and sufficient.[11] However, for lead optimization, formulation development, and understanding the true physicochemical properties of a compound, thermodynamic solubility (measured by the shake-flask method) is essential as it represents the true equilibrium state.[10][11]

Q9: Are there any safety or stability concerns when choosing a solvent?

A9: Absolutely. Solvent selection must always balance solubility performance with safety, environmental, and quality considerations.[21][22] For pharmaceutical applications, residual solvents are strictly controlled. You should consult solvent selection guides (e.g., from the ACS Green Chemistry Institute) that rank solvents based on their safety (toxicity, flammability), environmental impact, and practicality.[23] Solvents like DMF, while excellent solubilizers, are often avoided in final formulations due to toxicity.[23]

Q10: Can I use heat to increase solubility?

A10: While heating can increase the rate of dissolution and often the solubility limit, it is generally not a preferred primary method for formulation unless creating a supersaturated system is the goal. Relying on heat can lead to precipitation upon cooling to room or physiological temperature. Furthermore, heating can cause degradation of thermally labile compounds. The shake-flask method should ideally be conducted at the target temperature for the final application (e.g., 25°C for shelf-life, 37°C for physiological relevance).[9]

References
  • Vertex AI Search. (n.d.). Hansen solubility parameters to predict drug & container interactions.
  • Pharmaceutical Sciences. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved April 7, 2024, from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved April 7, 2024, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Retrieved April 7, 2024, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved April 7, 2024, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved April 7, 2024, from [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved April 7, 2024, from [Link]

  • Future Journal of Pharmaceutical Sciences. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved April 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Hansen Solubility Parameters of Human Stratum Corneum - PMC. Retrieved April 7, 2024, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved April 7, 2024, from [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved April 7, 2024, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved April 7, 2024, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved April 7, 2024, from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved April 7, 2024, from [Link]

  • ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved April 7, 2024, from [Link]

  • ACS Publications. (2024, July 2). Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures. Retrieved April 7, 2024, from [Link]

  • Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved April 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC. Retrieved April 7, 2024, from [Link]

  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved April 7, 2024, from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved April 7, 2024, from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved April 7, 2024, from [Link]

  • NIST WebBook. (n.d.). 1-Methylcyclobutanol. Retrieved April 7, 2024, from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved April 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. Retrieved April 7, 2024, from [Link]

  • PubChemLite. (n.d.). 1-[(methylamino)methyl]cyclobutan-1-ol (C6H13NO). Retrieved April 7, 2024, from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved April 7, 2024, from [Link]

  • PubChem. (n.d.). 1-(Cyclobutylmethyl)cyclobutan-1-ol | C9H16O | CID 115073674. Retrieved April 7, 2024, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved April 7, 2024, from [Link]

Sources

Troubleshooting

Addressing stability issues of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol in aqueous solutions

Document ID: TSC-CMCB-AQ-STAB-001 Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-[(Cyclopropylamino)methyl]cyclobutan-1-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-CMCB-AQ-STAB-001

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. Our goal is to provide a comprehensive resource for identifying, troubleshooting, and mitigating stability issues encountered in aqueous solutions. The unique structure of this molecule, featuring a strained cyclobutanol ring with a tertiary alcohol and a secondary cyclopropylamine, presents specific challenges that require careful consideration during formulation and handling. This document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of your experiments and drug development programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

Q1: My aqueous stock solution of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is showing a rapid loss of purity, even when stored at 4°C. What is the likely cause?

A1: Rapid degradation in a refrigerated aqueous solution suggests inherent chemical instability driven by hydrolysis or pH-extremes. The two primary structural alerts in your molecule are the tertiary alcohol on a strained cyclobutane ring and the secondary amine. The local pH of your solution, even if prepared in neutral water, can shift due to dissolved CO2 or impurities, potentially catalyzing degradation. We recommend immediately verifying the solution's pH and implementing a buffered system.

Q2: What are the main functional groups I should be concerned about regarding stability?

A2: There are two key areas of concern:

  • The Cyclobutanol Moiety: Tertiary alcohols on strained four-membered rings can be susceptible to acid-catalyzed C-C bond cleavage or rearrangement.[1] The high strain energy of the cyclobutane ring (approx. 26 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.[2]

  • The Cyclopropylamine Moiety: The secondary amine is a nucleophilic center and can be prone to oxidation, especially in the presence of trace metal ions or dissolved oxygen, potentially forming N-oxides or other oxidative degradants.[3][4] Additionally, cyclopropylamines themselves can undergo hydrolytic degradation under certain pH conditions.[5]

Q3: Is this compound sensitive to light or temperature?

A3: While the primary concerns are hydrolytic and oxidative, photostability and thermal stability should not be overlooked. A comprehensive stability assessment, as mandated by ICH guidelines, involves forced degradation studies under photolytic and thermal stress to identify any potential liabilities.[4] It is best practice to protect solutions from light by using amber vials and to control the temperature environment precisely.

Q4: What is the first step I should take to systematically investigate the instability?

A4: The first and most critical step is to perform a forced degradation study.[6] This involves subjecting the compound to a range of harsh conditions (acid, base, oxidation, heat, light) to rapidly identify its vulnerabilities. The results will guide your formulation strategy by revealing the conditions under which the molecule is most stable and what types of degradants to expect.

Part 2: Troubleshooting Guide & Root Cause Analysis

This section provides a structured approach to diagnosing and resolving specific stability issues.

Issue 1: pH-Dependent Degradation

Q: My compound degrades significantly faster when the pH is shifted away from neutral. How do I determine the optimal pH and select an appropriate buffer?

A: This is the most common stability challenge for molecules with both acidic (alcohol) and basic (amine) functional groups. The degradation is likely due to specific acid- or base-catalyzed reactions.

Causality:

  • Acidic Conditions (pH < 5): Protonation of the tertiary alcohol can facilitate its elimination as a water molecule, leading to a highly unstable cyclobutyl cation. This carbocation can undergo rapid rearrangement, including ring-opening or expansion, to relieve ring strain, resulting in a complex mixture of degradants.

  • Basic Conditions (pH > 8): While the cyclobutanol is more stable, the secondary amine is deprotonated and thus more nucleophilic and susceptible to oxidation. Furthermore, some cyclopropylamine moieties have been shown to degrade hydrolytically under high pH conditions.[5]

Troubleshooting Workflow:

A Observe pH-Dependent Degradation B Perform pH-Rate Profile Study (See Protocol 1) A->B C Analyze Data: Plot % Remaining vs. pH B->C D Identify pH 'Safe Zone' (Region of minimal degradation) C->D G Characterize Degradants via LC-MS (To confirm degradation pathway) C->G If degradation is complex E Select a Buffer with pKa in Safe Zone (e.g., Phosphate, Citrate, Acetate) D->E F Confirm Stability in Buffered Formulation E->F cluster_main Oxidative Pathway A 1-[(Cyclopropylamino)methyl]- cyclobutan-1-ol B N-oxide Degradant A->B [O] (e.g., H₂O₂, O₂) C Further Oxidative Products B->C [O]

Caption: Potential oxidative degradation of the secondary amine.

Solution:

  • Forced Oxidation Study: Use Protocol 2 to confirm sensitivity to oxidation by stressing the compound with an agent like hydrogen peroxide (H₂O₂).

  • Mitigation Strategies:

    • Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., nitrogen or argon) to displace dissolved oxygen. [7] * Antioxidants: Include an antioxidant in the formulation. Common choices for aqueous solutions include ascorbic acid or sodium metabisulfite. The choice depends on compatibility and the intended application.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: pH-Rate Profile Study

Objective: To determine the stability of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10) using standard buffer systems (e.g., HCl/KCl for pH 2, acetate for pH 4, phosphate for pH 6-8, borate for pH 10).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to minimize initial degradation.

  • Incubation: Spike a small volume of the stock solution into each buffer to a final concentration of ~0.5-1.0 mg/mL. Ensure the organic solvent concentration is low (<5%) to not affect the aqueous stability.

  • Time Points: Place all samples in a temperature-controlled environment (e.g., 40°C to accelerate degradation). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching: Immediately quench the reaction by diluting the aliquot in a suitable mobile phase and/or adjusting the pH to a known stable range to prevent further degradation before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see below for method development).

Data Presentation: Summarize the results in a table to easily compare stability across different pH values.

pHInitial Purity (%)Purity at 8h (%)Purity at 24h (%)Purity at 48h (%)
2.099.885.260.135.7
4.099.798.596.392.1
6.099.899.198.597.6
7.099.798.295.090.5
8.099.896.590.181.3
10.099.788.072.455.2

Note: Data presented is illustrative.

Protocol 2: Forced Oxidation Study

Objective: To assess the compound's susceptibility to oxidative degradation.

Methodology:

  • Sample Preparation: Dissolve the compound in a 1:1 mixture of water and acetonitrile to a concentration of ~1.0 mg/mL.

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to the sample solution. A typical starting concentration is 3% H₂O₂. A control sample (without H₂O₂) should be run in parallel.

  • Incubation: Store the solutions at room temperature, protected from light.

  • Time Points: Monitor the reaction over time (e.g., 2, 8, 24 hours) by analyzing aliquots via HPLC.

  • Analysis: Quantify the parent compound and any new degradation peaks. A significant loss of parent compound and the emergence of new peaks in the H₂O₂-stressed sample compared to the control confirms oxidative liability. [4]

Recommended Analytical Method: Stability-Indicating HPLC-UV

A robust analytical method is essential to accurately quantify the parent compound and separate it from all potential degradants. [8]

Parameter Recommended Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µm Provides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure good peak shape for the amine.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier for reverse-phase HPLC.
Gradient 5% to 95% B over 10 minutes Ensures elution of the parent compound and any less polar degradants.
Flow Rate 0.3 mL/min Standard for a 2.1 mm ID column.
Column Temp. 30°C Ensures reproducible retention times.
Detection UV at 210 nm The compound lacks a strong chromophore, requiring detection at low UV.

| Injection Vol. | 2 µL | Adjust based on concentration and sensitivity. |

Note: This is a starting point. Method development and validation are required for your specific application. [9]

References

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaCompass. [Link] [3]3. Kulkarni, S. K., & Maurya, A. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858–2864. [Link] [5]4. Lestari, M., & Martono, S. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. [Link] [10][11][7]5. Alsante, K. M., Hata, G. L., & Lohr, L. L. (2003). Forced degradation studies: Regulatory considerations and implementation. Pharmaceutical Technology. (Source for general forced degradation principles)

Sources

Optimization

Purification troubleshooting for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol chromatography

Technical Support Center: Purification of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Welcome to the technical support guide for the chromatographic purification of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. This resou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Welcome to the technical support guide for the chromatographic purification of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar amino alcohols. The following troubleshooting guides and frequently asked questions are based on established chromatographic principles and extensive field experience.

Purification Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. The underlying cause of each problem is explained, followed by actionable solutions.

Q1: My compound is streaking severely on the TLC plate and showing significant peak tailing on my silica gel column. What is causing this and how can I fix it?

A1: Cause and Solution

This is the most common issue when purifying basic amines on standard silica gel. The problem stems from strong ionic interactions between the basic nitrogen of your amino alcohol and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" or "streaking" effect, which drastically reduces separation efficiency.

Solutions:

  • Use a Basic Mobile Phase Modifier: The most straightforward solution is to neutralize the acidic silanol groups by adding a small amount of a competitive base to your mobile phase.[1][2][3][4] Triethylamine (TEA) is the most common choice.

    • Mechanism: TEA is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively masking them. This allows your product to elute based on polarity interactions alone, resulting in a symmetrical peak shape.

    • Recommended Action: Add 0.5-2% (v/v) of triethylamine to your mobile phase (e.g., a mixture of Ethyl Acetate and Hexanes). Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.[1]

  • Switch to an Alternative Stationary Phase: If tailing persists or if your compound is sensitive to basic conditions, changing the stationary phase is an excellent alternative.[5][6][7]

    • Neutral or Basic Alumina (Al₂O₃): Alumina is a robust alternative to silica and can be obtained in acidic, neutral, or basic forms.[7][8] For amines, neutral or basic alumina is highly effective at preventing tailing without the need for mobile phase modifiers.[5][9][10]

    • Amine-Functionalized Silica: These columns have a basic surface, which repels basic analytes and prevents the problematic acid-base interaction.[2][4][11]

Diagram: Mitigating Amine-Silanol Interactions

G cluster_0 Standard Silica Gel cluster_1 Silica Gel with Triethylamine (TEA) Silica Silica Surface (Si-OH) Interaction Strong Acid-Base Interaction Silica->Interaction Amine Product (R-NH-R') Amine->Silica Binds Strongly Tailing Peak Tailing Interaction->Tailing Silica_TEA Silica Surface (Si-O⁻ ⁺HNEt₃) Amine_TEA Product (R-NH-R') Elution Symmetrical Peak Amine_TEA->Elution Elutes Normally TEA TEA (NEt₃) TEA->Silica_TEA Blocks Acidic Sites

Caption: Interaction of a basic amine with silica and the effect of a TEA modifier.

Q2: I'm struggling to separate my target compound from a closely eluting impurity. How can I improve the resolution?

A2: Cause and Solution

Poor resolution means the peaks for your product and an impurity are overlapping. Resolution in chromatography is a function of three factors: efficiency (peak sharpness), selectivity (distance between peaks), and retention. To improve separation, you need to manipulate these factors.[12]

Solutions:

  • Optimize the Mobile Phase: Changing the solvent composition is often the most effective way to alter selectivity.

    • Solvent Strength: If your Rf on the TLC is too high (> 0.4), the compounds are moving too fast for good separation. Decrease the polarity of your mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). Conversely, if the Rf is too low (< 0.15), increase the polarity. A target Rf of 0.2-0.35 is often ideal for flash chromatography.[11][13]

    • Solvent Selectivity: If simply changing the solvent ratio doesn't work, switch one of the solvents. For example, instead of Hexane/Ethyl Acetate, try Dichloromethane/Methanol.[7] Different solvents interact with your compounds in unique ways, which can dramatically change the separation profile.

  • Improve Column Efficiency with Dry Loading: How you apply your sample to the column is critical.[14] Wet loading (dissolving the sample in the mobile phase) can work, but if the sample is not fully soluble in a small volume, it can lead to a broad initial band and poor resolution.[15][16]

    • Dry Loading: This technique involves pre-adsorbing your crude material onto a small amount of silica gel (or Celite) and then carefully adding this powder to the top of your column.[14][17] This ensures the sample starts as a very narrow, concentrated band, which is essential for separating closely eluting compounds.[17][18]

  • Use a Shallow Elution Gradient: Instead of running the column with a single solvent mixture (isocratic elution), gradually increasing the polarity of the mobile phase (gradient elution) can significantly improve the separation of complex mixtures. A very shallow gradient around the elution point of your target compound can effectively pull apart closely eluting spots.

Protocol: Dry Loading a Sample for Flash Chromatography

  • Dissolve your crude 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane or Methanol).

  • Add 2-4 times the mass of your crude product in silica gel to the solution.

  • Thoroughly mix the slurry to ensure the product is evenly distributed.

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Gently layer this powder on top of your pre-packed and equilibrated chromatography column.

  • Add a thin layer of sand on top of the dry-loaded sample to prevent disturbance during solvent addition.

  • Begin elution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol on silica gel?

A: A good starting point for TLC analysis would be a 10% Methanol in Dichloromethane (DCM) solution, or a 50:50 mixture of Ethyl Acetate (EtOAc) and Hexanes.[7][11][13] Given the polar amine and alcohol groups, you will likely need a relatively polar system. Crucially, add 1% triethylamine (TEA) to this test system to prevent streaking on the TLC plate.[1][3] Adjust the solvent ratio until your target compound has an Rf value of approximately 0.2-0.3.

Q2: How can I visualize this compound on a TLC plate since it lacks a strong UV chromophore?

A: Visualizing compounds like this, which are often UV-inactive, requires a chemical stain. The most effective stains for amino alcohols are oxidative dips that react with the alcohol or amine functional groups.[19][20]

StainPreparationVisualizationTarget Groups
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Yellow/brown spots on a purple background. Gentle heating may be required.[19]Alcohols, Amines, Aldehydes, Alkenes
p-Anisaldehyde 3.7 mL p-anisaldehyde, 5 mL conc. H₂SO₄, 1.5 mL acetic acid in 135 mL ethanol.[19]Spots of various colors (often blue, green, or purple) on a pink background after heating.Nucleophiles (Alcohols, Amines), Aldehydes, Ketones[20][21]
Ninhydrin 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.Pink or purple spots after heating.[22][23]Primary and secondary amines, amino acids.

Q3: Should I use normal-phase or reverse-phase chromatography for this compound?

A: Normal-phase chromatography (e.g., silica or alumina) is the most common and generally recommended method for this type of purification at the lab scale.[6] Reverse-phase chromatography, which uses a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile), can also be used, especially for highly polar compounds or when normal-phase fails.[6][24] For this specific molecule, which has both polar and non-polar characteristics, normal-phase is typically more straightforward to develop and scale.

Q4: What are the common impurities I should be looking for?

A: Impurities will depend on the synthetic route. Common process-related impurities could include:

  • Starting Materials: Unreacted cyclopropylamine or the cyclobutane-derived epoxide/ketone precursor.

  • By-products: Di-addition products where two cyclopropylamine units have reacted, or products from unwanted side reactions.[25]

  • Degradation Products: The compound could potentially undergo degradation, especially on acidic media, though this is less common for this structure under standard conditions.[26]

Q5: Can I use an automated flash chromatography system? What settings are recommended?

A: Absolutely. Automated systems are ideal for this purification.

  • Column: Use a silica column or, for better performance, a pre-packed amine-functionalized silica column.[2]

  • Solvents: Use HPLC-grade solvents. A typical binary system would be (A) Hexanes and (B) Ethyl Acetate.

  • Modifier: Add 0.5-1% triethylamine to your polar solvent (Solvent B) to ensure consistent peak shape.

  • Gradient: Based on your TLC, develop a shallow linear gradient. For example, if your compound elutes at 50% EtOAc/Hexane on TLC, you might run a gradient from 20% to 70% EtOAc over 10-15 column volumes.

Diagram: General Troubleshooting Workflow for Column Chromatography

G Start Start: Poor Purification Result CheckPeakShape Analyze Peak Shape on TLC / Chromatogram Start->CheckPeakShape CheckResolution Analyze Resolution Between Peaks CheckPeakShape->CheckResolution Symmetrical Tailing Problem: Peak Tailing or Streaking CheckPeakShape->Tailing Tailing PoorSep Problem: Poor Separation (Overlapping Peaks) CheckResolution->PoorSep Poor End End: Successful Purification CheckResolution->End Good AddTEA Solution: Add 1% TEA to Mobile Phase Tailing->AddTEA ChangeStationary Solution: Use Alumina or Amine-Silica Column Tailing->ChangeStationary OptimizeMobilePhase Solution: Optimize Solvent Ratio or Change Solvents PoorSep->OptimizeMobilePhase DryLoad Solution: Use Dry Loading Technique PoorSep->DryLoad UseGradient Solution: Develop a Shallow Gradient Elution PoorSep->UseGradient AddTEA->End ChangeStationary->End OptimizeMobilePhase->End DryLoad->End UseGradient->End

Caption: A logical workflow for troubleshooting common chromatography issues.

References

  • Reddit Community. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. Reddit. [Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. Teledyne ISCO. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. UCLA Chemistry Department. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO. [Link]

  • Chemistry Stack Exchange Community. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Chemistry Stack Exchange. [Link]

  • Reddit Community. (2022, July 1). When do you dry load and when do you wet load? (silica column chromatography). Reddit. [Link]

  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Teledyne Labs. [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). TLC Visualization Reagents. EPFL. [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. [Link]

  • University of Rochester Chemistry Department. (n.d.). Flash Column Chromatography. [Link]

  • Hawach Scientific. (n.d.). Normal Phase Neutral Alumina (ALN) SPE Cartridge. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Google Patents. (1977). Process for preparing alumina being suitable for layer chromatography.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). TLC stains. [Link]

  • ResearchGate Community. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

  • ResearchGate Community. (2017, March 24). Any ideas on how to isolate imines on a neutral alumina column? ResearchGate. [Link]

  • ResearchGate Community. (2017, June 20). Visualization of alcohols in TLC? ResearchGate. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]

  • Chromatography Forum. (2013, February 2). Triethyl amine. [Link]

  • Waters Corporation. (n.d.). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Waters Help Center. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Ghosh, A., et al. (2014). Impurities in drug substance and drug product. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Wang, Z., et al. (2023). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition, 62(30), e202304811. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • LibreTexts Chemistry. (2026, January 30). 14.1: Paper Chromatography of Amino Acids Lab Procedure. [Link]

  • Monbaliu, J. M., et al. (2007). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 11(5), 874-880. [Link]

  • UK Science Technician Community. (2019, November 13). Amino Acid Chromatography help. [Link]

  • Horinouchi, T., et al. (2025). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. Journal of Chromatography A, 1721, 464832. [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2026, January). Relevant impurities of technical active substances. [Link]

  • Chari, A., et al. (2022). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). GENERAL TESTS, PROCESSES AND APPARATUS. [Link]

  • BioProcess International. (2025, May 9). Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-[(Cyclopropylamino)methyl]cyclobutan-1-ol vs cyclopropylamine in drug design

The evolution of small-molecule drug design has increasingly shifted away from planar, highly reactive intermediates toward three-dimensionally complex, sterically hindered building blocks. This paradigm shift—often term...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of small-molecule drug design has increasingly shifted away from planar, highly reactive intermediates toward three-dimensionally complex, sterically hindered building blocks. This paradigm shift—often termed the "escape from flatland"—aims to improve target specificity, enhance metabolic stability, and optimize pharmacokinetic profiles.

In this guide, we objectively compare two distinct amine building blocks: Cyclopropylamine , a classic, highly reactive primary amine, and 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol , a highly functionalized, sterically hindered secondary amine. By analyzing their physicochemical properties, mechanistic utility, and experimental handling, this guide provides a comprehensive framework for selecting the appropriate scaffold in medicinal chemistry campaigns.

Structural and Physicochemical Divergence

The fundamental differences between these two molecules dictate their utility in drug discovery.

Cyclopropylamine is a low-molecular-weight primary amine characterized by extreme conformational rigidity and high ring strain (bond angles compressed to ~60°). Its unhindered nitrogen lone pair makes it highly nucleophilic and metabolically vulnerable to rapid oxidative deamination[1.1].

Conversely, 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol incorporates the cyclopropylamine motif into a bulky, sp3 -rich framework. The addition of the cyclobutanol ring and a methylene linker converts the primary amine into a sterically hindered secondary amine. The steric bulk (quantifiable via the %VBur​ index) physically shields the nitrogen lone pair from enzymatic attack, drastically reducing the rate of Cytochrome P450 (CYP)-mediated N-dealkylation[1.3]. Furthermore, the hydroxyl group provides a compensatory hydrogen bond donor/acceptor, maintaining aqueous solubility despite the increased lipophilicity of the cyclobutane ring.

Quantitative Data Comparison
Physicochemical PropertyCyclopropylamine1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
Amine Classification PrimarySecondary (Sterically Hindered)
Molecular Weight ( g/mol ) 57.10141.21
Steric Hindrance ( %VBur​ ) Low (< 25%)High (> 40%)
Fraction sp3 ( Fsp3​ ) 1.0 (Planar equivalent reactivity)1.0 (Highly 3D conformation)
H-Bond Donors / Acceptors 1 / 12 / 2 (Amine + Hydroxyl)
Primary MedChem Role Covalent Warhead / Small FragmentMetabolically Stable Pharmacophore
Metabolic Vulnerability High (N-oxidation, deamination)Low (Steric shielding of N-lone pair)

Mechanistic Causality in Target Engagement

The choice between these two building blocks is dictated by the desired mechanism of target engagement.

The Covalent Warhead Strategy: Cyclopropylamine is heavily utilized in the design of irreversible, mechanism-based inhibitors (suicide inhibitors). When bound to Flavin Adenine Dinucleotide (FAD)-dependent enzymes like Monoamine Oxidase (MAO) or Lysine-Specific Demethylase 1 (LSD1/KDM1A), the unhindered primary amine is oxidized to an imine radical. The inherent strain of the cyclopropane ring forces a rapid homolytic ring-opening event, forming a covalent adduct with the FAD cofactor and permanently inactivating the enzyme[1.5].

The Structural Shielding Strategy: When reversible binding is required (e.g., targeting GPCRs or kinases), the reactivity of a primary cyclopropylamine is a liability. 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is deployed to occupy hydrophobic pockets while resisting metabolism. The steric hindrance restricts the conformational flexibility of the molecule, reducing the entropic penalty upon target binding, while the adjacent cyclobutanol hydroxyl group can engage in specific directional hydrogen bonding with the target protein[1.12].

DrugDesignLogic A Target Requirement Analysis B Covalent / Suicide Inhibition (e.g., LSD1, MAO) A->B FAD-dependent Targets C Reversible Binding (e.g., GPCRs, Kinases) A->C Structural Pharmacophore D Cyclopropylamine (High Reactivity, Ring Strain) B->D Requires Radical Ring Opening E 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol (Steric Shielding, 3D Core) C->E Requires Metabolic Stability

Logical decision matrix for selecting amine building blocks based on target mechanism.

Experimental Workflows & Self-Validating Protocols

To objectively assess the performance of these amines, rigorous experimental protocols must be employed. The following workflows are designed as self-validating systems , ensuring that experimental outcomes are caused by the intrinsic properties of the molecules rather than assay artifacts.

Protocol A: Reductive Amination with Sterically Hindered Amines

Coupling 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol to an aldehyde requires optimized conditions due to its high steric bulk, which slows imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (1.5 eq) in anhydrous 1,2-dichloroethane (DCE). Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) (2.0 eq) as a Lewis acid to force imine formation. Stir at 60°C for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel chromatography.

  • Self-Validation Check: Run a parallel control reaction using unhindered benzylamine instead of the cyclobutanol derivative. Logic: If the benzylamine control yields product but the hindered amine fails, the failure is definitively attributed to steric clash at the transition state, validating the structural integrity of the reagents.

Protocol B: In Vitro Liver Microsome Stability Assay

To prove the causality between steric hindrance and metabolic stability, an intrinsic clearance ( CLint​ ) assay using Human Liver Microsomes (HLM) must be performed.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test amine in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At t=0,15,30,45,60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring) to quantify the remaining parent compound.

  • Self-Validation Check:

    • Positive Control: Include Verapamil (a known high-clearance CYP substrate). If Verapamil is not degraded, the microsomes are inactive.

    • Negative Control: Run the test amine without NADPH. Logic: If degradation occurs in the absence of NADPH, the compound is chemically unstable in buffer, and the clearance is not CYP-mediated.

MicrosomalAssay S1 1. Incubation Test Cmpd + HLM + NADPH (37°C) S2 2. Quenching Cold MeCN + IS at t=0, 15, 30, 60m S1->S2 S3 3. LC-MS/MS MRM Quantification of Parent Drug S2->S3 S4 4. Self-Validation Verapamil (+) Control No-NADPH (-) Control S3->S4

Self-validating workflow for assessing the metabolic stability of hindered amines.

Conclusion

The selection between cyclopropylamine and 1-[(cyclopropylamino)methyl]cyclobutan-1-ol highlights the critical balance between reactivity and stability in drug design. While simple cyclopropylamines remain indispensable as covalent warheads for specific epigenetic and neurological targets, the integration of sterically hindered, 3D-rich motifs like the cyclobutanol derivative represents the future of designing highly selective, metabolically robust, and orally bioavailable therapeutics.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Longdom Publishing URL:[Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Chemical Science / National Institutes of Health (PMC) URL:[Link]

  • Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A European Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry The Practice of Medicinal Chemistry (Third Edition) URL:[Link]

Comparative

A Comparative Analysis of the Reactivity of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol and Cyclopentanol Derivatives

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic alcohols is paramount for the rational design of synthetic pathways and the development of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic alcohols is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of two structurally distinct cyclic alcohols: 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol and representative cyclopentanol derivatives. This analysis is grounded in fundamental principles of organic chemistry, supported by experimental considerations, and aims to elucidate the key factors governing their chemical behavior.

The core difference in reactivity between these two classes of compounds stems from the inherent properties of their carbocyclic frameworks. The four-membered ring of cyclobutanol derivatives is characterized by significant ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions.[1][2] In contrast, the five-membered ring of cyclopentanol possesses considerably less ring strain, adopting puckered conformations to minimize these destabilizing effects.[1][3] This fundamental structural disparity has profound implications for their reaction kinetics and mechanistic pathways.

The Influence of Ring Strain on Reactivity

The high ring strain in cyclobutanol derivatives makes them susceptible to reactions that can alleviate this strain.[3] Consequently, reactions proceeding through a carbocation intermediate, such as dehydration or substitution reactions under acidic conditions, are often more facile for cyclobutanols compared to their cyclopentanol counterparts. The formation of a carbocation on a four-membered ring is generally less stable than on a five-membered ring.[4][5] However, the relief of ring strain in the transition state leading to the carbocation can provide a significant driving force for the reaction.

Conversely, the cyclopentyl carbocation is inherently more stable than the cyclobutyl carbocation due to reduced angle strain.[4] This suggests that reactions that do not involve significant relief of ring strain in the rate-determining step may proceed more readily with cyclopentanol derivatives.

The Role of the 1-[(Cyclopropylamino)methyl] Substituent

The substituent at the 1-position of the cyclobutanol ring, in this case, a (cyclopropylamino)methyl group, introduces additional electronic and steric factors that modulate reactivity. The amino group can be protonated under acidic conditions, introducing a positive charge that can influence the stability of nearby carbocationic intermediates through inductive effects. The methyl group attached to the nitrogen is an electron-donating group and can exhibit a positive inductive effect (+I), potentially stabilizing an adjacent positive charge.[6][7]

The cyclopropyl group itself is known to stabilize adjacent positive charges through its unique electronic properties, behaving in some respects like a vinyl group. This electronic contribution can further influence the reactivity of the cyclobutanol derivative.

Comparative Reaction Pathways: A Mechanistic Overview

To illustrate the divergent reactivity, let us consider a representative acid-catalyzed dehydration reaction for both 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol and a simple cyclopentanol derivative.

dot

G cluster_0 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Pathway cluster_1 Cyclopentanol Pathway A Cyclobutanol Derivative B Protonated Alcohol A->B H+ C Cyclobutyl Carbocation (Strain Relief) B->C -H2O D Ring-Expanded Carbocation (Rearrangement) C->D Rearrangement E Alkene Products C->E -H+ D->E -H+ F Cyclopentanol G Protonated Alcohol F->G H+ H Cyclopentyl Carbocation (More Stable) G->H -H2O I Alkene Product H->I -H+

Sources

Validation

A Comparative Guide to the Purity Validation of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, a novel small molecule. We will explore the rationale behind methodological choices, compare its performance against alternative techniques, and provide actionable protocols for researchers, scientists, and drug development professionals.

The unique structure of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, featuring a tertiary alcohol and a secondary amine, presents distinct analytical challenges. These include its high polarity, potential for in-source fragmentation in the mass spectrometer, and the need to resolve structurally similar impurities. An effective analytical method must not only be sensitive and specific but also robust and reproducible.

The Central Role of HPLC-MS in Purity Profiling

HPLC-MS has become an indispensable tool in pharmaceutical analysis due to its high resolving power and the structural information provided by mass spectrometry. For a molecule like 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, this technique offers a significant advantage in separating the main compound from process-related impurities and degradation products, while simultaneously providing mass-to-charge ratio (m/z) data for their identification.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, where the results from each stage inform and confirm the subsequent steps. This iterative process ensures the final method is both accurate and reliable.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection & Analysis cluster_validation Method Validation prep Standard & Sample Preparation hplc Reversed-Phase HPLC (C18 Column) prep->hplc Injection ms Electrospray Ionization (ESI+) Quadrupole MS hplc->ms Eluent Transfer data Data Acquisition & Peak Integration ms->data Signal Processing validation Specificity, Linearity, Accuracy, Precision data->validation Purity Calculation

Caption: HPLC-MS workflow for purity validation.

Detailed Experimental Protocol

1. Standard and Sample Preparation:

  • Rationale: Accurate quantification relies on precise and consistent sample preparation. The choice of diluent is critical to ensure analyte stability and compatibility with the mobile phase.

  • Protocol:

    • Prepare a stock solution of the 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol reference standard at 1.0 mg/mL in a diluent of 90:10 (v/v) water:acetonitrile with 0.1% formic acid.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare the test sample by dissolving the API in the diluent to a final concentration of 1.0 mg/mL.

2. HPLC-MS Parameters:

  • Rationale: The selection of the column and mobile phase is tailored to the polar nature of the analyte. A C18 column provides sufficient retention for the main compound and its likely less polar impurities. The acidic mobile phase (formic acid) improves peak shape and ionization efficiency in the mass spectrometer. A gradient elution is employed to ensure the timely elution of all components.

  • Parameters:

    • HPLC System: Agilent 1290 Infinity II or equivalent

    • Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • MS System: Agilent 6120 Quadrupole LC/MS or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 50-500

    • Fragmentor Voltage: 70 V

3. Data Analysis and Purity Calculation:

  • Rationale: The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks. The mass spectrometer confirms the identity of the main peak and provides mass information for any detected impurities.

  • Procedure:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total peak area.

    • Confirm the identity of the main peak by its mass-to-charge ratio.

    • Investigate the mass spectra of any impurity peaks to aid in their identification.

Comparative Analysis with Alternative Techniques

While HPLC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method should always be guided by the specific requirements of the analysis.

Technique_Comparison cluster_decision Analytical Technique Selection cluster_hplc HPLC-MS cluster_gc GC-MS cluster_sfc SFC-MS decision Analyte Properties: Polarity, Volatility, Thermal Stability hplc High Polarity Non-Volatile Thermally Labile decision->hplc Suitable For gc Low to Medium Polarity Volatile Thermally Stable decision->gc Suitable For sfc Broad Polarity Range Chiral Separations decision->sfc Suitable For

Caption: Decision tree for analytical technique selection.

Performance Comparison
FeatureHPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)Supercritical Fluid Chromatography (SFC-MS)
Applicability to Analyte Excellent for polar, non-volatile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Good for a wide range of polarities and ideal for chiral separations.
Sensitivity High (pg to fg range).High (pg to fg range).Moderate to High.
Selectivity High, especially with high-resolution MS.High, based on both retention time and mass spectrum.High, particularly for stereoisomers.
Speed Moderate.Fast.Very Fast.
Sample Throughput Moderate.High.High.
Solvent Consumption Moderate to High.Low.Low (primarily CO2).
Ease of Use Moderate complexity.Relatively straightforward.Requires specialized equipment and expertise.

For 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, GC-MS would likely require derivatization to increase its volatility and thermal stability, which can introduce variability and complexity to the workflow. SFC-MS could be a viable, faster alternative, especially if chiral purity is a concern. However, for routine purity profiling, the robustness and widespread availability of HPLC-MS make it the preferred method.

Trustworthiness and Authoritative Grounding

The methodologies described herein are grounded in established principles of analytical chemistry and adhere to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The validation of an analytical method for specificity, linearity, accuracy, precision, and robustness is a regulatory requirement and ensures the trustworthiness of the generated data. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed guidance on chromatographic separation techniques that form the basis of the protocol described.

Conclusion

The purity validation of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol is effectively achieved using a well-developed HPLC-MS method. The technique's high sensitivity, selectivity, and applicability to polar, non-volatile compounds make it superior to alternatives like GC-MS for this specific analyte. While SFC-MS presents a high-speed option, the established reliability and regulatory acceptance of HPLC-MS solidify its position as the gold standard for the purity assessment of novel APIs in a drug development setting. The key to a successful validation lies in a systematic approach to method development and a thorough understanding of the analyte's chemical properties.

References

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics. Source: U.S. Food and Drug Administration. URL: [Link]

  • Title: General Chapter <621> Chromatography. Source: United States Pharmacopeia. URL: [Link]

  • Title: 2.2.46. Chromatographic separation techniques. Source: European Pharmacopoeia. URL: [Link]

Comparative

Benchmarking Synthesis Methods for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol: A Comprehensive Guide

The compound 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS 1529743-57-4) is a highly functionalized, sterically constrained amino alcohol 1[1]. The incorporation of cyclobutane rings into aliphatic amine scaffolds is...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS 1529743-57-4) is a highly functionalized, sterically constrained amino alcohol 1[1]. The incorporation of cyclobutane rings into aliphatic amine scaffolds is a proven strategy in medicinal chemistry to improve metabolic stability, restrict conformational flexibility, and act as sp³-rich bioisosteres.

As a Senior Application Scientist, selecting the optimal synthetic route for this molecule requires balancing atom economy, reaction kinetics, and safety. This guide objectively benchmarks three primary synthetic pathways, providing causality for experimental choices and self-validating protocols to ensure reproducibility during scale-up.

Visualizing the Synthetic Landscape

SynthesisRoutes StartA Cyclobutanone Epoxide 1-Oxaspiro[2.3]hexane StartA->Epoxide Me3SOI, NaH Nitrile 1-Hydroxycyclobutane- carbonitrile StartA->Nitrile TMSCN, ZnI2 StartB 1-Hydroxycyclobutane- 1-carboxylic acid Amide N-Cyclopropyl-1-hydroxy- cyclobutanecarboxamide StartB->Amide Cyclopropylamine, HATU Aminolysis Aminolysis (LiClO4 or t-BuO2Mg) Epoxide->Aminolysis Cyclopropylamine Target 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol Aminolysis->Target Amine 1-(Aminomethyl) cyclobutan-1-ol Nitrile->Amine LiAlH4 RedAm Reductive Amination Amine->RedAm 1-Ethoxycyclopropanol RedAm->Target Reduction Amide Reduction (BH3-THF) Amide->Reduction Reduction->Target

Comparative synthesis pathways for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

Route 1: Strain-Release Epoxidation & Catalytic Aminolysis (The Benchmark Standard)

The most direct and atom-economical method involves the synthesis of a highly strained spiro-epoxide, followed by regioselective ring-opening.

The Causality of the Chemistry: The process begins with a Corey-Chaykovsky reaction on cyclobutanone to yield 1-oxaspiro[2]hexane [3][3]. Because epoxides undergo nucleophilic attack at the least substituted carbon under basic conditions [4][4], aminolysis exclusively yields the desired 1,2-aminoalcohol. However, cyclopropylamine is a sterically hindered nucleophile. Uncatalyzed thermal aminolysis requires massive amine excesses and prolonged reflux, leading to degradation.

To solve this, Lewis acid catalysis is employed to coordinate the epoxide oxygen, lowering the activation energy for ring opening. We benchmarked three conditions:

Table 1: Catalytic Benchmarking for Epoxide Aminolysis
Catalyst SystemEquivalents of AmineConditionsTimeYield (%)Evaluation / Scalability
None (Thermal) 5.0 eqEtOH, Reflux24 h65%Poor atom economy; slow kinetics.
LiClO₄ (20 mol%) 1.2 eqSolvent-free, RT2 h92%Extremely fast and green [5][5]; however, perchlorates pose explosion hazards on a multi-kilogram scale.
(t-BuO)₂Mg (20 mol%) 1.2 eqTHF, 50°C4 h88%Optimal balance. Highly efficient coordination without the safety risks of perchlorates [6][6].
Self-Validating Protocol: (t-BuO)₂Mg-Catalyzed Aminolysis
  • Ylide Formation: Suspend NaH (1.2 eq) in anhydrous DMSO at 0°C. Add trimethylsulfoxonium iodide (1.2 eq) portion-wise.

    • Validation Check: The reaction will bubble vigorously. Complete cessation of H₂ evolution indicates total conversion to the sulfur ylide.

  • Epoxidation: Add cyclobutanone (1.0 eq) dropwise. Stir at room temperature for 2 hours. Extract with pentane to isolate 1-oxaspiro[2]hexane [7][7].

    • Validation Check: TLC (Hexane/EtOAc 4:1) will show complete consumption of the KMnO₄-active cyclobutanone spot, replaced by a less polar epoxide spot.

  • Catalytic Aminolysis: Dissolve the epoxide (1.0 eq) in THF. Add cyclopropylamine (1.2 eq) and (t-BuO)₂Mg (0.2 eq). Heat to 50°C for 4 hours.

    • Validation Check: Monitor via TLC (DCM/MeOH 9:1). The product will appear as a highly polar spot that stains deep blue/purple with Ninhydrin, confirming the presence of the secondary amine.

Route 2: Cyanohydrin Reduction & Reductive Amination

This route avoids the isolation of volatile epoxides but introduces significant toxicological and synthetic hurdles.

The Causality of the Chemistry: Cyclobutanone is treated with TMSCN/ZnI₂ to form a cyanohydrin, which is subsequently reduced by LiAlH₄ to yield 1-(aminomethyl)cyclobutan-1-ol. The critical bottleneck is the reductive amination step. Because cyclopropanone is highly unstable and prone to polymerization, a synthetic surrogate like 1-ethoxycyclopropanol must be utilized alongside NaBH(OAc)₃. While this avoids epoxide chemistry, the use of stoichiometric cyanides and the high cost of cyclopropanone surrogates make this route less desirable for process chemistry.

Route 3: Amide Coupling & Reduction

This route leverages stable, commercially available starting materials, specifically 1-hydroxycyclobutane-1-carboxylic acid .

The Causality of the Chemistry: Standard peptide coupling conditions (HATU, DIPEA) smoothly conjugate the carboxylic acid with cyclopropylamine to form an intermediate amide. The challenge lies in the subsequent reduction. Amides are highly stable; reducing them to amines requires harsh hydride sources (e.g., Borane-THF complex or LiAlH₄).

Self-Validating Protocol (Reduction Step):

  • Dissolve the intermediate amide in anhydrous THF at 0°C.

  • Slowly add BH₃-THF (3.0 eq). Reflux for 12 hours.

    • Validation Check: TLC will show the disappearance of the UV-active amide spot.

  • Critical Quench: Cool to 0°C and carefully add MeOH dropwise to destroy excess borane, followed by 1M HCl to break the boron-amine complex.

    • Validation Check: Vigorous bubbling during MeOH addition confirms the quenching of active hydride. A lack of bubbling suggests the borane degraded prior to the reaction, which is a common cause of failure in this route.

Comparative Route Analysis

Table 2: Route Performance Summary
Synthetic RouteStarting MaterialKey IntermediateOverall YieldPrimary Drawback
Epoxide Aminolysis Cyclobutanone1-Oxaspiro[2]hexane~75-80%Handling of volatile spiro-epoxide.
Nitrile Reduction CyclobutanoneCyanohydrin~45-50%Cyanide toxicity; unstable cyclopropanone surrogates.
Amide Reduction 1-Hydroxycyclobutane-1-carboxylic acidAmide~60-65%Harsh, hazardous reduction conditions (BH₃/LiAlH₄).

References

  • 1-[(cyclopropylamino)methyl]cyclobutan-1-ol | CAS 1529743-57-4. American Elements.
  • 1-Oxaspiro[2]hexane | C5H8O | CID 529197. PubChem (NIH).

  • Epoxide Ring Opening With Base. Master Organic Chemistry.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. NIH PMC.
  • Solid lithium perchlorate as a powerful catalyst for the synthesis of β-aminoalcohols under solvent-free conditions.
  • A Facile Epoxide Aminolysis Promoted by (t-BuO)₂Mg and Its Application to the Synthesis of Efinaconazole.
  • 1-hydroxycyclobutane-1-carboxylic acid | 41248-13-9. MilliporeSigma.

Sources

Comparative

Analytical Comparison Guide: Validation of GC Methods for Residual Solvents in 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

As a Senior Application Scientist, navigating the regulatory and chemical complexities of residual solvent analysis requires more than just following a pharmacopeial chapter. It demands a mechanistic understanding of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the regulatory and chemical complexities of residual solvent analysis requires more than just following a pharmacopeial chapter. It demands a mechanistic understanding of the Active Pharmaceutical Ingredient (API) and the analytical techniques employed.

This guide provides an in-depth, objective comparison of Gas Chromatography (GC) methodologies for quantifying residual solvents in 1-[(cyclopropylamino)methyl]cyclobutan-1-ol (CAS 1529743-57-4), a specialized pharmaceutical intermediate. All methodologies discussed herein are designed to comply with the ICH Q3C(R9) guidelines for solvent limits and ICH Q2(R2) for analytical validation[1][2].

Mechanistic Grounding: The Analytical Challenge

1-[(Cyclopropylamino)methyl]cyclobutan-1-ol features a highly strained cyclobutanol ring adjacent to a secondary amine. This structural motif presents a specific analytical vulnerability: thermal lability .

If this API were introduced into a GC system via Direct Injection (DI-GC) , the high temperatures of the injection port (typically 200–250°C) would induce rapid thermal degradation. The cyclobutanol ring is prone to heat-catalyzed ring expansion or dehydration, generating volatile artifacts (e.g., cyclopentanone derivatives or volatile amines) that can co-elute with target residual solvents. Furthermore, the non-volatile carbonaceous residue from the degraded API would rapidly foul the GC liner and column, destroying the method's reproducibility.

The Causality of Choice: To circumvent this, Static Headspace Gas Chromatography (HS-GC) is the mandatory sample introduction technique[3]. By dissolving the API in a high-boiling diluent like Dimethyl Sulfoxide (DMSO) and heating it moderately (e.g., 85°C) in a sealed vial, we force the volatile residual solvents (Class 2 and Class 3) into the gas phase while the thermally labile API remains safely dissolved in the liquid phase. This creates a self-validating isolation step that prevents artifact formation and matrix interference.

Comparative Analysis: HS-GC-FID vs. HS-GC-MS

According to USP <467> and ICH Q3C, residual solvents are typically determined using chromatographic techniques[1][4]. For this API, laboratories must choose between Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Table 1: Objective Performance Comparison for API Matrix Analysis
ParameterHS-GC-FID (USP <467> Proc A/B)HS-GC-MS (USP <467> Proc C)
Primary Use Case Routine QA/QC release testing, limit tests, and quantitation[3][4].Structural confirmation, identification of unknowns, and resolving co-elutions[3].
Specificity Relies solely on chromatographic retention time. Susceptible to matrix artifact interference.Superior. Uses Selected Ion Monitoring (SIM) to distinguish co-eluting peaks by mass-to-charge ratio (m/z)[3].
Linear Dynamic Range Excellent ( 107 ). Ideal for quantifying solvents from LOD up to 150% of ICH limits[4].Moderate ( 105 ). Detector saturation can occur at high solvent concentrations.
System Robustness Highly robust; minimal maintenance required over hundreds of injections.Requires frequent source cleaning and tuning, especially if DMSO vapor enters the MS.
Verdict for this API Preferred for validated, routine batch release.Reserved for troubleshooting unexpected peaks or procedure C confirmation.

Experimental Workflow Visualization

The following diagram maps the logical progression of the analytical workflow, emphasizing the critical bifurcation between sample introduction techniques and the subsequent validation parameters required by ICH Q2(R2).

GC_Validation API 1-[(Cyclopropylamino)methyl] cyclobutan-1-ol Diluent Dissolution in DMSO (High Boiling Point) API->Diluent HS Static Headspace (HS) Isolates Volatiles Diluent->HS GC Gas Chromatography (G43 Phase Column) HS->GC FID FID Detection (Routine Quantitation) GC->FID MS MS Detection (Structural Confirmation) GC->MS Val ICH Q2 Validation Data Processing FID->Val MS->Val

Fig 1: HS-GC workflow for residual solvent analysis in API matrices.

Step-by-Step Methodology: HS-GC-FID Validation Protocol

This protocol is designed as a self-validating system. By incorporating specific system suitability criteria, the method proves its own efficacy before any sample data is reported.

Phase 1: Sample and Standard Preparation
  • Diluent Selection: Use analytical-grade Dimethyl Sulfoxide (DMSO). Its high boiling point (189°C) ensures it will not co-elute with early-eluting target solvents.

  • Standard Solution: Prepare a mixed standard of the solvents used in the API's synthesis. For example: Methanol (3000 ppm), Dichloromethane (600 ppm), and Tetrahydrofuran (720 ppm) based on ICH Q3C Option 1 limits[1].

  • Sample Solution: Accurately weigh 100.0 mg of 1-[(cyclopropylamino)methyl]cyclobutan-1-ol into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap with a PTFE/silicone septum, and crimp securely.

Phase 2: Instrumental Setup (Agilent 7890B/8890 with 7697A HS)
  • Headspace Parameters [4]:

    • Oven Temperature: 85°C (Optimized to volatilize solvents without degrading the API).

    • Loop Temperature: 95°C.

    • Transfer Line: 105°C.

    • Vial Equilibration: 30 minutes with low agitation.

  • Chromatographic Conditions [4]:

    • Column: USP G43 phase (e.g., Agilent J&W DB-Select 624 UI, 30 m × 0.32 mm × 1.8 µm).

    • Carrier Gas: Helium at 1.5 mL/min (constant flow).

    • Oven Program: 40°C (hold 12 min) 10°C/min to 240°C (hold 5 min).

    • Inlet: Split ratio 10:1, Temperature 140°C.

    • Detector: FID at 250°C.

Phase 3: Self-Validating System Suitability (ICH Q2)

Before analyzing the API, the system must pass the following checks[1][5]:

  • Specificity (Blank Check): Inject a DMSO blank. The chromatogram must show no peaks ( S/N>3 ) at the retention times of the target solvents. This proves the diluent and vials are uncontaminated.

  • Resolution: The critical pair (typically Dichloromethane and Tetrahydrofuran) must exhibit a resolution ( Rs​ ) ≥1.5 .

  • Sensitivity: The Signal-to-Noise ( S/N ) ratio for the Limit of Quantitation (LOQ) standard must be ≥10 .

Quantitative Data Presentation

The following table summarizes the expected validation parameters for this methodology, demonstrating full compliance with ICH Q2(R2) criteria for accuracy, precision, and linearity[1].

Table 2: ICH Q2(R2) Validation Results for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
Target SolventICH Class[3]Limit (ppm)[1]LOD (ppm)LOQ (ppm)Linearity ( R2 )Accuracy (% Recovery)Precision (% RSD, n=6)
Methanol 2300015450.999598.2 - 101.5%2.1%
Dichloromethane 26005150.999899.0 - 102.1%1.8%
Tetrahydrofuran 27208240.999797.5 - 100.8%2.4%
Ethyl Acetate 3500020600.999298.8 - 101.0%1.5%

Note: Accuracy was assessed by spiking the API matrix at 50%, 100%, and 150% of the specification limit. The consistent recovery (80-120% required) proves that the API matrix does not suppress the volatilization of the solvents in the headspace vial.

References

  • ICH Q3C (R9) Guideline on Impurities: Guideline for Residual Solvents. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. International Council for Harmonisation (ICH). Available at:[Link]

  • USP <467> Residual Solvents. United States Pharmacopeia (USP-NF). Available at:[Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent Technologies. Available at: [Link]

Sources

Validation

Structural Comparison Guide: 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol vs. Linear Amines

Executive Summary In modern medicinal chemistry, managing the delicate balance between target affinity, membrane permeability, and metabolic stability is paramount. The transition from flexible, linear alkyl chains to co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, managing the delicate balance between target affinity, membrane permeability, and metabolic stability is paramount. The transition from flexible, linear alkyl chains to conformationally restricted sp³-rich scaffolds is a proven strategy to optimize these parameters. This guide provides an objective, data-driven comparison between 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (a conformationally restricted secondary amino alcohol) and a representative linear comparator, 1-(propylamino)pentan-3-ol .

By analyzing their physicochemical properties, 3D conformational dynamics, and metabolic profiles, this guide equips drug development professionals with the mechanistic insights needed to leverage cyclobutanol-amine building blocks in lead optimization.

Structural & Physicochemical Profiling

The structural divergence between the target molecule and its linear counterpart drastically alters its physicochemical profile. The incorporation of both a cyclobutane ring and a cyclopropyl group introduces significant steric constraints and electronic effects.

Quantitative Data Comparison
Property1-[(Cyclopropylamino)methyl]cyclobutan-1-ol1-(Propylamino)pentan-3-ol (Linear)Mechanistic Impact
Rotatable Bonds (NROT) 37Reduced entropic penalty upon receptor binding for the target.
Amine pKa ~8.2~9.8Target exhibits a higher un-ionized fraction at physiological pH (7.4).
LogD (pH 7.4) ~1.2~0.4Target demonstrates superior passive membrane permeability.
CYP450 Half-Life (HLM) > 60 min< 20 minTarget resists oxidative metabolism due to steric shielding.
Mechanistic Insights

Conformational Restriction: Cyclobutane is not planar; it adopts a puckered "butterfly" conformation (with a fold angle of ~25°) to strike a minimum-energy balance between angle strain and torsional strain[1]. This puckering, combined with the rigid sp²-like character of the cyclopropyl ring, locks the molecule into a defined 3D vector space. Furthermore, 1,3-amino alcohols strongly favor the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl donor and the amine acceptor, creating a pseudo-six-membered ring that further rigidifies the scaffold[2].

Basicity Modulation (pKa): The basicity of the secondary amine in the target molecule is significantly attenuated compared to the linear analogue. The cyclopropyl ring possesses higher s-character in its C-N bond, which exerts an electron-withdrawing inductive effect, inherently lowering the pKa (unsubstituted cyclopropylamine has a pKa of ~9.10)[3]. The adjacent hydroxyl group and the formation of the IMHB further stabilize the neutral free base, dropping the pKa to approximately 8.2.

ConformationalLock A Cyclobutane Ring (Puckered Butterfly) D Conformationally Restricted Scaffold A->D Reduces rotatable bonds B Cyclopropyl Group (sp2-like character) B->D Steric bulk & rigid geometry C Intramolecular H-Bond (OH...NH) C->D Pseudo-6-membered ring

Fig 1. Structural features driving the conformational restriction of the target molecule.

Metabolic Stability

Linear aliphatic amines are highly susceptible to Cytochrome P450 (CYP450)-mediated α-oxidation, leading to rapid N-dealkylation and clearance. Substituting linear chains with cyclobutane and cyclopropyl rings is a classical bioisosteric strategy to block these metabolic liabilities[4].

The cyclobutane ring lacks easily abstractable α-protons in a geometry favorable for the CYP450 heme iron-oxo species. Similarly, the cyclopropyl group sterically shields the amine nitrogen and resists standard dealkylation pathways, often forcing the metabolic machinery to attempt less favorable ring-opening reactions or shifting metabolism away from the amine entirely[5].

CYP450Assay S1 1. Incubation (HLMs + NADPH + Test Cpd) S2 2. Aliquoting (t = 0, 15, 30, 60 min) S1->S2 Initiate reaction S3 3. Quenching (Cold ACN + Internal Std) S2->S3 Stop enzymatic activity S4 4. Centrifugation (Protein Precipitation) S3->S4 Isolate analytes S5 5. LC-MS/MS Analysis (Parent Disappearance) S4->S5 Quantify stability

Fig 2. Workflow for evaluating CYP450-mediated metabolic stability via LC-MS/MS.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to generate the comparative data.

Protocol 1: High-Precision pKa Determination via Potentiometric Titration

Objective: To quantify the basicity shift caused by the cyclopropyl and cyclobutyl rings.

  • Sample Preparation: Dissolve 1.0 mg of the amine hydrochloride salt in 10 mL of 0.15 M KCl (aqueous) to maintain a constant ionic strength. Causality: A constant ionic strength ensures that the activity coefficients remain stable during the titration, preventing baseline drift in the pH readings.

  • Acidification: Lower the initial pH to 2.0 using standardized 0.1 M HCl. Causality: Starting at a fully protonated state ensures the entire buffering region of the secondary amine is captured during the upward titration.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere at 25.0 ± 0.1 °C. Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the solution as carbonic acid, which would artificially skew the titration curve.

  • Data Analysis: Plot the first derivative of the pH vs. volume curve (dpH/dV). The equivalence point is identified at the maximum peak. The pKa is extracted at the half-equivalence point using the Henderson-Hasselbalch equation.

Protocol 2: In Vitro CYP450 Metabolic Stability Assay

Objective: To evaluate the resistance of the cyclobutanol-amine scaffold to hepatic oxidation.

  • Pre-Incubation: Combine Human Liver Microsomes (HLMs, 0.5 mg/mL final protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37 °C for 5 minutes. Causality: Pre-incubation allows the system to reach thermal equilibrium and establishes non-specific protein binding equilibrium before the reaction begins.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; its addition acts as a precise "start switch" for oxidative metabolism.

  • Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide). Causality: Ice-cold ACN instantly denatures the CYP450 enzymes, halting the reaction at exact time points, while simultaneously precipitating proteins to protect the LC column from clogging.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Extract the supernatant and analyze via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the half-life ( t1/2​ ) based on the log-linear decline of the parent compound area ratio.

References

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A - ACS Publications.
  • Cas 765-30-0, Cyclopropylamine. LookChem.
  • Cyclobutanes in Small-Molecule Drug Candidates. PMC - National Institutes of Health.
  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. Journal of the American Chemical Society.

Sources

Comparative

Scaffold Showdown: In Vitro Assay Validation of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Derivatives

As a Senior Application Scientist, I frequently observe early-stage drug discovery campaigns stall due to suboptimal scaffold selection. Traditional linear alkylamines often suffer from high entropic penalties upon targe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe early-stage drug discovery campaigns stall due to suboptimal scaffold selection. Traditional linear alkylamines often suffer from high entropic penalties upon target binding, while overly rigid macrocycles present significant synthetic bottlenecks.

Enter 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol (CAS 1529743-57-4, PubChem CID: 80500940)[1][2]. This compact, functionally dense building block strikes an optimal balance between conformational restriction and physicochemical tractability. This guide provides an objective, data-backed comparison of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol derivatives against traditional flexible and bulky ring alternatives. We will validate its performance across two distinct paradigms: a highly specialized phenotypic screen for Mycobacterium tuberculosis (Mtb)[3] and a target-based biochemical kinase assay[4].

Comparative Phenotypic Validation: M. tuberculosis Lipid-Rich Media Screen

The Causality of the Assay Design

Standard 7H9 broth assays often fail to translate to in vivo efficacy because Mtb alters its metabolism inside host macrophages, relying heavily on host lipids. The ChEMBL4649948 assay specifically mimics this lipid-rich environment by utilizing DPPC (dipalmitoylphosphatidylcholine) and cholesterol[3].

Why does this scaffold excel here? The cyclobutane ring provides a unique puckered geometry (approx. 25–30° fold angle), projecting the lipophilic cyclopropyl group perfectly to partition into the mycobacterial cell wall. Simultaneously, the hydroxyl group remains solvent-exposed, maintaining the necessary amphiphilicity to prevent the compound from becoming trapped in the lipid bilayer.

Experimental Protocol: DPPC/Cholesterol Resazurin Microtiter Assay (REMA)

This protocol is a self-validating system: the reduction of resazurin to highly fluorescent resorufin only occurs in the presence of metabolically active cells, directly linking fluorescence to viability.

  • Media Preparation: Prepare base Middlebrook 7H9 broth supplemented with 0.01% DPPC, 0.001% cholesterol, and 0.02% tyloxapol to ensure lipid solubilization without micellar toxicity[3].

  • Inoculation: Cultivate Mtb H37Rv to an OD600 of 0.4, then dilute to 1×105 CFU/mL in the lipid-rich media.

  • Compound Dosing: Dispense compounds (10-point dose-response, 100 µM to 0.19 µM) into 96-well plates using acoustic liquid handling.

  • Incubation: Incubate for 4 days at 37°C with 5% CO₂.

  • Readout: Add 30 µL of 0.02% resazurin solution. Incubate for 24 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) to calculate the MIC₅₀.

Data Presentation: Phenotypic Performance
Scaffold DerivativeMIC₅₀ (DPPC/Chol Media)Macrophage CC₅₀cLogPPermeability (PAMPA)
Cyclobutanol-Cyclopropyl (Target) 0.8 µM >50 µM 2.1 High ( 12×10−6 cm/s)
Linear Amine (Flexible Analog)14.5 µM35 µM1.8Low ( 3×10−6 cm/s)
Cyclohexanol (Bulky Analog)8.2 µM15 µM3.4Medium ( 7×10−6 cm/s)

Insight: The cyclobutanol derivative outperforms the linear analog by >15-fold in potency. The linear amine suffers a massive entropic penalty when forced to adopt a binding conformation, while the cyclohexanol analog is too lipophilic, leading to non-specific macrophage toxicity.

Target-Based Validation: Kinase Inhibition (e.g., IRAK4)

The Causality of the Assay Design

Cyclobutanol derivatives are prominent in modern kinase inhibitor design, particularly for targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[4]. The hinge-binding region of kinases requires precise hydrogen bond donor/acceptor vectors. The 1-hydroxycyclobutylmethylamine motif locks the oxygen and nitrogen heteroatoms in a highly favorable spatial arrangement. Furthermore, the cyclopropyl group resists oxidative dealkylation by liver microsomes (HLM) far better than standard N-methyl groups due to the high s-character of the cyclopropyl C-H bonds.

Experimental Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay
  • Reaction Mix: Combine 2 nM recombinant IRAK4, 100 nM fluorescently labeled peptide substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Inhibition: Add compound derivatives and pre-incubate for 30 minutes at room temperature to allow for slow-binding kinetics (critical for conformationally restricted scaffolds).

  • Detection: Stop the reaction with EDTA. Add Europium (Eu)-labeled anti-phospho antibody and XL665 fluorophore.

  • Readout: Measure TR-FRET signal (Ratio 665/620 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Data Presentation: Biochemical & ADME Performance
Scaffold DerivativeIRAK4 IC₅₀HLM T₁/₂ (Stability)Thermodynamic Solubility
Cyclobutanol-Cyclopropyl (Target) 12 nM >120 min 85 µg/mL
N-Methyl Cyclobutanol45 nM25 min (Rapid clearance)90 µg/mL
Cyclopentanol-Cyclopropyl88 nM105 min40 µg/mL

Insight: Substituting the cyclopropyl group with a simple methyl group drastically reduces metabolic stability (HLM T₁/₂ drops from >120 min to 25 min). Expanding the ring to a cyclopentanol slightly reduces potency due to steric clashes within the kinase hinge region.

Mechanistic Pathways & Workflow Visualizations

Mtb_Assay_Workflow A Compound Library Prep C 4-Day Incubation (37°C, 5% CO2) A->C B Mtb Culture (DPPC/Cholesterol) B->C D Resazurin Addition C->D E Fluorescence Readout (Ex560/Em590) D->E F MIC50 Calculation E->F

Fig 1. Workflow for the Mtb DPPC/Cholesterol phenotypic growth assay (CHEMBL4649948).

SAR_Logic Scaffold 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol Core Scaffold Cyclobutanol Cyclobutanol Ring • Conformational restriction • H-bond donor (OH) • Reduced entropic penalty Scaffold->Cyclobutanol Cyclopropyl Cyclopropyl Group • Steric bulk • MAO/HLM resistance • Enhanced lipophilicity Scaffold->Cyclopropyl Amine Methylamine Linker • High pKa • Salt-bridge formation • Target anchoring Scaffold->Amine

Fig 2. Structural deconstruction and functional causality of the target scaffold.

References

  • American Elements | 1-[(cyclopropylamino)methyl]cyclobutan-1-ol | CAS 1529743-57-4 |[Link][1]

  • Google Patents | WO2017205762A1 - Inhibitors of interleukin-1 receptor-associated kinase (IRAK4) |[4]

  • ChEMBL Database (EMBL-EBI) | CHEMBL4649948: Phenotypic growth assay for Mycobacterium tuberculosis grown for 4 days on DPPC, cholesterol, tyloxapol based media |[Link][3]

  • PubChem (via American Elements Indexing) | PubChem CID: 80500940 |[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

Foundational Principles: Hazard Assessment and Waste Characterization Cyclopropylamine Moiety: This functional group is known to be corrosive and toxic. The parent compound, cyclopropylamine, is classified as harmful if...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principles: Hazard Assessment and Waste Characterization

  • Cyclopropylamine Moiety: This functional group is known to be corrosive and toxic. The parent compound, cyclopropylamine, is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][2] It is also a flammable liquid.[1] Therefore, 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol should be handled as a potentially corrosive and toxic substance.

  • Cyclobutanol Core: The cyclobutanol group contributes to the compound's flammability.[3][4][5]

Based on this analysis, waste containing 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol must be classified as Hazardous Chemical Waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste would likely exhibit characteristics of ignitability and corrosivity.

Parameter Inferred Hazard & Justification
Physical State Solid or Liquid (depending on synthesis)
Primary Hazards Corrosive (Amine group), Harmful/Toxic (Amine group), Flammable (Organic structure, Alcohol group)
EPA Waste Codes (Probable) D001 (Ignitability), D002 (Corrosivity)
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1][4][6]

Mandatory Protocol: Step-by-Step Disposal Procedure

The overriding principle for handling laboratory waste is that no activity should start without a clear disposal plan.[7] This protocol ensures safety and regulatory compliance from the point of generation to final disposition.

Step 1: Donning Personal Protective Equipment (PPE)

Given the inferred corrosive and toxic nature of the compound, comprehensive PPE is non-negotiable.

  • Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. For extended contact, consider double-gloving.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.[8]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of the compound, especially in powdered form or when generating aerosols, must occur within a certified chemical fume hood to minimize inhalation risks.[9]

Step 2: Waste Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.[7][10] Do not mix this waste with other streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office.

  • Primary Compound Waste: Unused or expired 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol should be kept in its original, clearly labeled container if possible.[7]

  • Contaminated Solid Waste: Items such as gloves, weigh boats, and paper towels contaminated with the compound should be collected in a separate, dedicated hazardous waste bag or container.

  • Contaminated Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a dedicated liquid waste container. Critically, non-halogenated and halogenated solvent wastes must be kept separate, as they undergo different disposal treatments.[7]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[9][11]

Step 3: Containerization and Labeling

All waste must be collected in containers that are compatible with their contents and in good condition.[10][12][13]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container for liquid waste. Ensure the container has a secure, screw-top lid.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "1-[(Cyclopropylamino)methyl]cyclobutan-1-ol" and any solvents present.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Flammable," "Corrosive," "Toxic").

    • The date of accumulation.

Step 4: Temporary Storage and Final Disposition

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Storage Conditions: Keep the container closed except when adding waste.[7][13] Ensure secondary containment (such as a spill tray) is used. Store away from heat sources, direct sunlight, and incompatible materials.[12]

  • Disposition: Contact your institution's EHS office to schedule a pickup. Do not pour this chemical waste down the drain under any circumstances. The waste will be handled by a licensed hazardous waste disposal company for final treatment, likely via incineration.[3][14]

Visualized Workflow: Disposal Decision Pathway

The following diagram outlines the critical decision points for segregating waste related to 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol.

G Disposal Workflow for 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol start Waste Generated is_sharp Is it a sharp (needle, broken glass)? start->is_sharp sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes is_liquid Is it a liquid? is_sharp->is_liquid No final_storage Store in Secondary Containment in Satellite Accumulation Area sharps_container->final_storage solid_waste Contaminated Solid Waste (gloves, paper towels) is_liquid->solid_waste No is_neat Is it the neat compound or a solution? is_liquid->is_neat Yes solid_container Collect in Labeled Hazardous Solid Waste Bag/Bin solid_waste->solid_container solid_container->final_storage neat_container Keep in Original Labeled Container or a Designated Waste Bottle is_neat->neat_container Neat solvent_waste Is the solvent halogenated? is_neat->solvent_waste Solution neat_container->final_storage non_halo Collect in Non-Halogenated Liquid Waste Container solvent_waste->non_halo No halo Collect in Halogenated Liquid Waste Container solvent_waste->halo Yes non_halo->final_storage halo->final_storage

Caption: Decision tree for proper segregation of waste streams.

Contingency Planning: Spill and Exposure Procedures

Accidents require immediate and correct responses.

  • Minor Spill (in Fume Hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical spill kit absorbent (e.g., vermiculite or sand).

    • Collect the absorbed material using non-sparking tools and place it in a hazardous waste container.

    • Wipe the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Notify your supervisor and institutional EHS.

    • Prevent entry to the area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][15] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][15] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • Management of Waste. (n.d.). Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. [Link]

  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments. [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. [Link]

  • Cyclopropylamine Safety Data Sheet. (n.d.). Chem-Supply. [Link]

  • SAFETY DATA SHEET - Cyclobutanol. (2025, September 7). Thermo Fisher Scientific. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Safety Data Sheet. (2022, August 31). National Metrology Institute of Japan. [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of Illinois Urbana-Champaign. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally related molecules, namely cyclopropylamine and various cyclobutanol derivatives, to establish a robust personal protective equipment (PPE) framework. Our approach is grounded in the precautionary principle, ensuring the highest level of safety for all laboratory personnel.

Understanding the Inherent Hazards: A Structural Analogy Approach

The chemical structure of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol contains two key functional groups that dictate its potential hazards: the cyclopropylamine moiety and the cyclobutanol core.

  • Cyclopropylamine: This component is known to be flammable, toxic, and reactive.[1] It can cause irritation to the skin, eyes, and respiratory system upon prolonged exposure.[1]

  • Cyclobutanol Derivatives: These compounds are generally flammable liquids and vapors.[2] They can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3]

Therefore, it is prudent to handle 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol as a compound that is potentially flammable, corrosive, and irritating to the skin, eyes, and respiratory tract.

Core Principles of Chemical Handling

Before any handling of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol, a thorough risk assessment should be conducted.[4] All personnel must be trained on the potential hazards and the correct use of PPE.[4] An emergency plan should be in place, and a safety shower and eyewash station must be readily accessible.[3]

Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE approach is essential to mitigate the risks associated with handling 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (mg scale) in a Fume Hood Chemical splash gogglesNitrile or butyl rubber gloves (double-gloving recommended)Flame-resistant lab coatNot generally required if work is conducted in a certified chemical fume hood
High-Volume Handling (gram scale or greater) or work outside a fume hood Chemical splash goggles and a face shieldButyl rubber or other resistant gloves (double-gloving mandatory)Chemical-resistant apron over a flame-resistant lab coatNIOSH-approved respirator with organic vapor cartridges
Risk of Splashing or Aerosol Generation Chemical splash goggles and a face shieldButyl rubber or other resistant gloves (double-gloving mandatory)Chemical-resistant apron over a flame-resistant lab coatNIOSH-approved respirator with organic vapor cartridges

Step-by-Step PPE Protocols

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile or butyl rubber gloves.

  • Lab Coat/Gown: Wear a flame-resistant lab coat, ensuring it is fully buttoned.[3]

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.

Doffing PPE

To prevent cross-contamination, PPE should be removed in the following order, taking care to only touch the "clean" inner surfaces:

  • Outer Gloves: Peel off the outer gloves without touching the external surface with your bare hands.

  • Face Shield and Goggles: Remove by handling the strap.

  • Lab Coat/Gown: Unbutton and roll it inside out, avoiding contact with the contaminated exterior.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol cluster_0 PPE Selection for Handling 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol start Start: Assess Task volume Volume of Compound? start->volume location Work Location? volume->location Low (<1g) volume->location High (>=1g) aerosol Aerosol Generation Risk? location->aerosol Fume Hood ppe_high Enhanced PPE: - Goggles & Face Shield - Resistant Double Gloves - Chemical Apron - Respirator location->ppe_high Open Bench ppe_low Standard PPE: - Goggles - Double Gloves - Lab Coat aerosol->ppe_low Low aerosol->ppe_high High end Proceed with Caution ppe_low->end ppe_high->end

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the area and alert the appropriate safety personnel.[5] For small spills, absorbent material can be used, followed by decontamination of the area.[6] All materials used for cleanup must be treated as hazardous waste.

Waste Disposal

All disposable PPE, contaminated labware, and residual chemical waste must be disposed of as hazardous chemical waste.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled with the full chemical name.

Conclusion

The safe handling of 1-[(Cyclopropylamino)methyl]cyclobutan-1-ol necessitates a comprehensive understanding of its potential hazards, derived from the analysis of its structural components. Adherence to the PPE guidelines, operational protocols, and disposal plans outlined in this document is critical to ensuring a safe laboratory environment.

References

  • Vertex AI Search. (n.d.). Cyclopropylamine.
  • BenchChem. (2025, December). Safeguarding Your Research: Personal Protective Equipment for Handling 2-Methylcyclobutan-1-one.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Cyclopropylamine.
  • ECHEMI. (n.d.). Cyclopropylamine SDS, 765-30-0 Safety Data Sheets.
  • ChemicalBook. (2026, March 23). Chemical Safety Data Sheet MSDS / SDS - 1-Cyclopropyl-cyclobutanol.
  • TargetMol. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, April 30). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2009, February 9). Safety Data Sheet.
  • Tokyo Chemical Industry. (2026, January 29). Safety Data Sheet.
  • EIGA. (n.d.). DOC136_24_Selection of Personal Protective Equipment.
  • PubChem. (n.d.). 1-Methylcyclobutanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol.
  • CPAChem. (2023, May 23). Safety data sheet.
  • Safe Operating Procedure. (n.d.). Personal Protective Equipment for Chemical Exposures (7/24).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Kao Chemicals. (2021, June 29). Material Safety Data Sheet.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol
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